4-Hydroxy Mestranol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)12-10-17-15-5-6-16-13(7-8-18(24-3)19(16)22)14(15)9-11-20(17,21)2/h1,7-8,14-15,17,22-23H,5-6,9-12H2,2-3H3/t14-,15-,17+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAITNKTWXKYDH-QOGIMEQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647671 | |
| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65694-22-6 | |
| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of 4-Hydroxy Mestranol
Introduction: Unveiling a Key Catechol Metabolite
Mestranol (3-methoxy-17α-ethinylestradiol) is a synthetic estrogen that has been a component of oral contraceptives for decades.[1] However, Mestranol itself is a biologically inert prodrug.[2] Its estrogenic effects are manifested only after hepatic O-demethylation to its active metabolite, ethinylestradiol (EE), a process primarily mediated by the cytochrome P450 enzyme CYP2C9.[3][4]
Beyond this primary activation step, Mestranol undergoes further phase I metabolism, including aromatic hydroxylation at the C2 and C4 positions to form catechol estrogens. This guide focuses on one of these critical metabolites: 4-Hydroxy Mestranol. Catechol estrogens are a class of metabolites under intense investigation due to their distinct biological activities, which can differ significantly from the parent compound. Notably, 4-hydroxylated estrogens are generally more potent than their 2-hydroxylated counterparts and are implicated in both physiological and pathophysiological processes.[5][6]
This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and evaluate the biological activity of this compound. We will explore its metabolic origins, molecular mechanisms, and the validated experimental systems required for its characterization, moving beyond a simple recitation of facts to explain the causality behind robust scientific investigation.
Section 1: Metabolic Fate of Mestranol
The journey from the ingested prodrug Mestranol to the active metabolite this compound involves sequential enzymatic processes primarily in the liver. Understanding this pathway is crucial for interpreting its biological significance.
-
Step 1: Activation via O-Demethylation: The initial and rate-limiting step for Mestranol's bioactivity is the removal of the 3-methoxy group to form ethinylestradiol. Pharmacokinetic studies show that a 50 µg dose of Mestranol is approximately bioequivalent to a 35 µg dose of ethinylestradiol.[7]
-
Step 2: Aromatic Hydroxylation: Ethinylestradiol, and potentially Mestranol itself, can then be hydroxylated by Cytochrome P450 enzymes at either the C2 or C4 position of the aromatic A-ring. This creates the catechol estrogens 2-hydroxyethinylestradiol and 4-hydroxyethinylestradiol. The formation of this compound represents a direct hydroxylation of the Mestranol molecule.
The following diagram illustrates this metabolic conversion, a critical pathway for understanding the compound's genesis in vivo.
Caption: Metabolic activation and hydroxylation pathway of Mestranol.
Section 2: Molecular Mechanism of Action: Interaction with Estrogen Receptors
The biological effects of this compound are mediated primarily through its interaction with the nuclear estrogen receptors, ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[8]
While specific binding affinity data for this compound is not widely published, data from related endogenous catechol estrogens provide a strong predictive framework. 4-hydroxylated estrogens consistently demonstrate higher binding affinity and estrogenic potency compared to their 2-hydroxylated isomers.[5][9] For instance, 4-hydroxyestrone has a significantly higher relative binding affinity (RBA) for the estrogen receptor and greater uterotrophic activity than 2-hydroxyestrone.[6][9] It is therefore hypothesized that this compound is a potent estrogen receptor agonist.
Caption: A tiered workflow for characterizing the biological activity of this compound.
Section 5: Toxicological Profile and Clinical Relevance
The formation of catechol estrogens is a double-edged sword. While they possess hormonal activity, their catechol structure makes them susceptible to oxidation, forming highly reactive semiquinone and quinone intermediates. [5] Redox Cycling and Oxidative Stress: These quinone species can participate in redox cycling, a process that consumes reducing equivalents (like NADPH) and generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. [10]This can lead to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. This mechanism is a hypothesized contributor to estrogen-induced carcinogenesis. [10] Genotoxicity: While Mestranol itself has shown evidence of genotoxicity in some assays, such as inducing chromosome aberrations and sister chromatid exchanges in vitro and in vivo, its mutagenicity in bacterial assays (Ames test) was not significant. [11]The genotoxic potential of its catechol metabolites, including this compound, warrants specific investigation, as the formation of DNA-reactive quinones is a known hazard for this class of compounds.
The potential for this compound to contribute to the adverse effects associated with long-term estrogen therapy, such as an increased risk of thromboembolism and certain cancers, must be considered in the context of its metabolic prevalence and estrogenic potency. [12]
Conclusion
This compound is a key catechol metabolite of the synthetic prodrug Mestranol. Based on established structure-activity relationships for catechol estrogens, it is predicted to be a potent estrogen receptor agonist. A comprehensive evaluation of its biological activity requires a multi-tiered, logical approach that builds from molecular interaction to cellular response and finally to systemic physiological effects.
By employing a suite of validated assays—including receptor binding, reporter gene activation, cell proliferation, and the in vivo uterotrophic bioassay—researchers can precisely quantify its binding affinity, transcriptional potency, and physiological impact. This rigorous, evidence-based framework is essential for accurately defining the biological and toxicological profile of this compound and understanding its role in the broader pharmacology of its parent compound.
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]
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Hsieh, Y.-C., et al. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC. [Link]
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Mohanasundaram, S. M., et al. (2020). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. MDPI. [Link]
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Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed. [Link]
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Kappus, H., et al. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. PubMed. [Link]
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Kelly, R. W., & Abel, M. H. (1980). Catechol estrogens stimulate uterine prostaglandin production. PubMed. [Link]
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Teter, J., & Krzywdziński, K. (1971). [Comparative studies of the estrogenic potency of mestranol and stilbestrol]. PubMed. [Link]
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An In-depth Technical Guide to 4-Hydroxy Mestranol: Discovery, and History
This guide provides a comprehensive technical overview of 4-Hydroxy Mestranol, a significant metabolite of the synthetic estrogen, Mestranol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent compound, the scientific basis for its formation, its synthesis, and the analytical methodologies required for its study.
Introduction: The Legacy of Mestranol
To understand the significance of this compound, one must first appreciate the historical context of its parent compound, Mestranol. Mestranol (ethinylestradiol 3-methyl ether) was a pivotal component in the development of the first combined oral contraceptives.[1][2] It is a prodrug that, after oral administration, undergoes demethylation in the liver to form the biologically active estrogen, ethinylestradiol.[1][2][3] This metabolic activation is a critical step in its contraceptive efficacy. The study of Mestranol's metabolism has been a subject of research for decades, aiming to understand its pharmacokinetic profile and identify all its metabolic byproducts.
The Discovery and In Vivo Formation of this compound
The direct discovery of this compound as a metabolite has been a process of deduction and indirect evidence rather than a singular, celebrated event. Early metabolic studies of Mestranol in the 1970s laid the groundwork for understanding its biotransformation. A key study involving the oral administration of radiolabeled Mestranol (4-³H and 4-¹⁴C) to women provided strong evidence for hydroxylation at the C4 position of the steroid's A-ring.[4] Researchers observed the liberation of tritium (³H) into the body's water pool, a phenomenon indicative of a metabolic reaction occurring at the C4 position.[4] While this study successfully identified 2-hydroxy-17α-ethynylestradiol as a urinary metabolite, the direct isolation of this compound from in vivo samples was not reported at the time.[4]
The formation of this compound is a Phase I metabolic reaction, catalyzed by cytochrome P450 (CYP) enzymes in the liver. The hydroxylation of the aromatic A-ring of estrogens is a well-established metabolic pathway. For endogenous estrogens like estradiol, this process leads to the formation of catechol estrogens (2-hydroxyestrogens) and 4-hydroxyestrogens. These hydroxylated metabolites can have their own distinct biological activities.[5] Given this precedent, the formation of this compound from Mestranol is a biochemically plausible and expected metabolic step.
The metabolic pathway can be visualized as follows:
Caption: Metabolic pathways of Mestranol.
Synthesis of this compound
The chemical synthesis of this compound is crucial for its pharmacological evaluation and for its use as an analytical standard. The following is a generalized protocol based on established methods for the hydroxylation of aromatic steroids.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from Mestranol via aromatic hydroxylation.
Materials:
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Mestranol
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Anhydrous dichloromethane (DCM)
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A suitable oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or a specialized hydroxylating reagent)
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Inert gas (Argon or Nitrogen)
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Quenching agent (e.g., sodium thiosulfate solution)
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Drying agent (e.g., anhydrous sodium sulfate)
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Solvents for chromatography (e.g., hexane, ethyl acetate)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Mestranol in anhydrous DCM.
-
Reaction: Cool the solution to 0°C in an ice bath. Add the oxidizing agent portion-wise over a period of 30 minutes. The reaction is monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Pharmacological Significance
The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on the structure-activity relationships of other 4-hydroxylated estrogens, several predictions can be made.
Hydroxylation of the estrogen A-ring can significantly modulate biological activity. For instance, 4-hydroxyestradiol, a metabolite of estradiol, has been shown to possess potent estrogenic activity and has also been implicated in carcinogenic pathways due to its ability to form quinones that can damage DNA.[5]
It is plausible that this compound could exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ). The presence of the hydroxyl group at the C4 position may alter its binding affinity and selectivity for the estrogen receptors compared to its parent compound (after demethylation to ethinylestradiol). Further research is required to elucidate the specific pharmacological profile of this compound, including its estrogenic potency, potential progestogenic or anti-estrogenic effects, and its metabolic fate.
The potential for this compound to undergo further metabolism to reactive quinone species, similar to other 4-hydroxylated estrogens, warrants investigation into its toxicological profile.
Analytical Methodologies for the Quantification of this compound
The reliable quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Given its expected low concentrations, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[6]
Experimental Workflow: LC-MS/MS Quantification of this compound in Plasma
Caption: Workflow for LC-MS/MS analysis.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound). Vortex to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion of the pure compounds.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. The concentration of this compound in the plasma samples is then determined from this curve.
Quantitative Data Summary (Hypothetical LC-MS/MS Parameters):
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | d₃-4-Hydroxy Mestranol |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Collision Energy (eV) | To be determined |
| Retention Time (min) | To be determined |
Future Directions
The study of this compound is an area ripe for further investigation. Key future research directions should include:
-
Definitive In Vivo Identification: The unequivocal identification and quantification of this compound in human plasma and urine following Mestranol administration.
-
Pharmacological Characterization: A thorough investigation of its binding affinity to estrogen receptors, and its in vitro and in vivo estrogenic and other hormonal activities.
-
Toxicological Assessment: Evaluation of its potential to form reactive quinones and its associated genotoxicity and carcinogenicity.
-
Enzyme Phenotyping: Identification of the specific CYP450 enzymes responsible for its formation to predict potential drug-drug interactions.
Conclusion
This compound is a predicted and likely metabolite of the historically significant synthetic estrogen, Mestranol. While its definitive discovery and in-depth pharmacological characterization are not yet fully elucidated in the scientific literature, the foundational knowledge of steroid metabolism provides a strong basis for its existence and potential biological relevance. The synthesis and analytical methodologies outlined in this guide provide the necessary tools for the scientific community to further investigate the role of this metabolite in the overall pharmacology and toxicology of Mestranol.
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Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 25(3), 343–354. [Link]
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An In-Depth Technical Guide to Determining the Estrogen Receptor Binding Affinity of 4-Hydroxy Mestranol
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the estrogen receptor (ER) binding affinity of 4-Hydroxy Mestranol, a catechol metabolite of the synthetic estrogen, Mestranol. While Mestranol itself is a prodrug requiring hepatic demethylation to the highly active Ethinyl Estradiol, its hydroxylated metabolites represent a class of compounds with potentially distinct biological activities.[1][2] Understanding the direct interaction of these metabolites with estrogen receptors (ERα and ERβ) is critical for a complete pharmacological profile. This document details the core principles of competitive radioligand binding assays, provides a field-proven, step-by-step experimental protocol for determining the Relative Binding Affinity (RBA), and offers insights into data interpretation and assay validation. The methodologies described herein are grounded in authoritative protocols to ensure scientific integrity and reproducibility.
Introduction: The Pharmacological Context of this compound
Mestranol, the 3-methyl ether of Ethinyl Estradiol, was a foundational component in early oral contraceptives.[3] It is now well-established that Mestranol is a biologically inactive prodrug that exerts its estrogenic effects after hepatic O-demethylation to the potent estrogen, Ethinyl Estradiol.[1][4] The conversion efficiency is approximately 70%, meaning a 50 µg dose of Mestranol is pharmacokinetically equivalent to about 35 µg of Ethinyl Estradiol.[3][5]
Beyond this primary activation pathway, Mestranol can undergo aromatic hydroxylation, catalyzed by cytochrome P450 enzymes, to form catechol metabolites such as 2-Hydroxy Mestranol and this compound.[6] The presence of a free phenolic hydroxyl group is a key structural feature for high-affinity binding to the estrogen receptor.[7] While Mestranol's ether group at the C3 position significantly reduces its affinity, the introduction of a hydroxyl group at the C4 position in this compound suggests a potentially high affinity for the estrogen receptor.
Quantifying this binding affinity is essential for elucidating the complete endocrine profile of Mestranol, assessing potential off-target effects, and understanding its metabolic fate. This guide provides the technical means to achieve this through a validated in-vitro competitive binding assay.
Core Principles of the Estrogen Receptor Competitive Binding Assay
The determination of a compound's binding affinity for the estrogen receptor is most commonly achieved through a competitive radioligand binding assay.[8][9] This technique is a robust screening tool for identifying chemicals with potential estrogenic or anti-estrogenic properties.[8]
The foundational principle is competition: A fixed concentration of a high-affinity radiolabeled estrogen (typically [³H]17β-estradiol) is incubated with a source of estrogen receptors (such as rat uterine cytosol) in the presence of varying concentrations of the unlabeled test compound (the "competitor," i.e., this compound).[10]
The test compound will compete with the radioligand for the finite number of binding sites on the receptor. At high concentrations, a potent competitor will displace most of the radioligand, resulting in low measured radioactivity. Conversely, a weak competitor will fail to displace the radioligand, resulting in high measured radioactivity.
By plotting the percentage of bound radioligand against the log of the competitor concentration, a sigmoidal dose-response curve is generated. From this curve, two key metrics are derived:
-
IC50 (Inhibitory Concentration 50%): The molar concentration of the test compound that displaces 50% of the specifically bound radioligand.[8][10]
-
Relative Binding Affinity (RBA): A ratio that compares the potency of the test compound to that of a standard, typically 17β-estradiol (whose RBA is set to 100). It is calculated as: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100
Experimental Protocol: Determination of ER Binding Affinity
This protocol is a synthesized methodology based on established and validated procedures from the National Toxicology Program and the U.S. Environmental Protection Agency.[8][11] It is designed as a self-validating system, incorporating necessary controls and characterization steps.
Part A: Preparation of Rat Uterine Cytosol (ER Source)
The causal logic for using this specific tissue preparation is to obtain a rich, native source of estrogen receptors with minimal endogenous hormonal interference.
-
Animal Model: Utilize female Sprague-Dawley rats (85-100 days old) that were ovariectomized 7-10 days prior to the experiment.[11] This waiting period is critical to ensure the depletion of endogenous estrogens, which would otherwise interfere with the assay.
-
Tissue Collection: Humanely euthanize the animals and immediately excise the uteri. All subsequent steps must be performed at 4°C to minimize proteolytic degradation of the receptors.[11]
-
Buffer Preparation: Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol (DTT) should be added just before use to maintain its reducing activity, which protects the receptor's sulfhydryl groups.[8]
-
Homogenization: Weigh the pooled uteri and homogenize in ice-cold TEDG buffer. The homogenization process should be conducted in an ice-cold water bath to prevent heating.[8]
-
Centrifugation:
-
Perform an initial centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction and cellular debris.[8]
-
Carefully transfer the supernatant to pre-cooled ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C. This crucial step pellets the microsomal fraction, leaving the cytosolic fraction (containing the soluble estrogen receptors) as the supernatant.[8]
-
-
Storage: Collect the final supernatant (cytosol). Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot the cytosol for immediate use or snap-freeze in liquid nitrogen for storage at -80°C.
Part B: Saturation Binding Experiment (Assay Validation)
Before testing the competitor, it is imperative to characterize the receptor preparation to ensure its quality. This is achieved by measuring the equilibrium binding of increasing concentrations of the radioligand ([³H]17β-estradiol) to determine the receptor's affinity (Kd) and concentration (Bmax).[7][10]
Part C: Competitive Binding Experiment Workflow
-
Preparation of Reagents:
-
Radioligand: Prepare a working solution of [³H]17β-estradiol in TEDG buffer. A final assay concentration of 0.5-1.0 nM is a typical starting point.[8]
-
Competitors: Prepare serial dilutions of unlabeled 17β-estradiol (the reference standard) and this compound in the appropriate solvent (e.g., ethanol), followed by dilution in TEDG buffer. Suggested concentration ranges are 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds.[8]
-
Controls: Include a known weak positive control (e.g., norethynodrel) and a negative control (e.g., the androgen R1881).[8][10]
-
-
Assay Setup: In triplicate, combine the following in assay tubes:
-
Incubation: Incubate the tubes at 4°C for 18-24 hours. This extended, cold incubation allows the binding reaction to reach equilibrium while minimizing receptor degradation.[9]
-
Separation of Bound and Free Ligand:
-
Prepare a cold slurry of hydroxylapatite (HAP) in Tris buffer.[9]
-
Add the HAP slurry to each assay tube and incubate on ice with intermittent vortexing. HAP binds the receptor-ligand complex, allowing for its separation from the unbound radioligand.
-
Centrifuge the tubes to pellet the HAP-receptor complex.
-
Wash the pellet multiple times with cold buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in ethanol.
-
Transfer the suspension to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Workflow Visualization
Caption: Workflow for ER Competitive Binding Assay.
Data Analysis and Interpretation
-
Data Normalization: Plot the data as the percentage of [³H]17β-estradiol bound versus the molar concentration (log scale) of the competitor.[8]
-
Curve Fitting: Use a non-linear regression analysis to fit the data to a four-parameter logistic (sigmoidal) curve. This will provide an accurate determination of the IC50 value.[10]
-
RBA Calculation: Calculate the RBA for this compound using the formula provided in Section 2.0, with 17β-estradiol serving as the 100% reference.
-
Interpretation: While specific quantitative data for this compound is not widely published, the structural presence of a phenolic hydroxyl group suggests it will have a significantly higher binding affinity than its parent compound, Mestranol. Its affinity is likely to be comparable to other catechol estrogens. For context, the table below summarizes the known affinities of related compounds.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Class | RBA (%) vs. 17β-Estradiol | Key Structural Feature | Reference |
| 17β-Estradiol (E2) | Endogenous Estrogen | 100 (by definition) | Phenolic A-ring, 17β-hydroxyl | |
| Ethinyl Estradiol (EE2) | Synthetic Estrogen | ~121 | Phenolic A-ring, 17α-ethinyl group | |
| Mestranol | Synthetic Prodrug | ~0.35 | Methoxy group at C3 (no free hydroxyl) | |
| This compound | Mestranol Metabolite | Data Not Available | Methoxy at C3, Hydroxyl at C4 | N/A |
| 4-Hydroxytamoxifen | SERM Metabolite | ~399 | Phenolic hydroxyl group |
Note: RBA values can vary between studies and assay conditions. The values presented are for comparative purposes.
The data clearly illustrates the critical role of the free phenolic hydroxyl group. Mestranol, with its C3 position blocked by a methyl ether, has a very low RBA of 0.35. In contrast, Ethinyl Estradiol, its active metabolite with a free hydroxyl, has an RBA greater than estradiol itself. Similarly, the metabolite 4-Hydroxytamoxifen binds with extremely high affinity. Therefore, it is scientifically sound to hypothesize that this compound will exhibit a potent binding affinity for the estrogen receptor, warranting the experimental determination outlined in this guide.
Conclusion
This technical guide provides a robust, scientifically grounded methodology for determining the estrogen receptor binding affinity of this compound. By adhering to a validated competitive radioligand binding assay protocol, researchers can accurately quantify the IC50 and RBA of this key metabolite. This data is crucial for building a comprehensive pharmacological profile of Mestranol, contributing to a deeper understanding of its endocrine activity, and providing valuable insights for drug development and safety assessment. The emphasis on assay validation, proper controls, and causal understanding of the protocol steps ensures the generation of high-integrity, reproducible data.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]
-
Kappus, H., Bolt, H. M., & Remmer, H. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. The Journal of Steroid Biochemistry, 4(2), 121–128. [Link]
- Borgna, J. L., & Rochefort, H. (1981). Hydroxylated metabolites of tamoxifen are formed in vivo and bound to estrogen receptor in target tissues. The Journal of Biological Chemistry, 256(2), 859–868.
-
Ball, P., Haupt, M., & Knuppen, R. (1977). Synthesis of 2-hydroxy and 4-hydroxymestranol. Journal of Medicinal Chemistry, 20(8), 1112-1115. [Link]
-
Interagency Coordinating Committee on the Validation of Alternative Methods. (2003). ICCVAM-Recommended Test Method Protocol: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC). [Link]
- Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303.
-
United States Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
United States Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
-
Coe, P. F., Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381–390. [Link]
-
Wikipedia. (n.d.). Mestranol. [Link]
-
DrugInfoSys. (n.d.). Mestranol - Drug Monograph. [Link]
-
Humanitas.net. (n.d.). Mestranol. [Link]
-
Gu, J., & Gentry, B. (2002). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 30(1), 73-77. [Link]
-
Pediatric Oncall. (n.d.). Mestranol. [Link]
-
Goldzieher, J. W., & Fotherby, K. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2114–2119. [Link]
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An In-Depth Technical Guide to the In Vitro Estrogenic Potency of 4-Hydroxy Mestranol
Abstract
This technical guide provides a comprehensive analysis of the in vitro estrogenic potency of 4-Hydroxy Mestranol, a potential metabolite of the synthetic estrogen Mestranol. We delve into the metabolic fate of Mestranol, highlighting the primary role of its O-demethylated product, ethinylestradiol, as the principal active estrogen. The guide explores the likely estrogenic activity of this compound through the lens of established structure-activity relationships, particularly the effects of A-ring hydroxylation on estrogen receptor binding and transactivation. Detailed, field-proven protocols for key in vitro assays—Estrogen Receptor (ER) Competitive Binding, E-SCREEN Cell Proliferation, and Estrogen-Responsive Element (ERE) Reporter Gene Assays—are provided to empower researchers to quantitatively assess the potency of this and other related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and toxicology.
Introduction: Deconstructing the Estrogenic Profile of Mestranol and its Metabolites
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been historically significant in oral contraceptives.[1] From a pharmacological standpoint, Mestranol is a prodrug, requiring metabolic activation to exert its estrogenic effects.[1][2][3] The primary and most critical metabolic transformation is the O-demethylation of the C3-methoxy group in the liver, a reaction predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[4] This conversion yields ethinylestradiol, a potent and orally bioavailable estrogen that is responsible for the majority of Mestranol's biological activity.[1][5] The conversion efficiency of Mestranol to ethinylestradiol is approximately 70%.[1]
While O-demethylation is the principal metabolic route, the potential for other modifications, such as aromatic hydroxylation, exists. The formation of catechol estrogens through hydroxylation at the C2 and C4 positions of the A-ring is a known metabolic pathway for endogenous estrogens like 17β-estradiol.[2] These hydroxylated metabolites can possess unique biological activities, ranging from weak estrogenicity to potential genotoxicity.[2]
This guide focuses on this compound, a putative metabolite formed through hydroxylation at the C4 position of Mestranol. While its synthesis and in vivo evaluation in rats have been reported, detailed in vitro potency data is not widely available in peer-reviewed literature.[6] A study involving radiolabeled Mestranol in women suggested that reactions at the C4 position are a minor pathway, accounting for a small percentage of the administered dose.[7] Nevertheless, understanding the potential estrogenic contribution of any metabolite is crucial for a comprehensive safety and efficacy assessment.
This guide will therefore:
-
Establish the metabolic context of this compound.
-
Infer its likely in vitro estrogenic potency based on established structure-activity relationships for related compounds.
-
Provide detailed, validated protocols for determining its estrogenic activity through key in vitro assays.
The Estrogenic Signaling Pathway: A Mechanistic Overview
The estrogenic activity of a compound is primarily mediated through its interaction with two subtypes of the estrogen receptor, ERα and ERβ, which are ligand-activated transcription factors.[5] The canonical pathway involves the following key steps:
-
Ligand Binding: The estrogenic compound diffuses into the target cell and binds to the ligand-binding domain (LBD) of the ER located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Activation: The DNA-bound ER dimer recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery, leading to the transcription of estrogen-responsive genes. These genes are involved in a myriad of physiological processes, including cell proliferation, differentiation, and survival.
The following diagram illustrates this classical genomic signaling pathway:
Caption: Classical genomic estrogen signaling pathway.
Predicted Estrogenic Potency of this compound
Direct quantitative data on the in vitro estrogenic potency of this compound is scarce. However, we can make a scientifically grounded prediction based on the known structure-activity relationships of related estrogens:
-
Role of the 3-OH Group: The phenolic hydroxyl group at the C3 position of the A-ring is a critical determinant of high-affinity binding to the estrogen receptor. Mestranol, with its C3-methoxy group, exhibits very low binding affinity for the ER.[2] Its biological activity is almost entirely dependent on its conversion to ethinylestradiol, which possesses the crucial 3-OH group.
-
Effect of 4-Hydroxylation: Studies on 4-hydroxyestradiol, a metabolite of 17β-estradiol, have shown that it has a weaker affinity for the estrogen receptor compared to the parent hormone.[7] Similarly, synthetic 4-(hydroxyalkyl)estradiols also exhibit reduced ER binding affinity.[7] This suggests that the introduction of a hydroxyl group at the C4 position sterically hinders the optimal interaction with the ligand-binding pocket of the ER.
Based on these principles, it is highly probable that this compound, which retains the C3-methoxy group, would exhibit very low intrinsic estrogenic activity. Its potency would likely be significantly lower than that of ethinylestradiol and potentially even lower than Mestranol itself, as the addition of the 4-hydroxy group may not compensate for the lack of the essential 3-hydroxy moiety and could introduce further steric hindrance.
The following table summarizes the predicted and known relative estrogenic potencies of Mestranol and its key metabolites.
| Compound | Key Structural Feature | Primary Metabolic Fate | Predicted/Known ER Binding Affinity (Relative to Estradiol=100) | Predicted/Known In Vitro Estrogenic Potency |
| Mestranol | 3-Methoxy | O-demethylation to Ethinylestradiol | Very Low (0.1-2.3%)[2] | Very Low |
| Ethinylestradiol | 3-Hydroxy, 17α-Ethynyl | 2-Hydroxylation | High (75-190%)[2] | High |
| This compound | 3-Methoxy, 4-Hydroxy | Unknown | Predicted to be Very Low | Predicted to be Very Low |
| 17β-Estradiol | 3-Hydroxy, 17β-Hydroxy | 2- and 4-Hydroxylation | 100% (Reference) | High (Reference) |
Methodologies for Determining In Vitro Estrogenic Potency
To empirically determine the estrogenic potency of this compound, a tiered approach employing a series of validated in vitro assays is recommended. This multi-assay strategy provides a comprehensive assessment, from direct receptor interaction to downstream cellular responses.
The following diagram outlines a typical experimental workflow for assessing the estrogenic potential of a test compound.
Caption: Tiered workflow for in vitro estrogenicity testing.
Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the ER. The relative binding affinity (RBA) is determined by comparing the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) with that of a reference estrogen (e.g., 17β-estradiol).
Detailed Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized Sprague-Dawley rats (7-10 days post-ovariectomy) to ensure high levels of unoccupied ER.
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the soluble ER.
-
Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
A constant amount of uterine cytosol (e.g., 100-200 µg of protein) and a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) are incubated in assay tubes.
-
Increasing concentrations of the unlabeled test compound (this compound) or a reference estrogen (17β-estradiol) are added to the tubes.
-
A tube with a large excess of unlabeled 17β-estradiol is included to determine non-specific binding.
-
The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the tubes to adsorb the unbound radioligand.
-
The tubes are centrifuged, and the supernatant containing the ER-bound [³H]-17β-estradiol is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.
-
The IC50 value is determined from the curve.
-
The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
E-SCREEN Cell Proliferation Assay
Principle: This assay utilizes the estrogen-dependent human breast cancer cell line, MCF-7, which expresses endogenous ERα. Estrogenic compounds stimulate the proliferation of these cells, and the extent of proliferation is proportional to the estrogenic potency of the compound.
Detailed Protocol:
-
Cell Culture and Maintenance:
-
MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Prior to the assay, cells are grown in a medium containing charcoal-dextran stripped FBS to remove endogenous steroids.
-
-
Assay Setup:
-
Cells are seeded into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in the steroid-free medium.
-
After allowing the cells to attach (e.g., 24 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.
-
-
Incubation:
-
The plates are incubated for a period of 6-7 days to allow for cell proliferation.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
The absorbance is read using a plate reader.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the absorbance (proportional to cell number) against the log concentration of the test compound.
-
The EC50 (half-maximal effective concentration) is determined from the curve.
-
The relative proliferative effect (RPE) can be calculated by comparing the maximal proliferation induced by the test compound to that induced by 17β-estradiol.
-
Estrogen-Responsive Element (ERE) Reporter Gene Assay
Principle: This assay employs a cell line (e.g., T47D or a modified HeLa or HEK293 cell line) that has been genetically engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of EREs.[2][8][9] When an estrogenic compound activates the ER, the ER-ERE complex drives the expression of the reporter gene, leading to a measurable signal (e.g., light production for luciferase).
Detailed Protocol:
-
Cell Culture and Transfection (if not using a stable cell line):
-
The chosen cell line is cultured in appropriate media.
-
If a stable cell line is not used, cells are transiently co-transfected with an ER expression vector and an ERE-reporter plasmid.
-
-
Assay Setup:
-
Cells are seeded into 96-well plates.
-
After attachment, the cells are treated with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.
-
-
Incubation:
-
The plates are incubated for 24-48 hours to allow for gene expression.
-
-
Reporter Gene Assay:
-
The cells are lysed, and the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
The resulting signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the reporter gene activity against the log concentration of the test compound.
-
The EC50 is determined from the curve.
-
The relative potency of the test compound can be calculated by comparing its EC50 to that of 17β-estradiol.
-
Conclusion
The in vitro estrogenic potency of this compound is predicted to be very low. This is based on the understanding that its parent compound, Mestranol, is a prodrug that requires O-demethylation to the potent estrogen, ethinylestradiol, for its primary biological activity.[1] The presence of the C3-methoxy group in this compound is a significant structural feature that severely limits high-affinity binding to the estrogen receptor. Furthermore, insights from related catechol estrogens suggest that 4-hydroxylation is unlikely to rescue, and may even further reduce, its affinity for the ER.
The experimental protocols detailed in this guide for ER competitive binding, E-SCREEN, and ERE reporter gene assays provide a robust framework for the empirical determination of the estrogenic potency of this compound and other novel compounds. A comprehensive evaluation using this tiered approach will enable researchers to accurately quantify its ability to interact with the estrogen receptor and elicit downstream estrogenic responses, thereby providing a definitive characterization of its endocrine-disrupting potential.
References
- Ball, P., & Knuppen, R. (1980). Catecholoestrogens (2- and 4-hydroxyoestrogens): chemistry, biogenesis, metabolism, occurrence and physiological significance. Acta Endocrinologica. Supplementum, 232, 1–127.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153.
- Bonefeld-Jørgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2001). Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology, 158(3), 141–153.
- Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., Hass, B. S., & Sheehan, D. M. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical Research in Toxicology, 14(3), 280–294.
- Jellinck, P. H., & Krey, L. (1989). Metabolism of [4-14C]estradiol by the rat uterus in vitro. Journal of Steroid Biochemistry, 32(4), 563-568.
- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.
- Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55–66.
- Payne, J., Rajapakse, N., Wilkins, M., & Kortenkamp, A. (2000). Prediction and assessment of the effects of mixtures of four xenoestrogens. Environmental Health Perspectives, 108(10), 983–987.
- Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241–248.
- Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113–122.
- Van den Belt, K., Verheyen, R., & Witters, H. (2004). Comparison of vitellogenin responses in zebrafish and rainbow trout in estrogen screening. Ecotoxicology and Environmental Safety, 58(3), 354–365.
- Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 25(3), 343-354.
- Zacharewski, T. (1997). In vitro bioassays for assessing estrogenic substances. Environmental Science & Technology, 31(3), 613-623.
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An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy Mestranol
Introduction
Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It is well-established that Mestranol itself is a prodrug, requiring metabolic activation to exert its biological effects. The primary active metabolite is ethinyl estradiol, formed through demethylation in the liver. However, the metabolic fate of Mestranol is more complex, leading to the formation of various hydroxylated derivatives, including 4-Hydroxy Mestranol. This guide provides a detailed technical overview of the mechanism of action of this compound, synthesizing available data on its formation, biological activities, and the experimental methodologies used for its evaluation.
Metabolic Pathways of Mestranol: The Genesis of this compound
The biological activity of Mestranol is intrinsically linked to its biotransformation. The predominant metabolic pathway is the O-demethylation of the 3-methoxy group to yield the highly potent estrogen, ethinyl estradiol. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9, in the liver.[1]
Beyond this primary activation step, Mestranol undergoes further metabolism, including aromatic hydroxylation, to produce catechol estrogens. The formation of this compound is a result of this hydroxylation at the C4 position of the steroid's A-ring. While the specific cytochrome P450 isozymes responsible for this 4-hydroxylation of Mestranol have not been definitively identified in the available literature, it is known that various CYP enzymes are capable of catalyzing the hydroxylation of steroids.[2][3]
Caption: Metabolic pathways of Mestranol.
Core Mechanism of Action of this compound
The mechanism of action of this compound, as a catechol estrogen, is multifaceted, encompassing both estrogenic and potentially unique biological activities.
Estrogenic Activity
Evidence suggests that this compound possesses oral estrogenicity. A key study by Kanojia (1977) described the synthesis of this compound and its subsequent biological evaluation in rats. The findings from the abstract of this study indicate that this compound exhibits estrogenic effects when administered orally.[4][5][6][7][8] The estrogenic actions of steroid hormones are mediated through their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.
Caption: General mechanism of estrogen receptor activation.
Contragestational Activity
In addition to its estrogenic properties, this compound has been reported to exhibit contragestational activity. The same pivotal study by Kanojia (1977) indicated that this metabolite demonstrates anti-implantation effects in rats.[4][5][6][7][8] The precise mechanism of this contragestational effect is not fully elucidated in the available literature but is likely related to its estrogenic nature. The process of blastocyst implantation is highly dependent on a precise balance of estrogen and progesterone. Supraphysiological levels of estrogen during the pre-implantation phase can disrupt the uterine environment, rendering it hostile to implantation. This can occur through alterations in uterine receptivity, including changes in endometrial morphology, vascular permeability, and the expression of implantation-related genes.
Experimental Protocols for Biological Evaluation
The biological activities of this compound have been assessed using established in vivo assays in rodent models.
Rat Uterotrophic Assay for Estrogenicity
This assay is a standard method for evaluating the estrogenic potential of a compound.[1][9][10][11][12]
Protocol:
-
Animal Model: Immature, ovariectomized female rats are used to minimize the influence of endogenous estrogens.
-
Dosing: The test compound (this compound) is administered orally or via subcutaneous injection daily for a period of 3 to 7 days. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.
-
Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Analysis: A statistically significant increase in uterine weight in the treated group compared to the vehicle control group indicates estrogenic activity.
Anti-Implantation Assay in Rats
This assay is employed to determine the contragestational effects of a substance.[13][14][15][16][17]
Protocol:
-
Animal Model: Mature female rats with regular estrous cycles are mated with fertile males. The day of finding sperm in the vaginal smear is designated as day 1 of pregnancy.
-
Dosing: The test compound is administered orally or subcutaneously during the pre-implantation period (e.g., days 1-5 of pregnancy).
-
Endpoint: On a later day of gestation (e.g., day 10), the rats are laparotomized, and the uterine horns are examined for the number of implantation sites.
-
Analysis: A significant reduction in the number of implantation sites in the treated group compared to the control group indicates anti-implantation activity.
Data Summary
The following table summarizes the known biological activities of Mestranol and its key metabolites. Quantitative data for this compound are limited in the publicly available literature.
| Compound | Primary Biological Role | Estrogenic Activity | Contragestational Activity | Key Metabolic Enzyme |
| Mestranol | Prodrug | Very Low | Not directly active | CYP2C9 (for demethylation) |
| Ethinyl Estradiol | Active Metabolite | High | High | - |
| This compound | Metabolite | Orally Active (in rats) | Present (in rats) | Putative CYPs |
Conclusion and Future Directions
The available evidence indicates that this compound is a biologically active metabolite of Mestranol, exhibiting both estrogenic and contragestational properties in vivo. Its mechanism of action is presumed to be mediated through the estrogen receptor, consistent with its structural similarity to other estrogens. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly accessible, detailed studies.
Future research should focus on:
-
Receptor Binding Affinity: Determining the binding affinity of this compound for ERα and ERβ to quantify its potency relative to estradiol and ethinyl estradiol.
-
Enzyme Kinetics: Identifying the specific cytochrome P450 isozymes responsible for the 4-hydroxylation of Mestranol and determining the kinetics of this metabolic pathway.
-
In Vitro Studies: Utilizing cell-based assays to investigate the downstream effects of this compound on gene expression and cellular proliferation in estrogen-responsive tissues.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its in vivo disposition.
A more thorough investigation into these areas will provide a clearer picture of the role of this compound in the overall pharmacological profile of Mestranol.
References
- Guengerich, F. P. (2009). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 37(6), 1143-1149.
- Pediatric Oncall. (n.d.).
- Odlind, V., & Johansson, E. D. (1981). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental health perspectives, 109(5), 521–530.
- BenchChem. (2025). An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.
- Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A model for the testing and assessment of endocrine disrupting chemicals.
- Kanojia, R. M. (1977). Synthesis and biological evaluation of 2- and 4-hydroxymestranol. Steroids, 30(3), 343-348.
- Laws, S. C., et al. (2000). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental health perspectives, 108(8), 715–722.
- Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical chemistry, 74(17), 4391–4396.
- Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794.
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- Adebayo, A. H., et al. (2014). Antifertility activity of aqueous ethanolic extract of Hymenocardia acida stem bark in female rats. Journal of ethnopharmacology, 156, 123–128.
- Chandrasekhar, S., & Chatterjee, S. N. (1995). Anti-implantation activity of antiestrogens and mifepristone. Contraception, 52(4), 257–261.
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- Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of personalized medicine, 11(7), 633.
- Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8799.
- Lee, A. J., & Thomas, P. E. (1997). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. Chemical research in toxicology, 10(7), 848–856.
- Al-Awad, S. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 11(6), 1730.
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- Ide, F., et al. (2004). Effects of sex hormones on rat tongue carcinoma induced by 4-nitroquinoline 1-oxide (4NQO). Oral oncology, 40(2), 168–174.
- Meeks, R. G., et al. (2001). Potential Estrogenic and Antiestrogenic Activity of the Cyclic Siloxane Octamethylcyclotetrasiloxane (D4) and the Linear Siloxane Hexamethyldisiloxane (HMDS) in Immature Rats Using the Uterotrophic Assay. Toxicological Sciences, 59(1), 143–153.
- Nicolaus, L. K., et al. (1992). Oral estrogen retains potency as an aversion agent in eggs: implications to studies of community ecology and wildlife management. Physiology & behavior, 51(6), 1281–1284.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Mestranol
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Hydroxy Mestranol, a significant metabolite of the synthetic estrogen Mestranol, represents a molecule of considerable interest in the fields of pharmacology and drug development. As the understanding of estrogen metabolism and its implications for both therapeutic efficacy and potential side effects deepens, a thorough characterization of key metabolites is paramount. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers engaged in its study. By synthesizing available data and established analytical methodologies, this document aims to facilitate further investigation into the biological activity and clinical relevance of this important compound.
Molecular Identity and Structural Elucidation
This compound is a catechol estrogen, characterized by the introduction of a hydroxyl group at the C4 position of the aromatic A-ring of Mestranol. This structural modification has profound implications for its biological activity and metabolic fate.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Descriptors
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on its chemical structure and data from analogous compounds due to a scarcity of direct experimental values in the public domain.
| Property | Value | Source |
| Molecular Formula | C21H26O3 | [1][2] |
| Molecular Weight | 326.44 g/mol | [1][2] |
| CAS Number | 65694-22-6 | [1] |
| Appearance | White to off-white crystalline solid (presumed) | Inferred from parent compound |
| Melting Point | Not explicitly reported. Estimated to be in the range of 140-160 °C based on Mestranol (150-151 °C) and other hydroxylated steroids. | |
| Boiling Point | 465.1 °C at 760 mmHg (Predicted) | |
| Density | 1.22 g/cm³ (Predicted) | |
| pKa | Not explicitly reported. The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other phenolic steroids. |
Spectroscopic and Analytical Characterization
A robust analytical framework is essential for the unambiguous identification and quantification of this compound in various matrices. This section outlines key spectroscopic techniques and a representative chromatographic method.
Spectroscopic Data
-
UV-Vis Spectroscopy: As a catechol estrogen, this compound is expected to exhibit characteristic UV absorption maxima. The phenolic A-ring will result in absorption in the UV region, likely around 280-300 nm. The introduction of the second hydroxyl group at the C4 position may cause a slight bathochromic (red) shift compared to its parent compound, Mestranol, which has absorption maxima at 279 and 287.5 nm in methanol. For instance, 4-hydroxyestradiol (4-OHE2) exhibits a λmax at approximately 298 nm.[3]
-
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound will be characterized by several key vibrational bands. A broad band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching vibrations of the two phenolic hydroxyl groups and the tertiary alcohol at C17. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C≡C stretching of the ethynyl group will be a sharp, weak band around 2100 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. Finally, C-O stretching vibrations for the methoxy and hydroxyl groups will be present in the 1000-1300 cm⁻¹ range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. Key signals will include those for the aromatic protons on the A-ring, the singlet for the methoxy group protons (around 3.7-3.9 ppm), the singlet for the ethynyl proton (around 2.6-2.8 ppm), and a complex pattern of signals for the steroidal backbone. The introduction of the hydroxyl group at C4 will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 21 carbon atoms. The carbons of the ethynyl group will resonate at approximately 75 and 85 ppm. The aromatic carbons will appear in the downfield region (110-160 ppm), with the oxygen-substituted carbons (C3 and C4) being the most deshielded. The carbon of the methoxy group will be observed around 55-60 ppm. The quaternary carbon at C17 bearing the hydroxyl and ethynyl groups will be in the 70-85 ppm range.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is generally suitable for the analysis of steroid hormones and their metabolites.
Caption: A general workflow for the analysis of this compound using HPLC.
This protocol is a general guideline and should be optimized for specific applications.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation (from a biological matrix):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as in the LLE procedure.
-
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio can be optimized, starting with a 50:50 (v/v) mixture. A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the absorption maximum of this compound (e.g., 280 nm).
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
-
Solubility Profile
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. This compound, being a steroid, is expected to be poorly soluble in water and more soluble in organic solvents.
General Solubility Characteristics
-
Aqueous Solubility: Due to its largely hydrophobic steroid backbone, this compound is predicted to have very low solubility in water. The presence of three hydroxyl groups will slightly increase its polarity compared to Mestranol, but it will remain a poorly water-soluble compound.
-
Organic Solubility: this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).
Experimental Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the given temperature.
-
Ionization Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract and various cellular compartments. This compound has two phenolic hydroxyl groups on the A-ring, which are the primary ionizable groups.
Potentiometric Titration for pKa Determination
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Caption: A workflow for determining the pKa of this compound using potentiometric titration.
-
Solution Preparation:
-
Due to the low aqueous solubility of this compound, the titration is typically performed in a co-solvent system (e.g., a methanol-water or ethanol-water mixture).
-
Prepare a solution of this compound of known concentration in the chosen co-solvent system.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers.
-
Place the solution of this compound in a thermostated vessel and immerse the pH electrode.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Add small, precise increments of the titrant to the solution.
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point can be accurately located by finding the inflection point of the titration curve, often by plotting the first or second derivative of the curve. For a diprotic acid (two phenolic hydroxyls), two equivalence points and two pKa values may be observed.
-
Biological Context and Mechanism of Action
This compound, as a metabolite of Mestranol, exerts its biological effects primarily through interaction with estrogen receptors (ERs).[4] Mestranol itself is a prodrug that is demethylated in the liver to the pharmacologically active ethinylestradiol.[4] Further hydroxylation leads to the formation of catechol estrogens like this compound.
Estrogen Receptor Binding
The estrogenic activity of this compound is mediated by its binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The affinity of this compound for these receptors is a key determinant of its potency. While specific binding affinity data for this compound is limited, it is known that hydroxylation at the C4 position of estrogens can influence receptor binding. For instance, 4-hydroxyestradiol has been shown to be estrogenic.[5]
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
-
Preparation of Receptor Source:
-
Uterine cytosol from ovariectomized rats or recombinant human estrogen receptors can be used as the source of ERs.
-
-
Assay Procedure:
-
Incubate a constant amount of the ER preparation with a fixed concentration of [³H]-estradiol.
-
In parallel incubations, include increasing concentrations of unlabeled this compound (the competitor).
-
Also include a set of tubes with a large excess of unlabeled estradiol to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
After incubation, separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved using methods such as dextran-coated charcoal or hydroxylapatite precipitation.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Plot the percentage of specifically bound [³H]-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.
-
The relative binding affinity (RBA) can then be calculated by comparing the IC50 of this compound to that of unlabeled estradiol.
-
Downstream Signaling
Binding of this compound to estrogen receptors initiates a cascade of molecular events, leading to changes in gene expression.
Caption: A simplified diagram of the estrogen receptor signaling pathway initiated by this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a key metabolite of Mestranol. While a complete experimental dataset for this compound remains to be fully elucidated in the public domain, this guide has synthesized the available information and provided established methodologies for its comprehensive characterization. A thorough understanding of the properties outlined herein is fundamental for advancing our knowledge of the pharmacology, toxicology, and clinical significance of this compound. Further research is warranted to fill the existing data gaps and to fully unravel the biological role of this important catechol estrogen.
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Synthesis and biological evaluation of 2 - and 4- hydroxymestranol. PubMed. Available at: [Link].
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UV–vis spectra of the time-course of 4-OHE2 enzymatic conversion.... ResearchGate. Available at: [Link].
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Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry. CORE. Available at: [Link].
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A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: Method development and application. ResearchGate. Available at: [Link].
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Spectroscopic Characterization of the 4-Hydroxy Catechol Estrogen QuinonesDerived GSH and N-Acetylated Cys Conjugates. ACS Publications. Available at: [Link].
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Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. PubMed. Available at: [Link].
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4-Hydroxyestradiol | C18H24O3 | CID 5282360. PubChem - NIH. Available at: [Link].
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4-Hydroxyestradiol. Wikipedia. Available at: [Link].
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Pharmacokinetics of mestranol in man in relation to its oestrogenic activity. Available at: [Link].
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4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. PMC. Available at: [Link].
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[Comparative studies of the estrogenic potency of mestranol and stilbestrol]. PubMed. Available at: [Link].
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Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic. Available at: [Link].
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Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. Available at: [Link].
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In Vitro and in Vivo Genotoxicity Evaluation of Hormonal Drugs v. Mestranol. PubMed. Available at: [Link].
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Available at: [Link].
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Synthesis, binding affinity, and transcriptional activity of hydroxy- and methoxy-substituted 3,4-diarylsalicylaldoximes on estrogen receptors alpha and beta. PubMed. Available at: [Link].
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4-Hydroxyestradiol. Rupa Health. Available at: [Link].
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Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PubMed. Available at: [Link].
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Chemical study on estrogens. WUR eDepot. Available at: [Link].
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Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. PubMed. Available at: [Link].
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4-Hydroxy Mestranol: A Biomarker of Mestranol Exposure - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Mestranol, a synthetic estrogen and a component of some oral contraceptives, is a prodrug that undergoes metabolic activation to exert its biological effects. Understanding its metabolic fate is crucial for accurately assessing exposure and potential associated risks. This technical guide provides a comprehensive overview of 4-hydroxy mestranol as a specific biomarker of mestranol exposure. We will delve into the metabolic pathways leading to its formation, present a detailed protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the principles of assay validation to ensure data integrity. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction: The Significance of Mestranol Metabolism
Mestranol (3-methoxy-17α-ethinylestradiol) itself is biologically inactive and requires metabolic conversion to its active form, ethinyl estradiol, primarily through O-demethylation in the liver.[1] However, the metabolism of mestranol is not limited to this single pathway. Aromatic hydroxylation represents another important route of biotransformation for estrogenic compounds.[2][3] The formation of hydroxylated metabolites, such as this compound, provides a more specific signature of mestranol exposure than the parent compound or its primary active metabolite, which can also be administered directly.
The quantification of specific metabolites like this compound is critical for several reasons:
-
Specificity of Exposure: Detecting this compound can confirm exposure specifically to mestranol, as opposed to ethinyl estradiol.
-
Understanding Metabolic Phenotypes: The extent of 4-hydroxylation can provide insights into inter-individual variations in drug metabolism, potentially influenced by genetic polymorphisms in metabolic enzymes.
-
Safety and Toxicology: Hydroxylated estrogen metabolites have been implicated in various physiological and pathological processes.[4] Studying their formation and clearance is essential for a comprehensive safety assessment.
This guide will focus on the scientific rationale and practical application of using this compound as a biomarker.
The Metabolic Pathway: Formation of this compound
The biotransformation of mestranol to this compound is a multi-step enzymatic process. While the primary metabolic route for mestranol is demethylation to ethinyl estradiol, a secondary pathway involving aromatic hydroxylation at the C4 position of the steroid A-ring is plausible.
2.1. The Role of Cytochrome P450 Enzymes
The hydroxylation of estrogens is predominantly catalyzed by cytochrome P450 (CYP) enzymes.[2][3] Specifically, the formation of 4-hydroxyestradiol from estradiol is primarily mediated by the extrahepatic enzyme CYP1B1 .[3][5][6][7] Given the structural similarity between mestranol and estradiol, it is highly probable that CYP1B1 is also the key enzyme responsible for the 4-hydroxylation of mestranol.
The proposed metabolic activation pathway is as follows:
-
Mestranol is absorbed and distributed to tissues expressing CYP1B1, such as the breast, uterus, and ovaries.[3]
-
CYP1B1 catalyzes the introduction of a hydroxyl group at the C4 position of the aromatic A-ring of mestranol, forming This compound .
2.2. Rationale for this compound as a Superior Biomarker
While ethinyl estradiol is the major active metabolite, its presence in a biological sample does not definitively point to mestranol as the source, as ethinyl estradiol is itself a widely used pharmaceutical. This compound, on the other hand, is a direct and specific downstream metabolite of mestranol's secondary metabolic pathway, making it a more robust and unambiguous biomarker of exposure to the parent compound.
Quantitative Analysis of this compound by LC-MS/MS
The gold standard for the quantification of small molecule biomarkers in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and a wide dynamic range.
3.1. Reference Standard and Internal Standard
A critical prerequisite for the development of a quantitative assay is the availability of a certified reference standard. A This compound reference standard is commercially available, enabling the preparation of calibration curves and quality control samples.[8] For robust quantification, a stable isotope-labeled internal standard (e.g., this compound-d3) is recommended to compensate for matrix effects and variations in sample preparation and instrument response. In its absence, a structurally similar compound can be used as an internal standard.
3.2. Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine) and remove interfering substances. A typical workflow involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
Detailed Protocol: Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Method Parameters
The following are proposed starting parameters for an LC-MS/MS method for the quantification of this compound. Optimization will be required for specific instrumentation and applications.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusion of the reference standard |
| - Precursor Ion (Q1) | [M+H]+ for this compound (m/z 327.2) |
| - Product Ion (Q3) | To be determined (characteristic fragment ions) |
Note on MS/MS Transitions: The specific precursor and product ions for this compound would need to be determined empirically by infusing the reference standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The product ions will be generated by collision-induced dissociation and will be specific fragments of the this compound molecule.
Scientific Integrity & Logic: A Self-Validating System
For a biomarker to be useful in research and drug development, the analytical method used for its quantification must be rigorously validated. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which serves as a framework for ensuring the reliability of the data.[9][10] A "fit-for-purpose" approach should be taken, where the extent of validation is appropriate for the intended use of the data.[10]
4.1. Key Validation Parameters
The following parameters are essential for the validation of a quantitative LC-MS/MS biomarker assay:[11]
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of agreement among multiple measurements of the same sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the response in different lots of matrix should be ≤15%. |
4.2. Causality in Experimental Choices
-
Choice of LC Column and Mobile Phase: A C18 column is chosen for its versatility in retaining and separating moderately nonpolar compounds like steroids. The use of a gradient elution with an organic solvent like acetonitrile allows for the efficient elution of the analyte while separating it from more polar and less polar interferences. Formic acid is added to the mobile phase to improve the ionization efficiency of the analyte in positive ESI mode.
-
Choice of Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of steroids, as it typically produces a strong protonated molecular ion ([M+H]+) with minimal fragmentation in the source.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis. This provides the most accurate correction for any sample loss or matrix effects.
Conclusion
This compound holds significant promise as a specific and reliable biomarker of mestranol exposure. Its detection and quantification can provide valuable insights into the pharmacokinetics and metabolism of mestranol, aiding in both clinical and preclinical research. The LC-MS/MS methodology outlined in this guide, when properly validated according to established regulatory guidelines, offers a robust and sensitive approach for the analysis of this important metabolite. By adhering to the principles of scientific integrity and logical experimental design, researchers can generate high-quality data that will advance our understanding of mestranol's disposition and effects.
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An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Hydroxy Mestranol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting a preliminary toxicity screening of 4-Hydroxy Mestranol, a significant metabolite of the synthetic estrogen Mestranol. The methodologies outlined herein are designed to establish a foundational safety profile, identify potential hazards, and guide further nonclinical development. By integrating in silico, in vitro, and targeted mechanistic assays, this guide emphasizes a scientifically rigorous, tiered approach to toxicological assessment, aligning with modern drug development paradigms and regulatory expectations.[1][2][3]
Introduction: The Scientific Imperative for Screening this compound
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been widely used in oral contraceptives.[4][5] It is a prodrug that undergoes hepatic demethylation to its active form, ethinylestradiol.[4][6] However, a crucial metabolic pathway also involves hydroxylation, leading to the formation of various hydroxylated metabolites, including this compound.
The introduction of a hydroxyl group at the C4 position of the steroid A-ring can significantly alter the molecule's biological activity and toxicological profile. Catechol estrogens, which share this structural motif, are known to undergo redox cycling, generating reactive oxygen species (ROS) and quinone intermediates that can form DNA adducts, potentially leading to genotoxicity and carcinogenicity.[7] Therefore, a thorough preliminary toxicity screening of this compound is not merely a regulatory formality but a scientific necessity to de-risk the parent compound, Mestranol, and understand its complete safety profile.
This guide will detail a strategic, multi-faceted approach to this screening process, focusing on key toxicological endpoints relevant to steroidal estrogens and their metabolites.
The Strategic Framework for Preliminary Toxicity Screening
A tiered and integrated testing strategy is paramount for an efficient and informative preliminary toxicity screen. This approach begins with computational methods, progresses to a battery of in vitro assays, and culminates in the interpretation of data to inform the necessity and design of any subsequent in vivo studies.
Caption: A tiered workflow for preliminary toxicity screening of this compound.
Phase 1: In Silico Toxicological Assessment
Before embarking on wet-lab experiments, computational toxicology models can provide valuable initial predictions of potential liabilities.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and endocrine activity. These models compare the chemical structure of this compound to databases of compounds with known toxicities.
-
DART (Developmental and Reproductive Toxicology) Software: Employ specialized software to predict the potential for reproductive and developmental toxicity, a key concern for estrogenic compounds.
Rationale: In silico methods are rapid, cost-effective, and align with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing. They help to prioritize subsequent in vitro assays and identify specific endpoints of concern.
Phase 2: Core In Vitro Toxicity Assays
This phase constitutes the foundational experimental screening and should be conducted in compliance with Good Laboratory Practice (GLP) where applicable.[2]
Cytotoxicity Assessment
The initial step in any in vitro testing is to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for selecting appropriate, non-cytotoxic concentrations for more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, MCF-7 for estrogen-responsive breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
| Assay | Endpoint | Cell Line | Example IC50 (Hypothetical) |
| MTT Assay | Mitochondrial dehydrogenase activity | HepG2 | 75 µM |
| LDH Release Assay | Membrane integrity | MCF-7 | 90 µM |
Genotoxicity Battery
Assessing the genotoxic potential is a critical component of safety evaluation, especially for catechol estrogen metabolites.[7] A standard battery of tests is recommended by regulatory agencies.[8]
A. Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
B. In Vitro Micronucleus Test
This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).
Rationale: Some studies have shown that Mestranol can induce chromosomal aberrations and sister chromatid exchanges in vitro and in vivo.[9] Therefore, it is crucial to determine if the 4-hydroxy metabolite contributes to this effect. While some studies have indicated a lack of strong genotoxic potential for oral contraceptive steroids, the specific metabolites warrant individual investigation.[10]
Endocrine Activity Profiling
Given the structural similarity of this compound to endogenous estrogens, a thorough evaluation of its endocrine-disrupting potential is essential.[11][12]
A. Estrogen Receptor (ER) Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from purified estrogen receptors (ERα and ERβ), determining its binding affinity.
B. ER-Mediated Transcriptional Activation Assay (Reporter Gene Assay)
This functional assay measures the ability of the compound to activate the estrogen receptor and drive the expression of a reporter gene (e.g., luciferase or β-galactosidase) in a cell line engineered to contain an estrogen-responsive element.
C. Cell Proliferation Assay (E-Screen)
The E-Screen assay utilizes estrogen-responsive breast cancer cells (e.g., MCF-7) to assess the proliferative or anti-proliferative effects of the test compound.[13][14]
| Assay | Endpoint | Example Result (Hypothetical) |
| ERα Binding Assay | Competitive binding | Relative Binding Affinity: 5% (vs. 17β-estradiol) |
| ERβ Binding Assay | Competitive binding | Relative Binding Affinity: 12% (vs. 17β-estradiol) |
| Reporter Gene Assay | Transcriptional activation | EC50: 10 nM |
| E-Screen | Cell proliferation | Proliferative effect observed at ≥ 1 nM |
Phase 3: Mechanistic and Advanced In Vitro Assays
Based on the findings from the core assays, more specialized tests can be employed to investigate specific mechanisms of toxicity.
Hepatotoxicity Assessment
The liver is the primary site of Mestranol metabolism, making it a key target organ for potential toxicity.[6]
Experimental Protocol: Primary Human Hepatocyte Culture
-
Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates.
-
Treatment: Treat the cells with a range of non-cytotoxic concentrations of this compound for 24-72 hours.
-
Endpoints:
-
ROS Production: Measure the generation of reactive oxygen species using fluorescent probes like DCFH-DA.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using dyes such as JC-1.
-
Hepatobiliary Transporter Inhibition: Evaluate the potential for drug-induced cholestasis by measuring the inhibition of key transporters like BSEP.
-
Caption: Potential mechanism of this compound-induced hepatotoxicity.
Steroidogenesis Assay
This assay determines if this compound can interfere with the production of endogenous steroid hormones.
Experimental Protocol: H295R Steroidogenesis Assay
-
Cell Culture: Culture human H295R adrenocortical carcinoma cells, which express all the key enzymes required for steroidogenesis.[15]
-
Treatment: Expose the cells to the test compound for 48 hours.
-
Hormone Quantification: Measure the levels of key steroid hormones (e.g., estradiol, progesterone, testosterone) in the culture medium using LC-MS/MS.
-
Analysis: Compare hormone levels in treated cells to vehicle controls to identify any significant alterations in the steroidogenic pathway.[15]
Data Integration and Risk Assessment
The culmination of this preliminary screening is the integration of all data to form a coherent toxicological profile.
-
Hazard Identification: Identify the primary toxicological hazards associated with this compound (e.g., genotoxicity, endocrine disruption, hepatotoxicity).
-
Dose-Response Characterization: Analyze the dose-response relationships for each observed effect to establish thresholds of activity.
-
Risk Assessment: Synthesize the in vitro data to estimate a preliminary "No Observed Adverse Effect Level" (NOAEL) and to inform the design of any necessary, targeted in vivo studies.[1][2] This integrated assessment provides a rational basis for decisions regarding the continued development of the parent compound, Mestranol.
Conclusion
This in-depth technical guide provides a robust and scientifically-driven framework for the preliminary toxicity screening of this compound. By employing a strategic combination of in silico and in vitro methodologies, researchers can efficiently and effectively characterize the potential toxicological liabilities of this key metabolite. This approach not only ensures a comprehensive safety assessment but also adheres to the principles of modern, ethical, and efficient drug development. The insights gained from this screening process are indispensable for making informed decisions and ensuring the safety of pharmaceutical products.
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of 4-Hydroxy Mestranol
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the sensitive and specific detection of 4-Hydroxy Mestranol, a key metabolite of the synthetic estrogen Mestranol. We delve into the core principles, provide detailed, field-tested protocols, and explain the scientific rationale behind experimental choices for state-of-the-art techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating best practices for ensuring data integrity and reproducibility. This guide is intended to empower researchers in pharmacology, drug metabolism, and clinical chemistry with the necessary tools to accurately quantify this important analyte in various biological matrices.
Introduction: The Analytical Imperative for this compound
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been used in oral contraceptives. It functions as a prodrug, undergoing hepatic demethylation to its active form, ethinylestradiol. A significant metabolic pathway also involves aromatic hydroxylation, leading to the formation of catechol estrogens such as this compound. The quantification of this metabolite is critical for several reasons:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Understanding the formation, distribution, and clearance rates of this compound is essential for a complete pharmacological profile of Mestranol.
-
Toxicology and Safety Assessment: Catechol estrogens can undergo redox cycling, potentially leading to the generation of reactive oxygen species and quinone-reactive intermediates. Monitoring their levels is crucial for assessing potential off-target effects.
-
Clinical Monitoring: In specific research contexts, levels of this compound can serve as a biomarker for Mestranol metabolism.
The inherent challenges in analyzing this compound lie in its typically low physiological concentrations and the complexity of the biological matrices (e.g., plasma, urine) in which it is measured. Therefore, highly sensitive and selective analytical methods are required.
Foundational Principles: Method Selection and Rationale
The choice of an analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. For this compound, the primary methods of choice are Liquid Chromatography-based techniques due to their high resolving power and compatibility with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of low-abundance analytes in complex mixtures.
-
Expertise & Experience: The unparalleled sensitivity and selectivity of LC-MS/MS are achieved by coupling the physical separation capabilities of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer. The principle of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of a target analyte by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise from the matrix.
-
Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is a cornerstone of a self-validating LC-MS/MS protocol. The SIL-IS co-elutes with the analyte and experiences identical ionization and matrix effects, allowing for highly accurate correction of any experimental variability.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
For laboratories where LC-MS/MS is not available, HPLC with electrochemical detection offers a sensitive alternative for the analysis of electroactive compounds like catechol estrogens.
-
Expertise & Experience: The phenolic hydroxyl groups of this compound are readily oxidizable. An electrochemical detector applies a specific potential to a flow-through electrode. When the analyte passes over the electrode, it is oxidized, generating a measurable electrical current that is directly proportional to its concentration.
-
Trustworthiness: The selectivity of HPLC-ED is achieved through both the chromatographic retention time and the specific oxidation potential. By setting the detector to a potential that is optimal for the analyte but not for many co-eluting interfering compounds, a high degree of specificity can be achieved.
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the analysis of this compound.
Protocol 1: Ultra-Sensitive Quantification using LC-MS/MS
This protocol is optimized for the quantification of this compound in human plasma.
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for this compound analysis.
Step-by-Step Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 pg/mL to 1000 pg/mL in charcoal-stripped human plasma.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution (e.g., 1 ng/mL d3-4-Hydroxy Mestranol).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
LC-MS/MS Instrumental Conditions:
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 4 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: 327.2 -> 161.1d3-4-Hydroxy Mestranol: 330.2 -> 164.1 |
-
Data Analysis and Validation:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and matrix effect.
-
Protocol 2: HPLC with Electrochemical Detection
This protocol is suitable for applications where high sensitivity is required, but mass spectrometry is not available.
Experimental Workflow Diagram:
Caption: HPLC-ED workflow for this compound analysis.
Step-by-Step Methodology:
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an appropriate internal standard (e.g., a structurally similar catechol).
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove salts and polar interferences.
-
Wash the cartridge with water.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness and reconstitute in 150 µL of the HPLC mobile phase.
-
-
HPLC-ED Instrumental Conditions:
| Parameter | Setting |
| HPLC System | Isocratic HPLC System with a PEEK flow path |
| Column | C18 Column (e.g., 3.0 x 150 mm, 3 µm) |
| Mobile Phase | 50 mM Sodium Phosphate, 1 mM EDTA, 35% Acetonitrile, pH 3.0 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Electrochemical Detector | Glassy carbon working electrode |
| Applied Potential | +0.75 V vs. Ag/AgCl reference electrode |
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak height or area to a calibration curve generated from standards prepared in a synthetic urine matrix.
-
Authoritative Grounding and Data Integrity
All analytical methods for drug metabolite quantification must be rigorously validated to ensure their reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The accurate quantification of this compound is achievable through the careful implementation of advanced analytical techniques. LC-MS/MS offers the highest level of sensitivity and specificity, making it the preferred method for demanding bioanalytical applications in drug development and clinical research. HPLC-ED provides a viable and sensitive alternative. The success of any analysis hinges on a meticulous approach to sample preparation and a thorough validation of the chosen method to ensure the generation of reliable and defensible data.
References
-
Title: A sensitive and selective method for the quantification of ethinylestradiol and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B URL: [Link]
-
Title: High-throughput analysis of steroid hormones in human serum by liquid chromatography-tandem mass spectrometry. Source: Clinical Chemistry URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
A Robust and Validated HPLC-MS/MS Protocol for the Quantification of 4-Hydroxy Mestranol in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of 4-Hydroxy Mestranol, an active metabolite of the synthetic estrogen Mestranol[1], in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and procedural variability. This method is developed in accordance with major international bioanalytical method validation guidelines to ensure data integrity for pharmacokinetic and toxicokinetic studies.
Introduction: The Rationale for Precise Quantification
Mestranol, a synthetic estrogen and a component of some oral contraceptives, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[2] Further metabolism, including hydroxylation, produces various metabolites such as this compound. The accurate measurement of these metabolites in biological matrices is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing its efficacy and safety.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for quantifying small molecules in complex biological fluids.[3] Its superior sensitivity and specificity allow for the precise measurement of low-concentration analytes, overcoming the limitations of older techniques like immunoassays which can suffer from cross-reactivity.[3] This protocol is grounded in established principles of bioanalysis to provide a self-validating system for reliable results.
Principle of the Method
The analytical workflow is based on three core principles:
-
Analyte Isolation: A liquid-liquid extraction (LLE) procedure is employed to efficiently isolate this compound and the internal standard from plasma proteins, phospholipids, and other endogenous interferences. This sample clean-up is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.
-
Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system with a reversed-phase C18 column is used to separate the analyte of interest from other extracted compounds based on polarity. A gradient elution ensures a short run time while achieving sharp, symmetrical peaks for accurate integration.
-
Detection and Quantification: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The analyte is first ionized using an Electrospray Ionization (ESI) source. The first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of this compound. This ion is then fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment (product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte's structure, ensuring that only this compound is quantified. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguished by its mass, allows for correction of any analyte loss during sample preparation or fluctuations in MS signal, a cornerstone of robust bioanalytical methods.[4]
Overall Analytical Workflow
Caption: High-level overview of the bioanalytical workflow.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: this compound (CAS No: 65694-22-6) reference standard (>98% purity).[1]
-
Internal Standard (IS): this compound-d3 (or a suitable structural analog like Ethinylestradiol-d4 if a deuterated version of the analyte is not commercially available).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE).
-
Reagents: Formic acid (≥98%), Ammonium acetate.
-
Biological Matrix: Pooled human plasma (K2-EDTA anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts.
Instrumentation
-
Chromatography System: UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).
-
Ionization Source: Electrospray Ionization (ESI) probe.
-
Data System: Manufacturer's instrument control and data processing software (e.g., Analyst®, MassLynx®, MassHunter).
Detailed Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.1 to 100 ng/mL) and QCs (Low, Medium, High). A minimum of six non-zero calibration points is recommended.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE with MTBE is based on its proven efficacy in extracting steroids from plasma with good recovery and minimal emulsion formation.[5]
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
HPLC-MS/MS Conditions
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for steroid-like molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid | Strong organic solvent for efficient elution of hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and pressure. |
| Gradient | 0-0.5 min: 40% B; 0.5-3.0 min: 40-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-40% B; 3.6-5.0 min: 40% B | A rapid gradient to elute the analyte and clean the column efficiently. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
Table 2: MS/MS Parameters (Hypothetical) Note: These parameters must be empirically determined by infusing a standard solution of this compound and the IS into the mass spectrometer.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |
| This compound | m/z 327.2 | m/z 312.2 (Loss of CH₃) or m/z 309.2 (Loss of H₂O) | Optimized (e.g., 20-35 eV) | 100 ms |
| This compound-d3 (IS) | m/z 330.2 | m/z 315.2 or m/z 312.2 | Optimized (e.g., 20-35 eV) | 100 ms |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |||
| Source Temp. | 500 °C | |||
| IonSpray Voltage | 5500 V |
Rationale for Fragmentation: The molecular weight of Mestranol is 310.4 g/mol .[6] Adding a hydroxyl group gives this compound a molecular weight of approximately 326.4 g/mol . The precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 327.2. Common fragmentation pathways for steroids involve neutral losses of stable molecules like water (H₂O, -18 Da) or cleavages of substituents.[7][8] The loss of a methyl radical from the methoxy group (-15 Da) is also a plausible fragmentation. The most abundant and stable product ion should be selected for quantification.
Method Validation
To ensure the reliability of the data for regulatory submissions, the method must be validated according to the principles outlined in guidelines from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[9][10] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized standard.[11][12][13]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess the closeness of measured values to the nominal value and the variability of the measurements. | For QC samples (Low, Mid, High), mean accuracy within ±15% of nominal; precision (%CV) ≤15%. For LLOQ, accuracy within ±20% and precision ≤20%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | Evaluate the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Confirm analyte stability under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations of fresh samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield high-quality, reproducible data. By adhering to the principles of method validation outlined by regulatory agencies, this protocol serves as a robust tool for professionals in drug development and clinical research, enabling accurate characterization of Mestranol's metabolic profile.
References
- De Clerck, L., & De Ruyck, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Biotage. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids.
- UCT, Inc. Comparison of SPE vs. SLE for the Quantitative Analysis of Anabolic Steroids in Serum Using LC-MS/MS. UCT, Inc.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Schmidt, M., et al. (2011). Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content. Frontiers in Endocrinology.
- BenchChem. (2025).
- Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA/CHMP/ICH/172948/2019.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry.
- Kai, M., et al. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research.
- Arbor Assays. Steroid Liquid Sample Extraction Protocol.
- Rauh, M. (2010). Standardized LC-MS/MS based steroid hormone profile-analysis. Journal of Steroid Biochemistry and Molecular Biology.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Harmonised Guideline.
- Thermo Fisher Scientific. (2016). Quantification of Steroid Hormones in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Research Use. Thermo Fisher Scientific Technical Note 64915.
- Pharmaffiliates. This compound.
- PharmaCompass. Mestranol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
- Wikipedia. Mestranol. Wikipedia, The Free Encyclopedia.
- LibreTexts Chemistry. (2022). 6.
- Li, W., et al. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Analytical and Bioanalytical Chemistry.
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Developing In Vitro Assays for Characterizing 4-Hydroxy Mestranol Activity
An Application Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 4-Hydroxy Mestranol. We delve into the scientific rationale, selection of appropriate cell-based models, and detailed, field-proven protocols for quantifying estrogenic activity. The methodologies covered include competitive estrogen receptor binding assays, functional reporter gene assays, cell proliferation studies, and gene expression analysis, providing a multi-faceted approach to profile this compound's mechanism of action.
Introduction: The Scientific Rationale for Investigating this compound
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been a component of oral contraceptives for decades.[1] It is widely understood that Mestranol itself is a biologically inactive prodrug.[2][3] Its estrogenic effects are exerted only after it undergoes O-demethylation in the liver to its active metabolite, ethinylestradiol, a potent agonist of the estrogen receptor (ER).[2][4][5]
The metabolic journey of synthetic estrogens often involves multiple enzymatic modifications, including hydroxylation. The introduction of a hydroxyl group can significantly alter a compound's biological activity. A prime example is seen with tamoxifen, where its metabolite, 4-hydroxytamoxifen, exhibits a binding affinity for the estrogen receptor that is 25-50 times higher than the parent compound.[6] This precedent establishes a compelling hypothesis: This compound, a potential metabolite of Mestranol, may possess significant and direct estrogenic activity.
Therefore, developing a suite of in vitro assays is critical to:
-
Determine if this compound directly binds to estrogen receptors (ERα and ERβ).
-
Quantify its potency as an ER agonist or antagonist.
-
Characterize its downstream functional effects on cell signaling and proliferation.
This guide provides the foundational protocols to rigorously investigate these questions.
The Molecular Mechanism of Estrogen Action
The biological effects of estrogens are primarily mediated by two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[7] These receptors function as ligand-activated transcription factors.[8] The canonical signaling pathway, which our assays are designed to interrogate, follows a series of defined steps.
Upon entering the cell, an estrogenic ligand like this compound binds to the ER, which resides in the cytoplasm or nucleus in an inactive complex with heat shock proteins (HSPs).[7] Ligand binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization.[7] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[9][10] The receptor-DNA complex then recruits a cascade of co-activator proteins to initiate the transcription of estrogen-responsive genes, ultimately leading to a physiological response, such as cell proliferation.
Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.
Core In Vitro Assay Protocols
A multi-assay approach is recommended to build a comprehensive activity profile for this compound. We present three complementary assays, progressing from direct molecular interaction to a functional cellular outcome.
Assay 1: Estrogen Receptor Competitive Binding Assay
Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.[7][11] It is a powerful tool to determine the binding affinity (IC₅₀) of this compound for ERα and ERβ. The data allows for the calculation of Relative Binding Affinity (RBA) compared to 17β-estradiol.[12]
Detailed Protocol: This protocol is adapted from established methods using rat uterine cytosol, a rich source of ERα.[13][14]
-
Preparation of Uterine Cytosol:
-
Harvest uteri from immature female Sprague-Dawley rats and place them in ice-cold TEGD buffer (Tris-HCl, EDTA, glycerol, dithiothreitol).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[13]
-
Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.[13]
-
The resulting supernatant is the cytosol containing the ER. Determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Competitive Binding Reaction:
-
In glass test tubes, add increasing concentrations of this compound or the reference standard 17β-estradiol (e.g., 1x10⁻¹¹ M to 1x10⁻⁷ M).
-
Add a fixed amount of uterine cytosol (e.g., 50-100 µg protein per tube).[13]
-
Add a single, fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[13]
-
To determine non-specific binding, prepare a set of tubes with a 200-fold excess of unlabeled 17β-estradiol.
-
Incubate all tubes overnight at 4°C to reach equilibrium.[12]
-
-
Separation and Quantification:
-
Add an ice-cold dextran-coated charcoal suspension to each tube to adsorb unbound radioligand.
-
Incubate on ice for 15 minutes, then centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]-17β-estradiol binding against the log concentration of the competitor (this compound).
-
Use a non-linear regression, four-parameter logistic model to calculate the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).[11][12]
-
Calculate the Relative Binding Affinity (RBA) as: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of this compound) x 100
-
| Parameter | 17β-Estradiol (E2) | This compound |
| IC₅₀ (nM) | 2.5 | 15.0 |
| RBA (%) | 100 | 16.7 |
| Caption: Example data from an ERα Competitive Binding Assay. |
Assay 2: ER-Luciferase Reporter Gene Assay
Principle: This assay quantifies the ability of a compound to activate the ER and initiate gene transcription. It uses a human cell line, such as the T47D breast cancer line, that has been stably transfected with a reporter gene construct.[9][15] The construct contains multiple EREs linked to a promoter that drives the expression of a reporter enzyme, typically firefly luciferase.[10][16] The amount of light produced upon addition of a substrate is directly proportional to the level of ER activation.[9]
Detailed Protocol: This protocol is based on the well-validated T47D-KBluc or ER-CALUX cell lines.[9][15]
-
Cell Culture and Seeding:
-
Culture T47D-ER-Luciferase cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., Puromycin).[17]
-
Crucial Step: Prior to the assay, switch the cells to phenol red-free medium containing 5-10% charcoal-stripped FBS for at least 48-72 hours.[17][18] This removes endogenous estrogens and sensitizes the cells.
-
Trypsinize and seed the cells into a white, clear-bottom 96-well plate at a density of ~4,000 cells/well in 100 µL of the estrogen-free medium.[16]
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control 17β-estradiol (e.g., 1 pM to 100 nM) in estrogen-free medium.[19] Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C with 5% CO₂.[20]
-
-
Luciferase Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Remove the treatment medium from the wells.
-
Add 100 µL of the luciferase detection reagent to each well.[21]
-
Incubate for 15 minutes at room temperature, protected from light.[21]
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing it as "Fold Induction" over the vehicle control.
-
Plot the Fold Induction against the log concentration of the test compound.
-
Use a non-linear regression model to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
| Parameter | 17β-Estradiol (E2) | This compound |
| EC₅₀ (pM) | 5.5 | 95.0 |
| Max Fold Induction | 110-fold | 98-fold |
| Caption: Example data from an ER-Luciferase Reporter Gene Assay. |
Assay 3: Cell Proliferation (E-SCREEN) Assay
Principle: The E-SCREEN (Estrogen-SCREEN) assay is a functional bioassay that measures the proliferative effect of estrogens on ER-positive cells.[22][23] It relies on the estrogen-dependent growth of human breast cancer cells, most commonly MCF-7.[24][25] An increase in cell number after exposure to a test compound is a direct indicator of its estrogenic activity.[26]
Detailed Protocol: This protocol is optimized for the MCF-7 cell line.[22][25]
-
Cell Culture and Seeding:
-
Maintain MCF-7 cells in DMEM with 10% FBS.
-
As with the reporter assay, precondition the cells in phenol red-free DMEM with 5% charcoal-stripped FBS for 3-6 days to halt proliferation and synchronize the cells.
-
Trypsinize and seed the cells into a 96-well plate at a low density (e.g., 400 cells/well) in 200 µL of the estrogen-free medium.[25]
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound and the positive control 17β-estradiol (e.g., 0.1 pM to 1000 pM) in the estrogen-free medium.[22] Include a vehicle control (negative control).
-
Add the test compounds to the wells.
-
-
Incubation and Cell Proliferation:
-
Incubate the plate for 6 days at 37°C with 5% CO₂ to allow for multiple cell divisions.[22]
-
On day 6, terminate the assay.
-
-
Quantification of Cell Number:
-
Remove the medium and fix the cells (e.g., with trichloroacetic acid or paraformaldehyde).[22][27]
-
Stain the cells with a protein stain like Sulforhodamine B (SRB) or Crystal Violet.[28]
-
Wash away the excess dye and allow the plates to dry.
-
Solubilize the bound dye and measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB) using a plate reader. The absorbance is directly proportional to the cell number.
-
-
Data Analysis:
-
Calculate the Proliferative Effect (PE) for each concentration relative to the positive control (E2).
-
Plot the absorbance or cell number against the log concentration of the test compound.
-
Determine the EC₅₀ value, representing the concentration that causes a half-maximal proliferative response.
-
Caption: General Experimental Workflow for In Vitro Estrogenicity Assays.
Orthogonal Validation: Analysis of Endogenous Gene Expression
For a more profound mechanistic insight, Quantitative Real-Time PCR (RT-qPCR) can be used to measure the expression of known endogenous estrogen-responsive genes.[29][30]
-
Principle: This assay confirms that the activation of the ER by this compound leads to the transcription of native target genes in a cellular context.
-
Protocol Summary: Treat ER-positive cells (e.g., MCF-7) with this compound for a specified time (e.g., 24 hours). Extract total RNA, reverse transcribe it to cDNA, and then perform qPCR using primers for target genes like pS2 (TFF1), PR (Progesterone Receptor), and ESR1 (ERα itself).[19][31]
-
Value: This method validates the findings from reporter assays by examining the regulation of the natural genomic targets of the ER signaling pathway.[32]
Conclusion and Assay Selection
The suite of assays described provides a robust framework for characterizing the bioactivity of this compound.
-
The Receptor Binding Assay is the essential first step to confirm a direct interaction with the ER and determine binding affinity.
-
The Reporter Gene Assay offers a highly sensitive and specific method to quantify functional agonistic or antagonistic activity at the transcriptional level.
-
The E-SCREEN Proliferation Assay provides critical confirmation of a downstream physiological effect, which is a hallmark of estrogenic compounds.[33]
Together, these assays allow for a comprehensive and reliable determination of the estrogenic potential of this compound, enabling informed decisions in drug development and toxicological screening programs. The consistency of results across these different levels of biologic complexity provides a high degree of confidence in the final characterization.[26][34]
References
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Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 100 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]
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Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]
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Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., Hass, B. S., & Sheehan, D. M. (2001). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 109(7), 723–729. [Link]
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Zacharewski, T. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]
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Booze, M. L., & Eyster, K. M. (2016). The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression. Methods in Molecular Biology, 1366, 25-41. [Link]
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Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 55(1), 66–77. [Link]
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Chen, S., Hsieh, J. H., Huang, R., Sakamuru, S., Hsin, L. Y., Xia, M., & Witt, K. L. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]
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Howard, G., & Warren, J. C. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. American Journal of Obstetrics and Gynecology, 126(8), 987-992. [Link]
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BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. [Link]
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INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). [Link]
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Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66. [Link]
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INDIGO Biosciences. (n.d.). Panel of Human ER Reporter Assays: ERα & ERβ. [Link]
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Wang, Y., Zhu, X., & Zhang, C. (2019). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. Oncology Letters, 17(4), 3433–3441. [Link]
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Kim, J. Y., Han, E. H., Kim, S. U., & Kim, E. (2019). Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2. Oncology Reports, 41(1), 385-393. [Link]
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Booze, M. L., & Eyster, K. M. (2022). Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR. Request PDF. [Link]
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Tsoi, H., Man, K., & Cheung, A. M. (2015). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLOS ONE, 10(5), e0125620. [Link]
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Sun, J., Huang, Y. R., Harrington, W. R., Sheng, S., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 8(4), e63199. [Link]
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Visser, M., et al. (2007). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening. [Link]
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U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. [Link]
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Landvatter, S. W., & Katzenellenbogen, J. A. (1982). Nonsteroidal estrogens: synthesis and estrogen receptor binding affinity of derivatives of (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane (hexestrol) and (2R,3S)-2,3-bis(4-hydroxyphenyl)pentane (norhexestrol) functionalized on the side chain. Journal of Medicinal Chemistry, 25(11), 1300-1307. [Link]
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Wu, J. T., & Carlson, K. E. (1975). Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. Fertility and Sterility, 26(6), 548-555. [Link]
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U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
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Coe, J. Y., & Darbre, P. D. (1982). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer Research, 42(12), 5270-5275. [Link]
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Kappus, H., Bolt, H. M., & Remmer, H. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. The Journal of Steroid Biochemistry, 4(2), 121-128. [Link]
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DrugInfoSys.com. (n.d.). Mestranol - Drug Monograph. [Link]
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Sino Biological. (n.d.). Human ER alpha qPCR Primer Pair, HP101765. [Link]
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Stossi, F., et al. (2012). Estrogen Receptor Enhancers Sensitive to Low Doses of Hormone Specify Distinct Molecular and Biological Outcomes. Cell Reports. [Link]
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using 4-Hydroxy Mestranol in estrogen receptor competition assays
Application Note & Protocols:
Characterizing 4-Hydroxy Mestranol Binding to the Estrogen Receptor Using Competitive Assays
Abstract
Mestranol, a synthetic estrogen and a component of early oral contraceptives, is a prodrug that undergoes metabolic activation to exert its biological effects.[1][2] Its hydroxylated metabolites, such as this compound, are of significant interest for understanding the complete pharmacological profile of the parent compound. This application note provides a comprehensive guide to characterizing the binding affinity of this compound for the estrogen receptor (ER) using competitive binding assays. We present the scientific principles of ER signaling and competitive inhibition, followed by detailed, field-proven protocols for both traditional radioligand binding assays (RBA) and modern, high-throughput fluorescence polarization (FP) assays. This guide is designed to equip researchers with the necessary tools to accurately determine the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of this compound and other related compounds.
Scientific Principles
The Estrogen Receptor and its Signaling Pathway
The biological effects of estrogens are mediated primarily through two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] These receptors function as ligand-inducible transcription factors that regulate the expression of a wide array of genes involved in development, reproduction, and homeostasis.[1] The binding of a ligand, such as the endogenous hormone 17β-estradiol or a synthetic compound like this compound, initiates a conformational change in the receptor. This leads to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[4]
The causality behind studying ER binding is fundamental: a compound's ability to bind the receptor is the primary prerequisite for it to act as either an agonist (activator) or an antagonist (blocker) of estrogenic signaling.[4]
Caption: Estrogen Receptor (ER) signaling pathway.
The Principle of Competitive Binding Assays
A competitive binding assay is a robust method to determine the relative binding affinity of a test compound (the "competitor") for a receptor.[5][6] The assay relies on the competition between a labeled ligand (e.g., a radioactive or fluorescently tagged high-affinity estrogen) and the unlabeled test compound (this compound) for a finite number of receptors.
The experiment is designed with a fixed concentration of receptor and labeled ligand. In the absence of a competitor, the labeled ligand binds to the receptor, generating a maximum signal. As increasing concentrations of the unlabeled competitor are added, it displaces the labeled ligand from the receptor, causing a dose-dependent decrease in the measured signal.[7] The concentration of the competitor that displaces 50% of the labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration), a key measure of the compound's binding potency.[8]
Caption: Principle of a competitive binding assay.
Mestranol and its Metabolites
Mestranol is a 3-methyl ether of ethinyl estradiol (EE).[9] It is considered a prodrug because it is biologically inactive and must be O-demethylated in the liver to its active form, EE, to exert significant estrogenic effects.[1][2] While Mestranol itself shows very low affinity for the estrogen receptor, its metabolites are potent binders.[9][10] The synthesis and biological evaluation of hydroxylated metabolites, such as 2- and 4-hydroxymestranol, have been described, indicating their potential role in the overall activity of the parent drug.[11] Therefore, directly measuring the ER binding affinity of this compound is crucial for a complete toxicological and pharmacological assessment.
Assay Technology Selection
Several technologies are available for performing ER competition assays. The choice depends on factors like required throughput, available equipment, and the need for radioactive materials.
| Assay Technology | Principle | Pros | Cons |
| Radioligand Binding Assay (RBA) | Uses a radiolabeled ligand (e.g., [³H]17β-estradiol). Bound and free ligand are separated by filtration, and bound radioactivity is counted.[5][6] | Gold standard, high sensitivity, robust. | Requires radioactive materials and specialized disposal, lower throughput, requires separation step. |
| Scintillation Proximity Assay (SPA) | Homogeneous assay where the receptor is immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to excite the beads and produce a signal.[12][13] | Homogeneous (no separation), amenable to automation. | Can be expensive, requires specific bead-receptor coupling. |
| Fluorescence Polarization (FP) | Uses a fluorescently labeled ligand. The polarization of emitted light is high when the fluorescent ligand is bound to the large receptor and low when it is free in solution.[3][14] | Non-radioactive, homogeneous, rapid, easily automated for high-throughput screening (HTS).[15] | Can be sensitive to compound fluorescence, requires a specific fluorescent probe. |
Experimental Protocols
The following protocols provide step-by-step methodologies for determining the ER binding affinity of this compound. It is critical to include a positive control (17β-estradiol) and a negative control in every experiment to ensure assay validity.[5]
Protocol A: Radioligand Competitive Binding Assay (Filtration Method)
This protocol is adapted from established methods for ER binding assays.[5] It uses [³H]17β-estradiol as the labeled ligand and rat uterine cytosol or recombinant human ER as the receptor source.
3.A.1 Materials and Reagents
| Reagent | Details |
| Assay Buffer (TEDG) | 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4. DTT should be added just prior to use.[5] |
| ER Source | Recombinant human ERα or ERβ, or rat uterine cytosol prepared via ultracentrifugation.[5] |
| Radioligand | [2,4,6,7-³H]17β-estradiol ([³H]E2) with high specific activity. |
| Competitor | This compound, dissolved in DMSO or ethanol. |
| Positive Control | 17β-estradiol (unlabeled). |
| Non-specific Binding (NSB) Control | A high concentration (e.g., 10 µM) of unlabeled 17β-estradiol. |
| Separation Medium | Hydroxylapatite (HAP) slurry or Dextran-coated charcoal (DCC).[5] |
| Wash Buffer | Tris-based buffer appropriate for the separation medium. |
| Scintillation Cocktail | Liquid scintillation fluid compatible with aqueous samples. |
3.A.2 Step-by-Step Procedure
-
Prepare Competitor Dilutions: Create a serial dilution series of this compound and the 17β-estradiol positive control in assay buffer. A typical range covers 8-10 log concentrations (e.g., 1 pM to 10 µM).
-
Set Up Assay Tubes: In triplicate, add the following to microcentrifuge tubes on ice:
-
Total Binding (B₀): Assay buffer.
-
Non-specific Binding (NSB): High concentration of unlabeled 17β-estradiol.
-
Competitor Wells: Each concentration of this compound or 17β-estradiol.
-
-
Add ER and Radioligand: Add the ER preparation to each tube, followed by the [³H]E2 (at a final concentration near its Kₑ, typically 0.5-1.0 nM).[5] The final assay volume is typically 200-500 µL.
-
Incubate: Gently mix and incubate the tubes. Incubation is typically performed at 4°C for 16-24 hours to reach equilibrium.[16]
-
Separate Bound and Free Ligand: Add ice-cold HAP slurry or DCC to each tube. Vortex and incubate on ice for 15-20 minutes. Centrifuge to pellet the separation medium, which now has the receptor-ligand complexes bound to it.
-
Wash: Carefully aspirate the supernatant. Wash the pellet with cold wash buffer, centrifuge again, and aspirate. Repeat the wash step 2-3 times to remove all unbound radioligand.
-
Count Radioactivity: Add scintillation cocktail to each pellet, vortex thoroughly, and transfer to a scintillation vial. Measure the disintegrations per minute (DPM) using a liquid scintillation counter.
Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay
This non-radioactive, homogeneous protocol is ideal for HTS. It relies on the change in polarization of a fluorescent estrogen tracer upon binding to the ER.[14]
3.B.1 Materials and Reagents
| Reagent | Details |
| FP Assay Buffer | Phosphate or Tris-based buffer, pH 7.4, often containing BSA to reduce non-specific binding. |
| ER Source | Full-length recombinant human ERα or ERβ. |
| Fluorescent Tracer | A high-affinity, fluorescently-labeled estrogen (e.g., Fluormone™ ES2 Green). |
| Competitor | This compound, dissolved in DMSO. |
| Positive Control | 17β-estradiol (unlabeled). |
| Assay Plates | Black, low-volume, 96- or 384-well microplates. |
3.B.2 Step-by-Step Procedure
-
Prepare Reagents: Dilute the ER protein and fluorescent tracer to their optimal working concentrations in FP assay buffer. The optimal concentrations should be determined in a preliminary saturation binding experiment.
-
Prepare Competitor Dilutions: Perform a serial dilution of this compound and the 17β-estradiol positive control directly in the assay plate or in a separate dilution plate.
-
Set Up Assay Plate: Add the following to the wells of the black microplate:
-
Buffer/Blank Wells: Assay buffer only.
-
Maximum Polarization (B₀): ER and fluorescent tracer in buffer (with DMSO vehicle).
-
Minimum Polarization (Free Tracer): Fluorescent tracer in buffer (no ER).
-
Competitor Wells: ER, fluorescent tracer, and each concentration of this compound or 17β-estradiol.
-
-
Incubate: Mix the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-4 hours, protected from light. Incubation time should be optimized to ensure equilibrium is reached.
-
Read Plate: Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis and Interpretation
The goal of data analysis is to generate a dose-response curve and calculate the IC₅₀ value for this compound.[17]
Caption: Workflow for IC₅₀ and Kᵢ determination.
4.1. Calculating Percent Inhibition
For each concentration of the competitor, calculate the percentage of specific binding that has been inhibited using the following formula[17]:
% Inhibition = 100 * (1 - (Value_Sample - Value_NSB) / (Value_B₀ - Value_NSB))
Where:
-
Value_Sample is the DPM or mP value for a given competitor concentration.
-
Value_NSB is the DPM or mP value for non-specific binding (or minimum polarization).
-
Value_B₀ is the DPM or mP value for total specific binding (or maximum polarization).
4.2. IC₅₀ Determination
Plot % Inhibition versus the logarithm of the competitor concentration. Fit the data using a non-linear regression software (e.g., GraphPad Prism) to a four-parameter logistic (sigmoidal dose-response) equation.[7][8] The software will directly calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.
4.3. Kᵢ Calculation
The IC₅₀ value is dependent on the assay conditions, particularly the concentration of the labeled ligand used. To determine the absolute binding affinity (Kᵢ), which is an intrinsic property of the compound, the Cheng-Prusoff equation can be used for competitive assays[18]:
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
Kᵢ is the inhibition constant for the competitor (this compound).
-
IC₅₀ is the experimentally determined IC₅₀ value.
-
[L] is the concentration of the labeled ligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the labeled ligand for the receptor. This value must be determined separately via a saturation binding experiment.[7]
A lower Kᵢ value indicates a higher binding affinity of the compound for the receptor. By comparing the Kᵢ of this compound to that of 17β-estradiol, its relative binding affinity (RBA) can be established.
Conclusion
This application note provides the theoretical framework and practical, step-by-step protocols for accurately assessing the binding of this compound to the estrogen receptor. Both the classic radioligand binding assay and the modern fluorescence polarization assay are robust methods capable of generating high-quality data for IC₅₀ and Kᵢ determination. The causality is clear: by quantifying the binding affinity, researchers can take the critical first step in characterizing the potential estrogenic or anti-estrogenic activity of this and other test compounds, providing essential data for drug development, toxicology, and endocrine disruptor screening programs.
References
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National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]
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Verma, U., & Laumas, K. R. (1975). Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. PubMed. [Link]
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Kim, H., et al. (2012). Fluorescence polarization competition binding assays for ERa and ERb. ResearchGate. [Link]
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Li, Y., et al. (2014). High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound. PubMed. [Link]
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Matsushima, A., et al. (2017). Competitive radio-ligand receptor-binding assays. ResearchGate. [Link]
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Ohno, M., et al. (2003). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ACS Publications. [Link]
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Scilit. (2003). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. [Link]
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Chen, J. Q., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC - NIH. [Link]
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PharmaCompass. Mestranol | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Williams, C. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed. [Link]
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Protocols.io. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Sebaugh, J. L. (2011). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. SAGE Journals. [Link]
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Kim, S., et al. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. PMC - NIH. [Link]
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Vottero, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC - PubMed Central. [Link]
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Shapiro, A. B. (2015). How to determine the IC50 value with a competitive binding kinetic test?. ResearchGate. [Link]
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Zhang, X., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]
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Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
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AssayWise. (2021). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
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Landvatter, S. W., & Katzenellenbogen, J. A. (1982). Nonsteroidal estrogens: synthesis and estrogen receptor binding affinity of derivatives of (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane (hexestrol) and (2R,3S)-2,3-bis(4-hydroxyphenyl)pentane (norhexestrol) functionalized on the side chain. PubMed. [Link]
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Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Oxford Academic. [Link]
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Greene, G. L., et al. (2021). Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay. NIH. [Link]
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Szabó, D., et al. (2018). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. ResearchGate. [Link]
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Kappus, H., et al. (1973). Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver. PubMed. [Link]
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Sun, S., & Bleckman, T. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
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Application Notes and Protocols for the Cellular Evaluation of 4-Hydroxy Mestranol
Authored by a Senior Application Scientist
Introduction
Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It is well-established that Mestranol is a prodrug, requiring metabolic activation to exert its biological effects.[1][2] The primary metabolic pathway involves O-demethylation by cytochrome P450 enzymes, particularly CYP2C9, to form the more potent estrogen, ethinyl estradiol.[1][3] Ethinyl estradiol then acts as a potent agonist for the estrogen receptors (ERα and ERβ), initiating a cascade of cellular events that regulate gene expression and cell fate.[1][2]
While the demethylation of Mestranol is the principal activation step, further metabolism, including hydroxylation, can occur. The synthesis of hydroxylated metabolites, such as 2- and 4-Hydroxy Mestranol, has been described.[4] These catechol estrogens are of significant interest as hydroxylated forms of endogenous estrogens, like 4-hydroxy estradiol, have been shown to possess unique biological activities, including potential genotoxic effects that may contribute to carcinogenesis. Therefore, a thorough characterization of the cellular effects of this compound is crucial for understanding its complete biological profile.
These application notes provide a comprehensive suite of cell-based assays to elucidate the biological activity of this compound. The protocols are designed for researchers in pharmacology, toxicology, and drug development to build a detailed profile of this compound, from its interaction with estrogen receptors to its impact on cell proliferation, cell cycle, and genetic stability.
Section 1: Characterizing the Interaction with Estrogen Receptors
The foundational step in evaluating any potential estrogenic compound is to determine its ability to bind to and activate estrogen receptors.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estradiol for receptor binding.
Scientific Rationale: The binding affinity of a compound for the estrogen receptor is a primary determinant of its estrogenic or anti-estrogenic potential. A high binding affinity suggests that the compound can effectively compete with endogenous estrogens and modulate ER-mediated signaling. This assay provides a quantitative measure of this interaction.
Experimental Workflow Diagram
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and microsomes, leaving the cytosol containing the estrogen receptors in the supernatant.[5]
-
-
Competitive Binding Reaction:
-
In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound or a reference compound (e.g., 17β-estradiol).[5]
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the hydroxylapatite pellets to remove unbound [3H]-estradiol.
-
-
Quantification:
-
Elute the receptor-bound [3H]-estradiol from the pellets and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of [3H]-estradiol binding).
-
Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.
-
Estrogen Receptor-Mediated Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of the estrogen receptor.
Scientific Rationale: Ligand binding to the estrogen receptor induces a conformational change that allows the receptor to bind to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter region of target genes, thereby initiating gene transcription.[6] This reporter assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter. The amount of reporter protein produced is directly proportional to the level of ER activation.[7][8]
Experimental Workflow Diagram
Caption: Workflow for an Estrogen Receptor Reporter Gene Assay.
Protocol:
-
Cell Culture:
-
Use a human cell line that endogenously expresses estrogen receptors, such as MCF-7 or T47D cells, stably transfected with a plasmid containing an ERE-driven luciferase reporter gene.[9]
-
Culture the cells in a phenol red-free medium with charcoal-stripped serum to minimize background estrogenic activity.
-
-
Cell Plating:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Section 2: Assessing the Impact on Cell Fate
Beyond receptor interaction, it is critical to understand the downstream consequences of this compound exposure on cell behavior, particularly proliferation and survival.
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line.[10][11]
Scientific Rationale: Estrogens are potent mitogens for ER-positive breast cancer cells. Evaluating the proliferative effect of this compound in a well-characterized, estrogen-sensitive cell line like MCF-7 provides crucial information about its potential to promote or inhibit cell growth.
Protocol (using Sulforhodamine B - SRB):
-
Cell Culture and Plating:
-
Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 72 hours.[12]
-
-
Cell Fixation:
-
Fix the cells with trichloroacetic acid (TCA).
-
-
Staining:
-
Stain the fixed cells with SRB, a dye that binds to cellular proteins.
-
-
Washing and Solubilization:
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the cell number. Calculate the percentage of cell growth relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This technique provides a detailed analysis of the cell cycle distribution of a cell population following treatment with this compound.
Scientific Rationale: Estrogens typically promote the progression of cells from the G1 to the S phase of the cell cycle.[13] Cell cycle analysis can reveal whether this compound induces a similar effect or causes cell cycle arrest at a specific checkpoint, which could indicate a different mechanism of action or potential toxicity.
Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells and treat them with this compound for 24-48 hours.[14]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and fix them in cold 70% ethanol.[14]
-
-
Staining:
-
Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Section 3: Investigating Genotoxic Potential
Some estrogen metabolites can cause DNA damage, a key event in carcinogenesis. Therefore, assessing the genotoxicity of this compound is a critical safety evaluation.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Scientific Rationale: The Comet assay can detect a range of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[16][17] This is particularly relevant for catechol estrogens, which can generate reactive oxygen species that damage DNA.
Protocol:
-
Cell Treatment:
-
Treat cells (e.g., MCF-7) with this compound for a short period (e.g., 2-4 hours).
-
-
Cell Embedding:
-
Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
-
Lysis:
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
-
DNA Unwinding and Electrophoresis:
-
Expose the nucleoids to an alkaline buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
Section 4: Elucidating Mechanisms of Action
To understand the signaling pathways through which this compound exerts its effects, it is important to examine the activation of key downstream proteins.
Western Blotting for Estrogen Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins in cell lysates, providing insights into the activation state of signaling pathways.
Scientific Rationale: Upon ligand binding, the estrogen receptor can activate a variety of downstream signaling pathways, including the phosphorylation of the receptor itself and other key signaling molecules like Src and Akt.[18] Analyzing the phosphorylation status of these proteins can confirm the activation of ER-mediated signaling and provide a more detailed mechanistic understanding.
Estrogen Receptor Signaling Pathway Diagram
Caption: Simplified Estrogen Receptor Signaling Pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture ER-positive cells and treat with this compound for various time points.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERα, Src, Akt).[20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation of the signaling pathway.
-
Data Summary and Interpretation
The data generated from these assays should be compiled to create a comprehensive profile of this compound.
| Assay | Parameter Measured | Example Data Presentation | Interpretation |
| ER Binding Assay | Ki (nM) | Table of Ki values for ERα and ERβ | Determines the binding affinity and receptor subtype selectivity. |
| Reporter Gene Assay | EC50 (nM) and Max Fold Induction | Dose-response curve | Quantifies the potency and efficacy of ER transcriptional activation. |
| Cell Proliferation Assay | GI50 (µM) | Dose-response curve | Assesses the effect on cell growth (proliferative or anti-proliferative). |
| Cell Cycle Analysis | % of cells in G1, S, G2/M | Bar chart of cell cycle distribution | Reveals the impact on cell cycle progression. |
| Comet Assay | % Tail DNA | Bar chart of DNA damage | Indicates the potential for genotoxicity. |
| Western Blotting | Fold change in protein phosphorylation | Bar chart of phospho/total protein ratio | Confirms the activation of specific signaling pathways. |
By integrating the results from these assays, researchers can build a detailed understanding of the cellular effects of this compound, from its initial interaction with its molecular target to its ultimate impact on cell fate and genetic integrity. This knowledge is essential for its potential development as a therapeutic agent or for assessing its toxicological risk.
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Application Notes & Protocols: Experimental Models for Studying 4-Hydroxy Mestranol Metabolism
Introduction
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been historically significant as a component of oral contraceptives.[1][2] It functions as a prodrug, requiring metabolic activation via O-demethylation in the liver to its pharmacologically active form, ethinylestradiol.[2][3] The primary enzyme responsible for this critical activation step is Cytochrome P450 2C9 (CYP2C9).[3]
Beyond this initial activation, mestranol and its active metabolite undergo further Phase I and Phase II metabolism. A key pathway is aromatic hydroxylation, leading to the formation of catechol estrogens such as 4-Hydroxy Mestranol. The study of these hydroxylated metabolites is crucial, as some catechol estrogens can undergo redox cycling to generate reactive quinones and free radicals, which have been implicated in cellular damage.[4][5][6] Understanding the formation, fate, and potential bioactivity of this compound is therefore essential for a comprehensive assessment of the drug's safety and efficacy profile.
This guide provides an in-depth overview and detailed protocols for the use of robust in vitro models to investigate the metabolism of this compound, designed for researchers in drug development and pharmacology.
Section 1: Overview of Estrogen Metabolic Pathways
The metabolism of synthetic estrogens like mestranol is a multi-step process primarily occurring in the liver, designed to increase their water solubility and facilitate excretion.[4][7] This process is broadly divided into two phases.
-
Phase I Metabolism: Primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] For estrogens, the key reactions are hydroxylations at the C2 and C4 positions of the aromatic A-ring, producing catechol estrogens.[4][6][7] CYP1A2 and CYP3A4 are major enzymes involved in 2-hydroxylation, while CYP1B1, often expressed in estrogen target tissues, specifically catalyzes 4-hydroxylation.[4][5][8]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules. This further increases water solubility and marks the compound for elimination.[9][10] Key Phase II reactions for estrogens include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid.[9][11]
-
Sulfation: Catalyzed by sulfotransferases (SULTs), which add a sulfate group.[9][10][12]
-
O-methylation: Catechol estrogens are specifically targeted by catechol-O-methyltransferase (COMT), which adds a methyl group to one of the hydroxyls, often leading to less reactive metabolites.[7]
-
The interplay between these pathways determines the metabolic profile and biological impact of this compound.
Section 2: In Vitro Experimental Models
In vitro models are indispensable tools for studying drug metabolism, offering a controlled environment to dissect specific metabolic pathways without the complexities of a whole organism.[13][14]
Subcellular Fractions: Human Liver Microsomes (HLM)
Expertise & Experience: Human Liver Microsomes (HLM) are vesicles formed from the endoplasmic reticulum of hepatocytes, isolated through ultracentrifugation.[15] They are the gold standard for studying Phase I metabolism because they contain a high concentration of CYP enzymes.[16][17] HLM assays are highly reproducible, relatively inexpensive, and ideal for initial screening, metabolite identification, and reaction phenotyping (i.e., identifying which CYP enzymes are responsible).
Trustworthiness: The primary limitation of HLM is the absence of cytosolic enzymes like most SULTs.[9] While some UGT activity is present, the microsomal membrane can restrict cofactor access; this can be overcome by adding a pore-forming agent like alamethicin.[15] Therefore, HLM are primarily used for Phase I studies unless specifically supplemented.
Cell-Based Models: Cryopreserved Human Hepatocytes
Expertise & Experience: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes, cofactors, and transporters in a physiologically relevant arrangement.[18][19] This integrated system allows for the study of the complete metabolic cascade, from initial oxidation to final conjugation, providing a more comprehensive profile that better mimics the in vivo situation.
Trustworthiness: The main challenges with primary hepatocytes are their limited availability, high cost, and significant inter-donor variability. They also tend to rapidly lose their metabolic capacity in standard 2D culture.[19] Using cryopreserved, plateable hepatocytes from pooled donors can mitigate some of this variability and logistical complexity.
Recombinant Enzyme Systems
Expertise & Experience: These are systems where a single human drug-metabolizing enzyme (e.g., CYP1B1, CYP3A4, UGT1A1) is overexpressed in a host cell line (e.g., insect cells, E. coli). They are the definitive tool for reaction phenotyping. By incubating the substrate with a panel of individual enzymes, one can unequivocally identify which specific enzyme(s) are responsible for forming a particular metabolite.
Trustworthiness: This model is an artificial system and lacks the competitive metabolism and cellular context of hepatocytes. Results must be interpreted with caution, as the kinetics may not perfectly reflect the situation in the human liver where multiple enzymes are present.
Section 3: Detailed Protocols
Protocol 1: Characterizing this compound Formation in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the rate of this compound formation and identify the parent compound's metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
This compound (Test Article)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubating shaker set to 37°C
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved HLM rapidly in a 37°C water bath and immediately place on ice.[20] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions. This system provides a sustained source of the essential CYP cofactor, NADPH.[17]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) and create working solutions by diluting in the buffer. Ensure the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.
-
-
Incubation Setup:
-
Prepare the main incubation mix in a master vial on ice. For each reaction well, combine buffer, MgCl₂ (final concentration ~3-5 mM), and the diluted HLM (final protein concentration 0.5 mg/mL).[17]
-
Self-Validation Control: Prepare a parallel master mix without the NADPH regenerating system ("-NADPH" control). Metabolism in these wells should be minimal, confirming the reaction is CYP-dependent.
-
Add the test article to the master mixes to achieve the desired final concentration (e.g., 1 µM).
-
Aliquot the master mixes into the 96-well plate.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a small volume of the NADPH regenerating system to each well (except the -NADPH controls). The time of this addition is T=0.[15]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard.[16] The cold organic solvent immediately precipitates the microsomal proteins and halts all enzymatic activity. The internal standard is crucial for correcting for any sample loss during processing and variability in instrument response.
-
-
Sample Processing & Analysis:
-
Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound at each time point.[21][22][23]
-
| Parameter | Recommended Condition | Rationale |
| Microsomal Protein | 0.2 - 1.0 mg/mL | Balances metabolic activity with substrate depletion. Higher concentrations for low-turnover compounds. |
| Substrate Conc. | 0.5 - 1.0 µM | Typically below the Michaelis-Menten constant (Km) to ensure first-order kinetics. |
| Incubation Temp. | 37°C | Mimics physiological temperature for optimal enzyme activity.[16] |
| pH | 7.4 | Reflects physiological pH of the liver endoplasmic reticulum.[16] |
| Cofactor | NADPH Regenerating System | Provides a sustained supply of NADPH, preventing cofactor depletion during the incubation.[17] |
| Quenching Solvent | Acetonitrile or Methanol | Efficiently precipitates proteins and stops the reaction. The choice may depend on analyte solubility. |
Protocol 2: Metabolite Identification by High-Resolution LC-MS/MS
This protocol describes a general approach for identifying potential Phase I and Phase II metabolites of this compound from an in vitro incubation sample (e.g., from Protocol 1).
Expertise & Experience: Modern mass spectrometry, particularly high-resolution instruments like Orbitrap or Q-TOF, is the cornerstone of metabolite identification.[23][24][25] These instruments provide highly accurate mass measurements of both the parent ion and its fragments, allowing for the confident determination of elemental composition and structural elucidation of unknown metabolites.
Methodology:
-
Sample Preparation: Use the supernatant from a quenched incubation reaction (ideally from a later time point, e.g., 60 minutes, where metabolite concentrations are highest). A control sample from a T=0 or -NADPH incubation is essential for distinguishing true metabolites from background ions or impurities.
-
Chromatographic Separation:
-
Inject the sample onto a suitable HPLC/UHPLC system, typically with a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). The gradient separates the more polar metabolites from the less polar parent drug.
-
-
Mass Spectrometry Analysis:
-
Analyze the column eluent using a high-resolution mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes, as different metabolites may ionize preferentially in one mode.[22]
-
Perform data acquisition using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. In a typical DDA experiment, the instrument performs a full scan to detect all ions, then selects the most intense ions for fragmentation (MS/MS) to obtain structural information.
-
-
Data Processing and Interpretation:
-
Use specialized metabolite identification software to compare the chromatograms of the test sample and the control sample. The software helps find peaks present only in the test sample.
-
Predict potential biotransformations (e.g., hydroxylation, glucuronidation, sulfation) and calculate their expected exact masses.
-
Search the high-resolution full-scan data for ions corresponding to these predicted masses.
-
Trustworthiness: The key to confident identification lies in interpreting the MS/MS fragmentation pattern. For example, a glucuronide conjugate will typically show a characteristic neutral loss of 176.0321 Da (the mass of glucuronic acid). A sulfate conjugate will show a loss of 79.9568 Da (SO₃). The fragmentation of the core this compound structure should remain consistent across different metabolites.
-
Conclusion
The study of this compound metabolism is critical for understanding the complete pharmacological and toxicological profile of its parent drug, Mestranol. The in vitro models described here, particularly human liver microsomes and hepatocytes, provide powerful and reliable systems for this purpose. A tiered approach, starting with HLM to assess Phase I stability and identify primary oxidative metabolites, followed by analysis in hepatocytes to observe the full Phase I and Phase II profile, is a robust strategy. These experiments, underpinned by high-resolution LC-MS/MS analysis, allow researchers to build a comprehensive metabolic map, identify key enzymes involved, and generate critical data for drug safety and development programs.
References
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Faupel-Badger, J. M., et al. (2010). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
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Yin, Y., et al. (2018). Improved profiling of estrogen metabolites by orbitrap LC/MS. Journal of Chromatography B. Available at: [Link]
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Yuan, C., et al. (2011). Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta. Available at: [Link]
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Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005). Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Letters. Available at: [Link]
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Spink, D. C. (2008). Chapter 6: Estrogen Metabolism by Conjugation. JNCI Monographs. Available at: [Link]
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Bio-protocol. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
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Jacob, T., et al. (2021). Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the gut microbiome in estrogen recycling. bioRxiv. Available at: [Link]
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Martucci, C. P., & Fishman, J. (1993). P450 enzymes of estrogen metabolism. Pharmacology & Therapeutics. Available at: [Link]
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Balthazart, J., et al. (2021). LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain. Journal of the Endocrine Society. Available at: [Link]
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World Anti-Doping Agency. (n.d.). Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques. WADA. Available at: [Link]
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Stander, M. A., et al. (2021). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Metabolites. Available at: [Link]
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Pozo, M. (2021). In vivo and In vitro Metabolic Studies of Anabolic Steroids. Refubium, Freie Universität Berlin. Available at: [Link]
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Rivera-Espinosa, L., & Muriel, P. (2019). Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005). Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human. Semantic Scholar. Available at: [Link]
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ResearchGate. (n.d.). Cytochrome P450-mediated metabolic pathways of estradiol. ResearchGate. Available at: [Link]
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Lee, A. J., et al. (2003). Role of cytochrome P450 in estradiol metabolism in vitro. Yao Xue Xue Bao. Available at: [Link]
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ResearchGate. (n.d.). The roles of the STS and SULT enzymes in local estrogen biosynthesis. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Chapter 6: Estrogen Metabolism by Conjugation. ResearchGate. Available at: [Link]
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Leite, S. C., & Teixeira, J. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]
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Van de Wiele, T., et al. (2015). The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine. ResearchGate. Available at: [Link]
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MTT-SCS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
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Volpe, D. A. (2019). Stem cell models as an in vitro model for predictive toxicology. Biochemical Society Transactions. Available at: [Link]
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Béland, M., et al. (2009). Estrogen regulation of the glucuronidation enzyme UGT2B15 in estrogen receptor-positive breast cancer cells. Endocrinology. Available at: [Link]
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Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids. Available at: [Link]
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Ranney, R. E., & Counsell, R. E. (1962). Synthesis and biological evaluation of 2- and 4-hydroxymestranol. Proceedings of the Society for Experimental Biology and Medicine. Available at: [Link]
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Guengerich, F. P. (1990). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Molecular Pharmacology. Available at: [Link]
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Wikipedia. (n.d.). Mestranol. Wikipedia. Available at: [Link]
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PharmGKB. (n.d.). Estrogen Metabolism Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
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Application Note & Protocol: Synthesis of Radiolabeled 4-Hydroxy Mestranol for Advanced Metabolic and Receptor Binding Studies
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled 4-hydroxy mestranol, a key metabolite of the synthetic estrogen mestranol. The protocol details a robust method for introducing a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule. This application note is intended for researchers, scientists, and professionals in drug development who require high-purity radiolabeled compounds for in-depth metabolic fate, pharmacokinetic, and receptor binding assays. The methodologies described herein are grounded in established principles of steroid chemistry and radiolabeling to ensure scientific integrity and reproducibility.
Introduction: The Significance of Radiolabeled this compound
Mestranol, the 3-methyl ether of ethinylestradiol, is a synthetic estrogen that has been widely used in oral contraceptives. It is a prodrug that requires metabolic activation, primarily through O-demethylation to ethinylestradiol, to exert its biological effects.[1][2][3] Another significant metabolic pathway is hydroxylation, leading to the formation of catechol estrogens such as 2-hydroxy and 4-hydroxy metabolites.[4][5] this compound is of particular interest due to the potential role of 4-hydroxylated estrogens in both physiological and pathophysiological processes, including estrogen-induced carcinogenesis.[6][7]
The use of radiolabeled this compound is indispensable for elucidating its metabolic fate, distribution, and interaction with estrogen receptors.[8][9] Isotopes like tritium (³H) and carbon-14 (¹⁴C) serve as powerful tracers, allowing for highly sensitive and quantitative analysis in complex biological systems.[10][11] This guide provides a detailed protocol for the synthesis of radiolabeled this compound, enabling researchers to conduct critical studies in pharmacology and toxicology.
Strategic Approach to Radiolabeling
The synthesis of radiolabeled this compound can be approached in two primary ways:
-
Late-stage radiolabeling: Introducing the radioisotope into the pre-synthesized this compound molecule. This is often more efficient in terms of radiochemical yield and specific activity.[12][13]
-
Early-stage radiolabeling: Incorporating the radioisotope into a precursor molecule early in the synthetic route.
This protocol will focus on a late-stage approach, specifically the tritiation of a suitable precursor, as tritium labeling can achieve very high specific activities, which is crucial for sensitive receptor-binding assays.[11] The general strategy involves the synthesis of an unsaturated precursor of this compound, followed by catalytic reduction with tritium gas.
Experimental Workflow Overview
The overall process for synthesizing radiolabeled this compound is depicted in the workflow diagram below. This multi-step procedure begins with the synthesis of the unlabeled this compound, which serves as a reference standard and can be used to generate the necessary precursor for radiolabeling.
Figure 1: Overall workflow for the synthesis, radiolabeling, and purification of this compound.
Detailed Protocols
Safety Precaution: All operations involving radioactive materials must be conducted in a designated and properly shielded radiochemical laboratory by trained personnel, following all institutional and regulatory guidelines for radiation safety.
Part 1: Synthesis of Unlabeled this compound
The synthesis of 4-hydroxymestranol can be achieved by the oxidation of mestranol.[4]
Materials:
-
Mestranol
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfite (Na₂SO₃), 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve mestranol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperbenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to mestranol should be optimized, typically starting with a slight excess of m-CPBA.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Part 2: Preparation of Radiolabeled [³H]-4-Hydroxy Mestranol
This part of the protocol is conceptual and requires a precursor with a site for tritiation. A common method is the reduction of a double bond. The synthesis of such a precursor from this compound would be a multi-step process and is beyond the scope of this generalized protocol. For the purpose of this application note, we will assume the availability of a suitable unsaturated precursor.
Materials:
-
Unsaturated precursor of this compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Tritium (³H₂) gas
-
Solvent (e.g., ethyl acetate or ethanol), degassed
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a specialized tritiation flask, dissolve the unsaturated precursor in a minimal amount of degassed solvent.
-
Add the Pd/C catalyst to the solution.
-
Connect the flask to a tritium gas manifold.
-
Freeze the reaction mixture with liquid nitrogen, and evacuate the flask.
-
Introduce tritium gas to the desired pressure.
-
Warm the mixture to room temperature and stir vigorously.
-
Monitor the uptake of tritium gas. The reaction is typically complete when tritium uptake ceases.
-
After the reaction, freeze the mixture again and remove the excess tritium gas according to safety procedures.
-
Introduce an inert gas into the flask.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate to obtain the crude [³H]-4-hydroxy mestranol.
Part 3: Purification and Analysis of [³H]-4-Hydroxy Mestranol
Purification is critical to remove radiochemical impurities and any unlabeled precursor. High-performance liquid chromatography (HPLC) is the method of choice.[14][15][16]
Materials:
-
Crude [³H]-4-hydroxy mestranol
-
HPLC system with a radioactivity detector and a UV detector
-
Appropriate HPLC column (e.g., reverse-phase C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Liquid scintillation counter and cocktail
Procedure:
-
Dissolve the crude radiolabeled product in a suitable solvent for HPLC injection.
-
Purify the material using a semi-preparative HPLC system. The elution can be monitored by a UV detector (for the mass peak) and a radioactivity detector.
-
Collect the fractions corresponding to the radioactive product peak.
-
Analyze an aliquot of the purified product by analytical HPLC to determine its radiochemical purity.[17] The radiochemical purity is the percentage of the total radioactivity that is present in the form of the desired compound.[18]
-
Determine the specific activity of the final product. This involves quantifying the total radioactivity (e.g., by liquid scintillation counting) and the total mass of the compound (e.g., by UV spectrophotometry against a standard curve of unlabeled this compound).[19][20]
-
Confirm the identity of the radiolabeled product, if necessary, by co-elution with an authentic unlabeled standard on HPLC.
Quantitative Data Summary
The following table provides expected ranges for key parameters in the synthesis of radiolabeled this compound, based on typical values for similar radiolabeled steroids.
| Parameter | Typical Value/Range | Method of Determination |
| Chemical Purity (Unlabeled) | >98% | HPLC, NMR |
| Radiochemical Purity | >97% | Radio-HPLC[16] |
| Specific Activity | 10-100 Ci/mmol | Liquid Scintillation Counting & UV/Vis or MS |
| Overall Radiochemical Yield | 10-30% (based on starting radioactivity) | Calculation from radioactivity measurements |
Trustworthiness and Self-Validation
The protocol described is designed as a self-validating system. The analytical steps are crucial for ensuring the quality of the final product.
-
Identity Confirmation: The identity of the unlabeled this compound is confirmed by standard analytical techniques (NMR, MS). The identity of the radiolabeled product is confirmed by co-elution with the authentic, characterized unlabeled standard.
-
Purity Assessment: Both chemical and radiochemical purity are rigorously assessed by HPLC. The acceptance criterion for radiochemical purity should be high (>97%) to ensure that biological effects are attributable to the compound of interest.[14][18]
-
Specific Activity: Accurate determination of specific activity is essential for quantitative biological assays.[19] This parameter directly influences the sensitivity and accuracy of receptor binding and metabolic studies.
By adhering to these analytical and purification steps, researchers can be confident in the quality and integrity of the synthesized radiolabeled this compound.
References
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- van der Veen, J. E., van der Meulen, J., & van den Berg, H. (1986). Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Journal of Medicinal Chemistry, 29(10), 1982-1988.
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- Williams, K. I. (1969). The metabolism of radioactive 17 alpha-ethynylestradiol 3-methyl ether (Mestranol) by women. Steroids, 13(4), 539-544.
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- Pharmaffiliates. (n.d.). This compound.
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- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Benchchem. (n.d.). 4-Hydroxyestriol. Benchchem.
- Guengerich, F. P. (1990). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Molecular Pharmacology, 37(6), 836-842.
- MedchemExpress. (n.d.). Mestranol. MedchemExpress.com.
- Taylor & Francis. (n.d.). 4-Hydroxyestrone – Knowledge and References. Taylor & Francis.
- Almac Group. (n.d.). Radiopharmaceutical Precursors. Almac.
- TargetMol. (n.d.). Mestranol. TargetMol.
- Mindt, T. L., & Schibli, R. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. Pharmaceuticals, 16(11), 1599.
- Goldzieher, J. W. (1989). Pharmacokinetics of ethinyl estradiol and mestranol. American Journal of Obstetrics and Gynecology, 160(5 Pt 2), 1215-1219.
- Williams, K. I. (1969). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 13(4), 539-544.
- Müller, C., & Schibli, R. (2020).
- TÜBİTAK Academic Journals. (n.d.). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub-kf-(3-iodo-y-) DOTAGA. TÜBİTAK Academic Journals.
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Application Notes and Protocols for the Study of 4-Hydroxy Mestranol as an Endocrine Disruptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 4-Hydroxy Mestranol in Endocrine Disruption Research
Mestranol, a synthetic estrogen and a component of some oral contraceptives, is metabolized in the body to its active form, ethinyl estradiol, as well as to various hydroxylated metabolites.[1] Among these, this compound is of growing interest within the field of endocrine disruption. An endocrine disruptor is an exogenous chemical that can interfere with any aspect of hormone action.[2] The structural similarity of this compound to endogenous estrogens raises concerns about its potential to interact with the endocrine system, potentially leading to adverse health effects. This document provides a comprehensive guide for researchers on the application of this compound in endocrine disruptor studies, detailing its mechanism of action and providing protocols for its evaluation.
Mechanism of Action: A Focus on Estrogen Receptor-Mediated Pathways
The primary mechanism by which this compound is hypothesized to exert its endocrine-disrupting effects is through its interaction with estrogen receptors (ERs), primarily ERα and ERβ. Estrogenic compounds can mimic the action of endogenous estrogens, such as 17β-estradiol, by binding to and activating these receptors. This can lead to the inappropriate activation of estrogen-responsive genes, disrupting normal physiological processes.[2]
The 4-hydroxy metabolites of estrogens are particularly noteworthy as they can possess significant estrogenic activity and have been implicated in estrogen-induced carcinogenesis.[2] While direct quantitative data on the receptor binding affinity of this compound is limited, it is plausible that the introduction of a hydroxyl group at the C-4 position could modulate its binding to ERs.
Signaling Pathway of Estrogen Receptor Activation
Caption: Estrogen receptor signaling pathway initiated by this compound.
In Vitro Assessment of Estrogenic Activity
A variety of in vitro assays are available to screen and characterize the estrogenic potential of compounds like this compound. These assays provide valuable mechanistic information and are often used for initial screening before proceeding to more complex in vivo studies.
Estrogen Receptor Binding Assay
This assay directly measures the ability of a test compound to bind to the estrogen receptor. It is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to a preparation of ERs.
Protocol: Estrogen Receptor Competitive Binding Assay
-
Prepare ER-rich cytosol: Homogenize uterine tissue from immature or ovariectomized rodents in a suitable buffer and centrifuge to obtain a cytosolic fraction rich in ERs.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled 17β-estradiol with varying concentrations of this compound and the ER preparation. Include a positive control (unlabeled 17β-estradiol) and a negative control (vehicle).
-
Separation of bound and free ligand: After incubation, separate the ER-bound radiolabel from the free radiolabel using a technique such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabel against the concentration of this compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled estradiol). The relative binding affinity (RBA) can be calculated by comparing the IC50 of this compound to that of 17β-estradiol.
E-SCREEN (Estrogen-Sensitive Cell Proliferation Assay)
The E-SCREEN assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effect of estrogenic compounds.[3][4][5]
Protocol: E-SCREEN Assay
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to attach, expose them to a range of concentrations of this compound. Include a positive control (17β-estradiol) and a negative control (vehicle).
-
Incubation: Incubate the plates for 6 days, allowing for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, quantify cell number using a suitable method such as the sulforhodamine B (SRB) assay.
-
Data Analysis: Plot cell number against the concentration of this compound. The proliferative effect (PE) is calculated as the ratio of the highest cell number in the treated wells to the cell number in the negative control wells. The relative proliferative effect (RPE) compares the potency of this compound to that of 17β-estradiol.
E-SCREEN Assay Workflow
Caption: A streamlined workflow for the E-SCREEN assay.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that uses a genetically modified strain of yeast (Saccharomyces cerevisiae).[6] The yeast contains the human estrogen receptor (hER) and an expression plasmid with an estrogen response element (ERE) linked to a reporter gene (e.g., lacZ, which encodes for β-galactosidase).
Protocol: Yeast Estrogen Screen (YES) Assay
-
Yeast Culture: Grow the recombinant yeast strain in an appropriate culture medium.
-
Exposure: In a 96-well plate, expose the yeast to a range of concentrations of this compound. Include a positive control (17β-estradiol), a negative control (vehicle), and a blank.
-
Incubation: Incubate the plate for 2-3 days to allow for receptor activation and reporter gene expression.
-
Colorimetric Reaction: Add a chromogenic substrate for β-galactosidase (e.g., CPRG). If the test compound is estrogenic, the expressed β-galactosidase will cleave the substrate, resulting in a color change.
-
Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the concentration of this compound. Calculate the EC50 value (the concentration that produces 50% of the maximal response). The relative potency (RP) can be determined by comparing the EC50 of this compound to that of 17β-estradiol.
Stably Transfected Transactivation (TA) Assay (OECD TG 455)
This assay is a mechanistically based in vitro method that uses a mammalian cell line stably transfected with the human estrogen receptor alpha (hERα) and a luciferase reporter gene under the control of estrogen-responsive elements.[7][8][9] It is a highly standardized and validated assay for detecting ER agonists.
Protocol: Stably Transfected Transactivation Assay
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., hERα-HeLa-9903) in 96-well plates.
-
Treatment: Expose the cells to a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
-
Incubation: Incubate the plates for approximately 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the transcriptional activation for each concentration. Determine the PC10 and PC50 values (concentrations that produce 10% and 50% of the maximal activity of the positive control, respectively).[10]
Table 1: Comparison of In Vitro Assays for Estrogenic Activity
| Assay | Principle | Endpoint | Key Advantages |
| ER Binding Assay | Competitive binding to ER | IC50, Relative Binding Affinity (RBA) | Direct measure of receptor interaction |
| E-SCREEN Assay | Proliferation of ER-positive cells | Proliferative Effect (PE), Relative Proliferative Effect (RPE) | Measures a biological response (cell proliferation) |
| YES Assay | Reporter gene activation in yeast | EC50, Relative Potency (RP) | High throughput, low cost, minimal metabolism of test compound |
| TA Assay (OECD TG 455) | Reporter gene activation in mammalian cells | PC10, PC50 | Standardized and validated, provides mechanistic data |
In Vivo Assessment of Estrogenic Activity
While in vitro assays provide valuable information, in vivo studies are essential to understand the effects of a compound in a whole organism. The rodent uterotrophic assay is the gold standard for assessing estrogenic activity in vivo.[11]
Uterotrophic Assay (OECD TG 440)
This assay is based on the principle that estrogens stimulate the growth of the uterus in female rodents.[12] The increase in uterine weight is a sensitive and reliable indicator of estrogenic activity.
Protocol: Uterotrophic Assay in Immature Female Rats
-
Animal Model: Use immature female rats (e.g., 21 days old) with low endogenous estrogen levels.
-
Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. Include a positive control group (ethinyl estradiol) and a vehicle control group.
-
Observations: Monitor the animals for clinical signs of toxicity daily.
-
Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Uterine Weight Measurement: Weigh the uterus (both wet and blotted weight).
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Uterotrophic Assay Workflow
Caption: Key steps in the rodent uterotrophic bioassay.
Conclusion and Future Directions
The study of this compound as a potential endocrine disruptor is a critical area of research. The protocols outlined in this document provide a robust framework for assessing its estrogenic activity. While it is plausible that this compound possesses estrogenic properties, further research is needed to generate specific quantitative data to fully characterize its endocrine-disrupting potential. Such studies are essential for a comprehensive risk assessment and for understanding the potential health implications of exposure to this and other metabolites of synthetic estrogens.
References
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Browne, P., et al. (2015). A Curated Database of Rodent Uterotrophic Bioactivity. Environmental Health Perspectives, 123(8), 759-765. Available at: [Link]
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Chen, J., et al. (2017). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. American Journal of Cancer Research, 7(11), 2333–2346. Available at: [Link]
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OECD (2009), Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]
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Abdel-aziz, M. T., & Williams, K. I. (1974). Urinary metabolites of mestranol by guinea pigs. Journal of Drug Research, 6(3), 195-202. Available at: [Link]
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Cho, S., et al. (2003). Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(24), 4451-4454. Available at: [Link]
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Kjeldsen, L. S., et al. (2019). Applicability of the OECD 455 in-vitro assay for determination of hERα agonistic activity of isoflavonoids. Toxicology and Applied Pharmacology, 386, 114831. Available at: [Link]
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Guengerich, F. P. (1996). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 24(7), 723-727. Available at: [Link]
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Jordan, V. C., et al. (1985). Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Cancer Research, 45(4), 1505-1511. Available at: [Link]
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Han, S. Y., et al. (2011). Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455). Toxicological Research, 27(3), 181-184. Available at: [Link]
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Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Available at: [Link]
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OECD. (2011). Test No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
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Tinwell, H., et al. (2002). Sensitivity of the immature rat uterotrophic assay to mixtures of estrogens. Environmental Health Perspectives, 110(6), 555-559. Available at: [Link]
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OECD. (2016). Guidance Document on the Validation and International Acceptance of New or Updated Test Methods for Hazard Assessment. OECD Series on Testing and Assessment, No. 34. Available at: [Link]
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Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113-122. Available at: [Link]
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Routledge, E. J., & Sumpter, J. P. (1997). Evaluation of a recombinant yeast cell estrogen screening assay. Environmental Toxicology and Chemistry, 16(7), 1508-1515. Available at: [Link]
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Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. Available at: [Link]
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Wang, Y., et al. (2020). 4-Hydroxyestrone, an Endogenous Estrogen Metabolite, Can Strongly Protect Neuronal Cells Against Oxidative Damage. Scientific Reports, 10(1), 7283. Available at: [Link]
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Anstead, G. M., et al. (2008). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. The Journal of Biological Chemistry, 283(44), 30049–30061. Available at: [Link]
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Martins, A. M. C. R. P. da F., et al. (2017). E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. International Journal of Environmental & Agriculture Research, 3(5), 36-42. Available at: [Link]
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Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850. Available at: [Link]
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Day, B. W., et al. (2004). In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry, 12(14), 3737-3747. Available at: [Link]
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Soto, A. M., et al. (1995). The E-screen assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113–122. Available at: [Link]
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analytical standards for 4-Hydroxy Mestranol analysis
An Application Note and Protocol for the Analysis of 4-Hydroxy Mestranol
Introduction
Mestranol, a synthetic estrogen, is a 3-methyl ether prodrug of ethinylestradiol and has been a component of oral contraceptives.[1][2] Its metabolic pathway involves hydroxylation, leading to the formation of various metabolites, including this compound. The accurate quantification of this compound is critical for pharmacokinetic studies, metabolism research, and in the quality control of pharmaceutical preparations where it may be present as an impurity or a degradation product. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is outlined, which requires a derivatization step.
The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing a framework for robust and reliable quantification. The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[3] While HPLC-UV is suitable for analyzing bulk materials or formulations with higher concentrations, LC-MS/MS is the preferred method for trace-level detection in complex biological matrices.[4][5][6]
Analytical Standards and Reagents
The foundation of any accurate quantitative analysis is the use of high-purity reference standards.
-
Primary Reference Standard: this compound certified reference material (CRM).
-
Internal Standard (IS): For LC-MS/MS, an isotopically labeled this compound (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound not present in the samples, such as Progesterone or a related synthetic estrogen, can be used.[7]
-
Solvents and Reagents: All solvents (e.g., acetonitrile, methanol, water) should be of HPLC or LC-MS grade. Reagents (e.g., formic acid, ammonium acetate, derivatizing agents) should be of the highest purity available.
Reference standards should be sourced from reputable suppliers such as the United States Pharmacopeia (USP) or other accredited organizations to ensure traceability and quality.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in drug substances or finished products where concentrations are expected to be relatively high. The hydroxyl group on this compound makes it slightly more polar than its parent compound, Mestranol, which influences its retention on a reversed-phase column.
Principle of HPLC-UV Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. This compound, being a steroidal structure, is well-retained on C18 columns. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength. Mestranol has UV absorption maxima around 279 nm and 287 nm, and these are suitable starting points for this compound.[8][9]
Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Experimental Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for steroid analysis, providing good retention and resolution.[7] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides adequate retention and separation for Mestranol and related compounds.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection | UV at 280 nm | Based on the chromophore of the parent compound, Mestranol.[8] |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any major impurities. |
3. System Suitability and Analysis:
-
System Suitability: Before starting the analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the this compound peak should not be more than 1.5.
-
Calibration: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions. The concentration of this compound in the samples is determined using the linear regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying steroid hormones and their metabolites in complex matrices due to its superior sensitivity and selectivity.[3][4] This method is ideal for bioanalytical studies (e.g., in plasma or urine) and for detecting trace-level impurities.
Principle of LC-MS/MS Analysis
The sample is first separated using liquid chromatography. The eluent from the LC is then introduced into a mass spectrometer. The molecules are ionized (typically by Electrospray Ionization - ESI), and a specific precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise.[10]
Instrumentation
-
UHPLC or HPLC system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
For biological samples like plasma, a clean-up step is essential to remove interferences.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
Liquid Chromatography | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size for better resolution and speed (UHPLC). | | Mobile Phase A | 0.1% Formic Acid in Water | | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | | Gradient | 30% B to 95% B over 5 min | A gradient is used for better separation and peak shape. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | | | Injection Vol. | 5 µL | |
Mass Spectrometry | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | Steroids often ionize well in positive mode. | | MRM Transitions | To be determined empirically | | | Hypothetical Precursor | m/z 327.2 (M+H)+ | For C21H26O3 | | Hypothetical Products | e.g., m/z 309.2, m/z 291.2 | Resulting from water losses and fragmentation of the steroid core. | | Dwell Time | 100 ms | | | Collision Energy | To be optimized for each transition | |
3. Analysis and Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
The concentration of this compound in the samples is calculated from this curve. Method validation should demonstrate acceptable linearity, accuracy (recovery between 85-115%), and precision (%CV < 15%).[4]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for steroid analysis, often providing high chromatographic resolution.[3] However, due to the low volatility of this compound (owing to its polar hydroxyl groups), a derivatization step is mandatory to make it suitable for GC analysis.[11][12]
Principle and Derivatization
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[13] For compounds with active hydrogens like this compound, silylation is the most common approach.[12] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.
This compound + BSTFA → this compound-(TMS)₂ + Byproducts
Experimental Protocol
1. Derivatization:
-
Evaporate the sample extract to complete dryness in a GC vial.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial tightly and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
This application note provides comprehensive protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The choice of method depends on the specific requirements of the analysis, particularly the sample matrix and the required level of sensitivity. The HPLC-UV method is a robust technique for quality control of bulk materials and pharmaceutical formulations. For trace-level quantification in complex biological matrices, the LC-MS/MS method offers unparalleled sensitivity and selectivity. The GC-MS method, while requiring a derivatization step, provides an alternative with high chromatographic efficiency. All methods require proper validation to ensure the reliability and accuracy of the results.
References
-
He, Y., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta. [Link]
-
Görgens, C., et al. (2015). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Stanczyk, F. Z., & Clarke, N. J. (2007). Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Bicikova, M., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. International Journal of Molecular Sciences. [Link]
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He, Y., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. ResearchGate. [Link]
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Kawai, S., & Ueno, T. (1990). [Mestranol Reference Standard (Control 881) of National Institute of Hygienic Sciences]. Eisei Shikenjo Hokoku. [Link]
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Holst, J. (2018). Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. OpenRiver. [Link]
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Woodcock, J. (1997). Letter from Dr. Janet Woodcock. Regulations.gov. [Link]
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FDA. (2011). Draft Guidance on Estrogens, Conjugated Synthetic A. accessdata.fda.gov. [Link]
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USP-BPEP. Mestranol, chemical structure, molecular formula, Reference Standards. uspbpep.com. [Link]
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Regis Technologies. GC Derivatization. Regis Technologies Website. [Link]
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Wikipedia. Estrogen (medication). Wikipedia. [Link]
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Sadek, P. C., & Siggia, S. (1983). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
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Jones, R. L., et al. (2023). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. Journal of Chromatography B. [Link]
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Harrington, J. M. (1998). Case Study: Effects of Synthetic Oestrogens on Pharmaceutical Workers: A United States Example. Encyclopaedia of Occupational Health and Safety. [Link]
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Agilent Technologies. (2004). HPLC Separation of Norethindrone and Mestranol Using Progesterone as an Internal Standard on Eclipse XDB-CN. Agilent Technologies Application Note. [Link]
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Schrader, S. A., et al. (2022). Recent Advances in LC-MS/MS Analysis of Ancient Hormones. Scholarly Publications Leiden University. [Link]
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Phenomenex. Derivatization for Gas Chromatography. Phenomenex Website. [Link]
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Silva, C. P., et al. (2022). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. Water Emerging Contaminants & Nanoplastics. [Link]
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Wabuyele, S. L. (2012). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Semantic Scholar. [Link]
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Dr. Varsha P. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. [Link]
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Levtchenko, N. K., et al. (1988). High-performance liquid chromatographic analysis of the by-products of the synthesis of ethynylestradiol, mestranol, 17 alpha-hydroxy-progesterone caproate and 17 alpha-hydroxy-6-dehydroprogesterone acetate. Journal of Chromatography. [Link]
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Notari, S., et al. (2014). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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García, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Gkotsi, D., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Applied Sciences. [Link]
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Holst, J. (2022). Degradation of Ovulation Inhibitor Estrogens Using HPLC Chromatography. OpenRiver. [Link]
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D'Ascenzo, G., et al. (2003). Review of analytical methods for the determination of estrogens and progestogens in waste waters. ResearchGate. [Link]
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Application Notes and Protocols for the Quantification of 4-Hydroxy Mestranol in Biological Matrices
Introduction
4-Hydroxy Mestranol is a significant metabolite of Mestranol, a synthetic estrogen that has been widely used in oral contraceptives. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The inherent complexity of these biological matrices necessitates robust sample preparation techniques to remove interfering substances like proteins and phospholipids, thereby ensuring the accuracy, precision, and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a comprehensive guide to the principles and methodologies for the sample preparation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods. We will delve into the rationale behind various extraction techniques, offering detailed, step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Furthermore, we will address the critical issue of matrix effects and provide guidance on method validation in line with regulatory expectations.[1][2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective sample preparation strategy. This compound, a phenolic steroid, possesses a hydroxyl group on the aromatic A-ring in addition to the methoxy and ethynyl groups of the parent compound, Mestranol. This additional hydroxyl group increases the polarity of the molecule compared to Mestranol.
| Property | Value/Description | Source |
| Chemical Formula | C₂₁H₂₆O₃ | |
| Molecular Weight | 326.43 g/mol | |
| Polarity | More polar than Mestranol due to the additional hydroxyl group. | Inferred from chemical structure |
| LogP (predicted) | ~4.0-4.5 | Inferred from similar compounds |
This increased polarity influences the choice of extraction solvents and solid-phase extraction sorbents. For instance, in liquid-liquid extraction, a moderately polar solvent will be more effective. In solid-phase extraction, a reversed-phase sorbent will still be appropriate, but the elution solvent may require a higher proportion of organic modifier.
Considerations for Biological Matrices
The choice of sample preparation technique is heavily influenced by the biological matrix being analyzed.
-
Plasma/Serum: These matrices are rich in proteins, which can interfere with chromatographic analysis by precipitating on the column and causing ion suppression in the mass spectrometer. Therefore, protein removal is a primary objective.
-
Urine: Urine is a less complex matrix than plasma in terms of protein content, but it is the primary route of excretion for many drug metabolites, which often exist as water-soluble glucuronide or sulfate conjugates.[5][6][7] For accurate quantification of total this compound, an enzymatic hydrolysis step to cleave these conjugates is often necessary.[8][9]
Sample Preparation Methodologies
The following sections detail three commonly employed sample preparation techniques for the analysis of small molecules like this compound in biological fluids. The selection of the optimal method will depend on factors such as the required sensitivity, sample throughput, and the nature of the biological matrix.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples. It is often the first choice for high-throughput screening due to its ease of automation.[10] Acetonitrile is a commonly used precipitation solvent as it is effective at denaturing and precipitating proteins while keeping most small molecules, including steroids, in solution.[11][12]
Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample. This disrupts the hydration shell around the proteins, causing them to precipitate out of solution. The supernatant, containing the analyte of interest, is then separated by centrifugation or filtration.[13]
Advantages:
-
Fast and straightforward.
-
Cost-effective.
-
Amenable to high-throughput automation.
Disadvantages:
-
Less clean extract compared to LLE or SPE, which can lead to more significant matrix effects.[14]
-
Potential for co-precipitation of the analyte with the proteins.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plate
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample clean-up technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For a moderately polar compound like this compound, a solvent such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane is often effective.
Principle: The biological sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, leaving behind more polar, water-soluble impurities in the aqueous phase. The organic layer is then collected, evaporated, and the residue is reconstituted for analysis.
Advantages:
-
Provides a cleaner extract than PPT, reducing matrix effects.
-
Can concentrate the analyte, improving sensitivity.
Disadvantages:
-
More time-consuming and labor-intensive than PPT.
-
Can be difficult to automate.
-
Potential for emulsion formation, which can complicate phase separation.
Materials:
-
Human serum sample
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Glass test tubes (13 x 100 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human serum into a glass test tube.
-
Add 25 µL of the internal standard solution and briefly vortex.
-
Add 2.5 mL of MTBE to the serum sample.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity. For phenolic steroids like this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is typically used.[15][16][17]
Principle: The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong organic solvent.
Advantages:
-
Provides the cleanest extracts, minimizing matrix effects.
-
High analyte concentration factors can be achieved.
-
High reproducibility and recovery.
-
Amenable to automation.[18]
Disadvantages:
-
More expensive than PPT and LLE.
-
Method development can be more complex, requiring optimization of sorbent, wash, and elution solvents.[19]
Materials:
-
Human urine sample
-
Internal Standard (IS) solution
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/3 mL)
-
Methanol, HPLC grade
-
Deionized water
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
Procedure:
A. Enzymatic Hydrolysis (for total this compound):
-
Pipette 1 mL of human urine into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 16 hours (overnight).
B. Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflows
To better illustrate the sample preparation processes, the following diagrams outline the key steps in each technique.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Matrix Effects: A Critical Consideration
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[14][20][21][22] It is essential to evaluate and minimize matrix effects during method development.
Assessment of Matrix Effects: A common method to assess matrix effects is the post-extraction spike method.[20] This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Mitigation Strategies:
-
Improved Sample Clean-up: Employing a more rigorous sample preparation technique, such as SPE, can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from co-eluting matrix components is crucial.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte.
Method Validation
Any bioanalytical method intended for use in regulatory submissions must be fully validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: As discussed above.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The successful quantification of this compound in biological matrices is highly dependent on the selection and optimization of the sample preparation method. This guide has provided a detailed overview of three common techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the biological matrix. By carefully considering the principles outlined and adhering to rigorous validation procedures, researchers can develop robust and reliable bioanalytical methods for this compound, thereby generating high-quality data for their research and development programs.
References
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Simultaneous determination of endocrine disrupting phenolic compounds and steroids in water by solid-phase extraction-gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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FDA Announces Draft Guidance for Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
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An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. Available at: [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics. Available at: [Link]
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Urinary metabolites of mestranol by guinea pigs. PubMed. Available at: [Link]
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Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link]
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Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ResearchGate. Available at: [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available at: [Link]
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Supported liquid membrane extraction of 17β-estradiol and its metabolites in a variety of biological matrices. ResearchGate. Available at: [Link]
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A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. PubMed Central. Available at: [Link]
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Results of the matrix effect evaluation. ResearchGate. Available at: [Link]
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Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. PubMed. Available at: [Link]
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Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. PubMed. Available at: [Link]
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Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. Available at: [Link]
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Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental. Royal Society of Chemistry. Available at: [Link]
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Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed. Available at: [Link]
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Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Optimization of solid-phase extraction of non-coloured phenolic compounds from fortified wines using response surface methodology. ResearchGate. Available at: [Link]
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A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. PubMed Central. Available at: [Link]
-
A systematic investigation to optimize simultaneous extraction and liquid chromatography tandem mass spectrometry analysis of estrogens and their conjugated metabolites in milk. ResearchGate. Available at: [Link]
-
Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. ResearchGate. Available at: [Link]
-
Metabolic profiles of endogenous and ethynyl steroids in plasma and urine from women during administration of oral contraceptives. PubMed. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. Available at: [Link]
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Analysis of most common endogenous steroids in plasma. DiVA. Available at: [Link]
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Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research. Available at: [Link]
-
Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. ResearchGate. Available at: [Link]
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Concentration of Mestranol in Wastewater using High-Performance liquid chromatography. OpenRiver. Available at: [Link]
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Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. PubMed Central. Available at: [Link]
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Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. ResearchGate. Available at: [Link]
-
Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. University of Cape Town. Available at: [Link]
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The metabolic clearance rate and urinary excretion of oral contraceptive drugs. II. Mestranol. PubMed. Available at: [Link]
-
Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. MDPI. Available at: [Link]
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Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. Protocols.io. Available at: [Link]
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Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc. Available at: [Link]
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Urinary detection of conjugated and unconjugated anabolic steroids by dilute-and-shoot liquid chromatography-high resolution mass spectrometry. PubMed. Available at: [Link]
-
Rapid Solid-Liquid Dynamic Extraction (RSLDE): A Powerful and Greener Alternative to the Latest Solid-Liquid Extraction Techniques. PubMed Central. Available at: [Link]
-
The determination of nandrolone and its metabolites in urine by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy Mestranol In Vitro
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Hydroxy Mestranol. As a metabolite of the synthetic estrogen Mestranol, this compound possesses a steroidal structure that contributes to its poor aqueous solubility, a common hurdle in the design and execution of in vitro experiments.[1][2]
This guide provides field-proven troubleshooting strategies and foundational knowledge to help you navigate these challenges, ensuring the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing this compound for in vitro use.
Q1: My this compound powder is not dissolving. What is the recommended procedure for initial solubilization?
A1: The primary challenge with this compound is its hydrophobic nature, making direct dissolution in aqueous buffers or media impractical. The standard and most effective approach is to first create a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capacity for a vast range of organic molecules.[3][4][5]
Based on available data for the parent compound, Mestranol, a solubility of at least 12 mg/mL can be achieved in DMSO.[6][7] Ethanol is also a viable alternative.[6]
Workflow for Initial Solubilization
Below is a workflow diagram outlining the recommended steps for dissolving powdered this compound to create a master stock solution.
Caption: Troubleshooting decision tree for compound precipitation in media.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best solvents and their expected solubilities for this compound?
For in vitro applications, the choice of solvent is critical. The following table summarizes recommended solvents for the parent compound Mestranol, which serves as an excellent proxy for this compound.
| Solvent | Application Type | Reported Solubility (Mestranol) | Comments |
| DMSO | Cell-based & Biochemical Assays | ≥12.4 mg/mL (~40 mM) [7] | Primary recommendation. A powerful, universally used solvent for in vitro screening. [3] |
| Ethanol | Cell-based & Biochemical Assays | 24 mg/mL (~77 mM) [6] | Good alternative to DMSO, though some cell lines may be more sensitive to it. |
| Chloroform | Non-biological Assays | Soluble [8] | Not compatible with cell culture. Useful for analytical chemistry purposes (e.g., TLC). |
| Dioxane | Non-biological Assays | Soluble (20 mg/mL tested) [8] | Not compatible with cell culture. |
| Water | - | Very Low (~0.32 mg/L) [] | Not a suitable primary solvent. |
FAQ 2: How should I prepare and store stock solutions to ensure stability?
Proper preparation and storage are essential for maintaining the integrity and activity of this compound.
Step-by-Step Protocol: Preparation of 10 mM Stock in DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., for 5 mL of 10 mM stock, you need 16.3 mg).
-
Weigh Compound: Using a calibrated analytical balance, weigh the powder into a 15 mL conical tube or a glass vial.
-
Add Solvent: Add half the final volume of anhydrous DMSO (e.g., 2.5 mL).
-
Dissolve: Vortex vigorously. If needed, sonicate or warm gently to 37°C until all solid is dissolved. [3][10]5. Bring to Volume: Add the remaining DMSO to reach the final volume (e.g., 5 mL total). Vortex again to ensure homogeneity.
-
Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months). [3]Protect from light. This aliquoting strategy is crucial to avoid the detrimental effects of multiple freeze-thaw cycles. [3]
FAQ 3: What is the maximum concentration of DMSO my cells can tolerate?
The cytotoxicity of DMSO varies significantly between cell lines.
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.
-
Sensitive Cells: For primary cells, stem cells, or other sensitive lines, it is best to keep the final DMSO concentration at or below 0.1%.
-
Crucial Control: It is imperative to perform a solvent tolerance control experiment. Treat your cells with the highest concentration of DMSO that will be used in your experiment (without the compound) and assess viability to ensure the observed effects are from this compound and not the solvent.
FAQ 4: Is it safe to use heat or sonication to dissolve this compound?
Yes, these are common and recommended techniques for difficult-to-dissolve compounds.
-
Sonication: A brief period in a sonicator bath is very effective at breaking up small clumps of powder and increasing the surface area for the solvent to act upon.
-
Gentle Heat: Warming the solution in a 37°C water bath can increase the kinetic energy of the system and improve the rate of dissolution. [3][10]* Caution: Avoid boiling or using high temperatures, as this can cause chemical degradation of the compound, leading to inaccurate concentrations and potentially confounding biological effects. [3]Always visually inspect the solution after any treatment to ensure it remains clear and colorless. [3]
References
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Pharmaffiliates. This compound. CAS No: 65694-22-6. Available from: [Link]
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PharmaCompass. Mestranol | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
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PromoCell. Troubleshooting guide for cell culture. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. mestranol. Available from: [Link]
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Cheméo. Chemical Properties of Mestranol (CAS 72-33-3). Available from: [Link]
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Wikipedia. Mestranol. Available from: [Link]
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Corning. Troubleshooting Guide for Cell Culture Contamination. Available from: [Link]
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ACS Publications. Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. Available from: [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
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National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
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PubMed. DissolvIt: An In Vitro Method for Simulating the Dissolution and Absorption of Inhaled Dry Powder Drugs in the Lungs. Available from: [Link]
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ResearchGate. In vitro dissolution and release assays parameters.. Available from: [Link]
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uspbpep.com. Mestranol, chemical structure, molecular formula, Reference Standards. Available from: [Link]
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RayBiotech. Mestranol. Available from: [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
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ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. Available from: [Link]
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Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. Available from: [Link]
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National Center for Biotechnology Information. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Available from: [Link]
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PubMed. Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Available from: [Link]
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Technical Support Center: Troubleshooting 4-Hydroxy Mestranol Instability in Cell Culture Media
Welcome to the technical support center for 4-Hydroxy Mestranol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this catechol estrogen metabolite in aqueous cell culture environments. Inconsistent experimental results are often the first sign of compound degradation, and this resource provides a structured, science-backed approach to diagnosing and mitigating these issues.
Introduction: The Challenge of Catechol Estrogen Stability
This compound is a metabolite of Mestranol, a synthetic estrogen.[1] Mestranol itself is an inactive prodrug that is demethylated in the liver to the active form, ethinylestradiol.[2][3][4][5] The introduction of a hydroxyl group at the C4 position creates a catechol structure, which is chemically analogous to other well-studied catechol estrogens like 4-hydroxyestradiol (4-OHE2).
This catechol moiety is the primary source of the compound's instability. It is highly susceptible to oxidation, especially in the complex, oxygen-rich, and metal-containing environment of cell culture media. This oxidation process can lead to the formation of reactive semiquinone and quinone species, which can not only deplete the active compound but also potentially introduce confounding variables and cytotoxicity.[6] Understanding and controlling this degradation is paramount for obtaining reliable and reproducible experimental data.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section addresses the most common initial observations and questions from researchers working with this compound and similar catechol estrogens.
Q1: My cell culture medium turns a pink, brown, or purplish color after adding this compound. What is happening?
A1: This color change is a classic visual indicator of catechol estrogen oxidation. The catechol ring of this compound is being oxidized to form quinone species, which are often colored. This process is accelerated by components in your media, including dissolved oxygen, metal ions (like copper and iron), and a slightly alkaline pH.[6] If you are seeing a color change, your active compound concentration is decreasing.
Q2: My experimental results are highly variable between replicates and experiments. Could this be a stability issue?
A2: Absolutely. Inconsistent results are a primary symptom of compound instability.[7][8] If the rate of degradation varies even slightly between wells or plates (due to minor differences in temperature, light exposure, or cell density), the effective concentration of this compound that the cells "see" will also vary, leading to poor reproducibility.
Q3: I'm using a standard cell line to study estrogenic effects (e.g., MCF-7), but my dose-response curve is inconsistent or shifted. Why?
A3: This can be caused by two key factors related to your media and compound:
-
Compound Degradation: As explained above, if your compound is degrading, the actual concentration is lower than the nominal concentration you added, shifting your dose-response curve to the right (requiring higher initial concentrations to see an effect).
-
Phenol Red Interference: Many standard media formulations (like DMEM) contain phenol red as a pH indicator. Phenol red is a weak estrogen mimic and can bind to the estrogen receptor.[9][10][11] This can increase baseline proliferation and interfere with the action of your test compound, especially at low concentrations.[12][13] For any studies involving estrogen-responsive cells, it is highly recommended to use phenol red-free media to eliminate this confounding variable.[12]
Q4: How quickly does this compound degrade in media?
A4: The degradation rate is not fixed; it depends heavily on your specific experimental conditions. Catechol estrogens can have half-lives as short as a few hours in culture media.[14] Factors influencing this include:
-
Media Composition: Basal media with higher concentrations of metal ions (e.g., iron) can accelerate oxidation.[15][16]
-
Serum Content: Serum proteins like albumin can sometimes bind and stabilize the compound, but serum also contains enzymes that could potentially metabolize it.[9][11]
-
pH: The rate of oxidation increases with pH. A stable pH of 7.2-7.4 is crucial.
-
Presence of Cells: Cells consume the compound and also produce reactive oxygen species (ROS), which can accelerate degradation.[17]
-
Light and Temperature: Exposure to light and elevated temperatures (even ambient lab light) can provide the energy to drive oxidative reactions.[18]
Part 2: Proactive Stabilization & Troubleshooting Workflow
If you've identified a potential stability issue, the following workflow provides a systematic approach to mitigate degradation and validate your experimental setup.
Workflow for Troubleshooting Instability
Caption: A troubleshooting flowchart for addressing compound instability.
Step 1: Optimize Stock Solution Preparation
The stability of your compound starts with your stock solution.
-
Solvent Choice: Use anhydrous, research-grade dimethyl sulfoxide (DMSO). Ensure it is stored properly to prevent water absorption.
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your media (final DMSO concentration should be <0.1%).
-
Storage: Aliquot your stock solution into small, single-use volumes in amber or light-blocking tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Step 2: Modify Cell Culture Media
This is the most critical step for improving stability in your working solution.
| Mitigation Strategy | Rationale & Recommendation |
| Use Phenol Red-Free Media | Eliminates estrogenic interference and a potential source of oxidative stress. [9][12][13] This is mandatory for estrogen-related studies. |
| Add Antioxidants | Scavenges free radicals and inhibits oxidation. [19][20] The most common and effective antioxidant is L-Ascorbic Acid (Vitamin C) . Add fresh to media immediately before use at a final concentration of 50-100 µM. |
| Add a Metal Chelator | Sequesters transition metal ions (Fe, Cu) that catalyze oxidation. Use a cell-culture compatible chelator like DTPA (Diethylenetriaminepentaacetic acid) at a low, non-toxic concentration (e.g., 10-20 µM). |
| Pre-condition Media | Before adding your compound and cells, equilibrate the media in the incubator (37°C, 5% CO2) for at least 30-60 minutes to ensure stable pH and temperature. |
| Minimize Light Exposure | Work in a darkened biosafety cabinet and use opaque or amber-colored plates/flasks to protect the media from light-induced degradation.[18] |
Step 3: Conduct a Formal Stability Assay
You must quantify the stability of this compound in your exact experimental conditions. Do not rely on generic data.
-
Prepare Your Media: Prepare your complete, cell-free experimental media (e.g., phenol red-free DMEM + 10% FBS + Ascorbic Acid).
-
Spike the Compound: Add this compound to the media to achieve your highest working concentration.
-
Incubate: Place the media in a culture plate or flask and incubate under your standard experimental conditions (37°C, 5% CO2).
-
Collect Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the media.
-
Stop Degradation: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis. This prevents further degradation post-collection.
-
Analysis: Analyze the concentration of the parent this compound in each sample using a quantitative analytical method like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .[21][22][23] HPLC with UV detection can also be used if the compound has a sufficient chromophore and you can achieve separation from media components.[21]
Step 4: Analyze and Interpret the Data
Plot the concentration of this compound versus time. From this data, you can calculate the compound's half-life (t½) in your specific media formulation.
Decision Point:
-
If t½ is significantly longer than your experiment's duration (e.g., >48 hours for a 24-hour experiment): Your optimized conditions are suitable. Proceed with your cell-based assays.
-
If t½ is shorter than or similar to your experiment's duration: The compound is still too unstable. You must either shorten your experimental endpoint or implement more frequent media changes with freshly prepared compound to maintain a consistent concentration.
Part 3: Advanced Concepts & Chemical Pathways
The Chemical Pathway of Degradation
The instability of this compound is rooted in the oxidation of its catechol ring. This process proceeds through a highly reactive semiquinone intermediate to a more stable, but inactive, ortho-quinone.
Caption: The oxidation pathway of a catechol estrogen.
This reaction not only depletes your active compound but the resulting quinones can form adducts with DNA and proteins, which is a mechanism of genotoxicity being investigated in cancer research.[24][25][26]
References
-
Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496–2500. [Link]
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Wikipedia. (n.d.). Mestranol. Retrieved from [Link]
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Guengerich, F. P. (1995). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Drug Metabolism and Disposition, 23(4), 454–458. [Link]
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National Center for Biotechnology Information. (n.d.). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. PubMed. Retrieved from [Link]
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Rajendran, K. G., Lopez, T., & Parikh, I. (1987). Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site. Biochemical and Biophysical Research Communications, 142(3), 724–731. [Link]
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PharmaCompass. (n.d.). Mestranol Drug Information. Retrieved from [Link]
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Stack, D. E. (2003). Determination of Catechol Estrogen Adducts by High-Performance Liquid Chromatography: Establishing Biomarkers for the Early Dete. Defense Technical Information Center. [Link]
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Welshons, W. V., Wolf, M. F., & Jordan, V. C. (1988). Interaction of Phenol Red with Estrogenic and Antiestrogenic Action on Growth of Human Breast Cancer Cells ZR-75-1 and T-47-D. Cancer Research, 48(19), 5567–5573. [Link]
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Kraybill, W. G., & Howard, R. B. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. American Journal of Obstetrics and Gynecology, 126(8), 987–992. [Link]
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Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
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Zempleni, J., & Galloway, J. R. (2018). Vitamins in cell culture media: Stability and stabilization strategies. Molecular Nutrition & Food Research, 62(19), e1800112. [Link]
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Zang, L., et al. (2018). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology and Bioengineering, 115(9), 2266–2277. [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]
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Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal, 37(3), 99–105. [Link]
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Walsh, D., & Jefferis, R. (2021). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Molecules, 26(11), 3348. [Link]
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ResearchGate. (2023). Common antioxidants for cell culture?[Link]
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ResearchGate. (2025). Cell culture media impact on drug product solution stability. [Link]
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Kelly, M. J., et al. (1989). Catechol estrogen formation in MCF-7 cell culture and effects of bromoestrogen inhibitors. Molecular and Cellular Endocrinology, 64(2), 161–170. [Link]
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Stack, D. E. (2001). Determination of Catechol Estrogen Adducts by High-Performance Liquid Chromatography: Establishing Biomarkers for the Early Dete. Defense Technical Information Center. [Link]
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Denver, P., et al. (2019). Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry. Data in Brief, 23, 103798. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Yang, Y. S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 996–1003. [Link]
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Bradlow, H. L., et al. (1986). A method for estimating catechol estrogen metabolism from excretion of noncatechol estrogens. Steroids, 48(3-4), 239–253. [Link]
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Cycoń, M., & Piotrowska-Seget, Z. (2021). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Salameh, W. A., & Kushnir, M. M. (2013). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 134, 51–62. [Link]
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Hoang, N. M. H., & Park, K. (2024). Synthetic Phenolic Antioxidants Cause Perturbation in Steroidogenesis In Vitro and In Vivo. Toxics, 12(5), 329. [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
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Li, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 257–266. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mestranol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Mestranol (CAS 72-33-3). Retrieved from [Link]
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Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives, 109(2), 133–138. [Link]
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Shwaery, G. T., et al. (1997). While all three estrogens have at C-3 a phenolic hydroxyl group... Atherosclerosis, 133(2), 159–167. [Link]
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Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Zeitschrift für Naturforschung C, 58(9-10), 666–671. [Link]
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Liu, X., et al. (2002). Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. Journal of the National Cancer Institute, 94(18), 1383–1391. [Link]
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Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives, 109(2), 133–138. [Link]
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Nutter, L. M., et al. (2001). Catechol estrogens induce oxidative DNA damage and estradiol enhances cell proliferation. Molecular Carcinogenesis, 30(3), 159–168. [Link]
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ResearchGate. (2015). How long does the estradiol effect remain in primary cell cultures?[Link]
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Navigating the Chromatographic Maze: A Technical Support Center for Optimizing HPLC Separation of Mestranol and its Metabolites
Welcome to the technical support center dedicated to the robust and optimized HPLC separation of mestranol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the bioanalysis and metabolic profiling of this synthetic estrogen. Mestranol, a prodrug, is demethylated in the liver to its active form, ethinylestradiol, which then undergoes further metabolism.[1][2][3][4] The successful separation and quantification of these structurally similar compounds are critical for pharmacokinetic, toxicological, and clinical studies.
This resource moves beyond simple protocols, offering in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format. We will delve into the "why" behind the "how," providing you with the scientific rationale to not only solve immediate issues but also to proactively develop more resilient and reliable HPLC methods.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common issues encountered during the routine HPLC analysis of mestranol and its metabolites.
Q1: I'm seeing significant peak tailing for my mestranol and ethinylestradiol peaks. What's the likely cause and how can I fix it?
A1: Peak tailing for steroid compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based C18 columns.[5][6][7] These acidic silanols can interact with the slightly polar functional groups on the steroids, causing the asymmetrical peak shape.
-
Quick Fixes:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[6][7][8]
-
Use a Sterically Protected or End-Capped Column: Modern HPLC columns often feature advanced end-capping to shield these residual silanols. If you are using an older column, consider switching to a more inert, high-purity silica column.
-
Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded phase can offer different selectivity and may reduce the interactions causing tailing.[9][10]
-
Q2: My retention times are drifting over the course of a long analytical run. What should I investigate?
A2: Retention time drift is a common problem in HPLC and can be caused by several factors.[11][12][13] The key is to determine if the drift is systematic or random.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence.[12] This is especially critical for gradient methods or when using mobile phase additives.
-
Mobile Phase Composition: In reverse-phase HPLC, even small changes in the organic-to-aqueous ratio can cause significant shifts in retention.[13][14] Prepare fresh mobile phase daily and ensure it is well-mixed. Solvent evaporation can also alter the composition over time.
-
Temperature Fluctuation: Lack of temperature control for the column is a frequent cause of retention time drift.[13] A 1°C change can alter retention times by 1-2%.[13] Use a column oven to maintain a stable temperature.
-
Pump Performance and Leaks: Check for any leaks in the system, as this can lead to a drop in flow rate and an increase in retention times.[11] Verify the pump's flow rate accuracy.
-
Q3: I'm struggling to get baseline resolution between mestranol and its primary metabolite, ethinylestradiol. What are my options?
A3: Achieving good resolution between structurally similar compounds like mestranol and ethinylestradiol requires careful optimization of selectivity.[10][15][16]
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve separation.[8][10][15]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[9][15]
-
Employ a Gradient: A shallow gradient can be very effective in separating closely eluting compounds.[17][15]
-
Select a Different Column Chemistry: A column with a different stationary phase, such as a phenyl or a cyano phase, can provide alternative selectivity and potentially resolve the co-eluting peaks.[10][15][18][19]
-
In-Depth Troubleshooting Guides
This section provides a more comprehensive approach to tackling complex separation challenges.
Guide 1: Conquering Poor Peak Shape - A Systematic Approach
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and precision of your analysis.[5][6][20][21] This guide provides a logical workflow to diagnose and resolve these issues.
Understanding the Problem:
-
Peak Tailing: Often caused by secondary interactions, column overload, or extra-column dead volume.[5][6][21]
-
Peak Fronting: Typically a result of sample overload or a sample solvent that is stronger than the mobile phase.[6][21]
-
Split Peaks: Can indicate a column void, a partially blocked frit, or co-elution with an interfering compound.[7][20][21]
Troubleshooting Workflow:
Caption: Workflow for developing a new HPLC method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Mestranol and Metabolites from Plasma
Effective sample preparation is critical for removing interfering matrix components and concentrating the analytes of interest. [22][23][24][25][26] Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Plasma Sample
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge run dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Derivatization for Enhanced Detection (Optional)
For analyses requiring very low detection limits, derivatization can be employed to enhance the response of mestranol and its metabolites, particularly for fluorescence or mass spectrometry detection. [18][27][28][29][30] Expert Insight: Derivatization adds a step to the sample preparation process and must be carefully optimized for reaction time, temperature, and reagent concentration to ensure reproducibility. [29]
Data Presentation
Table 1: Example HPLC Method Parameters for Mestranol Separation
| Parameter | Condition 1: Isocratic | Condition 2: Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | 0-10 min, 30-70% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | UV at 280 nm | MS/MS (MRM mode) |
Conclusion
Optimizing the HPLC separation of mestranol and its metabolites is a multifaceted task that requires a solid understanding of chromatographic principles and a systematic approach to troubleshooting. This technical support center provides a foundation for addressing common challenges and developing robust and reliable analytical methods. By applying the principles of expertise, trustworthiness, and authoritative grounding, researchers can confidently navigate the complexities of steroid analysis. For further method validation, it is recommended to consult regulatory guidelines, such as those from the FDA. [31][32][33][34][35]
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. SCION Instruments.
- Derivatization using fluorophore-containing reagents for steroids analysis by HPLC-FLD.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- HPLC Troubleshooting Guide. Phenomenex.
- Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
- Derivatization of neutral steroids to enhance their detection characteristics in liquid chrom
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Mestranol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Troubleshooting HPLC Column Retention Time Drift. Hawach.
- HPLC Troubleshooting Guide. Analytical Chemistry.
- Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatiz
- Mestranol. Wikipedia.
- Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PubMed Central.
- Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. PubMed.
- Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circul
- Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Altern
- Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent.
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders.
- Metabolism of oral contraceptive drugs.
- Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay. PubMed.
- Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
- HPLC Separation of Norethindrone and Mestranol Using Progesterone as an Internal Standard on Eclipse XDB-CN (L10). Agilent.
- Mobile Phase Optimization Method for Steroids Separation.
- Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Cogent-HPLC.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Steroids Extraction by Reversed-Phase Chrom
- An Improved HPLC Method for the separation of norethindrone and mestranol with progesterone as internal standard. Thermo Fisher Scientific.
- Draft Guidance on Mestranol; Norethindrone. U.S.
- Agilent HPLC Separation of Norethindrone Mestranol Using Progesterone as an Internal Standard on Eclipse XDB-CN (L10 USP) Eclipse XDB-C8 (L7 USP) Columns. Internet Archive.
- Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chrom
- Degradation of Ovulation Inhibitor Estrogens Using HPLC Chrom
- Analytical Method Validation: Mastering FDA Guidelines.
- The Accumulation of Mestranol and Ethynyloestradiol Metabolites in the Organism. PubMed.
- Concentration of Mestranol in Wastewater using High-Performance liquid chrom
- Q2(R2) Validation of Analytical Procedures. U.S.
- FDA/CDER Perspectives on analytical procedure development and valid
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
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Technical Support Center: Quantifying Low Levels of 4-Hydroxy Mestranol
Welcome to the technical support center dedicated to the analytical challenges in the quantification of low levels of 4-Hydroxy Mestranol. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific catechol estrogen metabolite. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own analytical methods. Every recommendation is grounded in established analytical principles to ensure the integrity and reliability of your results.
Introduction: The Challenge of this compound
This compound, a metabolite of the synthetic estrogen Mestranol, presents a significant analytical challenge due to its low physiological concentrations, susceptibility to oxidation, and complex biological matrices in which it is typically measured (e.g., plasma, urine). Accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and understanding its potential biological activity. This guide will walk you through common issues and provide robust solutions.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Sensitivity and Inconsistent Signal Response
Question: My signal for this compound is very low, often near the limit of detection, and the response is not consistent between injections. What are the likely causes and how can I improve this?
Answer: This is a multi-faceted problem often stemming from a combination of factors including the inherent low ionizability of the analyte, matrix effects, and suboptimal sample preparation.
Underlying Causes & Solutions:
-
Suboptimal Ionization in Mass Spectrometry: this compound, like many steroid hormones, may not ionize efficiently in its native form.
-
Solution: Chemical Derivatization. Derivatization is a powerful technique to enhance the ionization efficiency and chromatographic retention of target analytes.[1][2][3] For hydroxylated compounds like this compound, dansyl chloride is a well-established reagent that introduces a readily ionizable group, significantly boosting the signal in the mass spectrometer.[3]
-
Experimental Protocol: Dansyl Chloride Derivatization
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 20 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Add 10 µL of a catalyst solution (e.g., 100 mM 4-(dimethylamino)pyridine (DMAP) in acetonitrile).
-
Vortex briefly and incubate at 60°C for 15 minutes.
-
Cool the sample and inject it into the LC-MS/MS system.
-
-
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inconsistent and inaccurate results.[4][5][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[6]
-
Solution 1: Enhanced Sample Cleanup. A robust sample preparation method is critical to remove interfering matrix components.[7][8] While protein precipitation is a quick method, it may not be sufficient for removing phospholipids. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended.
-
Solution 2: Use of an Isotope-Labeled Internal Standard. A stable isotope-labeled (SIL) internal standard (e.g., d3-4-Hydroxy Mestranol) is the gold standard for correcting matrix effects.[9][10] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Workflow for Minimizing Matrix Effects and Enhancing Sensitivity
Caption: Optimized workflow for sensitive this compound quantification.
Issue 2: Poor Peak Shape and Shifting Retention Times
Question: I'm observing peak tailing, splitting, or inconsistent retention times for this compound. How can I resolve these chromatographic issues?
Answer: Poor chromatography can compromise both the accuracy and precision of your quantification. These issues often point to problems with the analytical column, mobile phase, or the injection solvent.
Underlying Causes & Solutions:
-
Column Contamination or Degradation: Residual matrix components that were not removed during sample preparation can accumulate on the column, leading to peak shape distortion and retention time shifts.[11][12]
-
Solution: Guard Column and Column Flushing. Always use a guard column to protect your analytical column.[13] Implement a regular column flushing protocol with a strong solvent (e.g., isopropanol) to remove contaminants.
-
-
Mismatched Injection Solvent: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute in a Weaker Solvent. After evaporation, reconstitute your final extract in a solvent that is as weak as or weaker than your starting mobile phase composition.[13]
-
-
Secondary Interactions with the Stationary Phase: The hydroxyl groups of this compound can have secondary interactions with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Mobile Phase Modifier and Column Choice. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of residual silanols. Consider using a column with advanced end-capping technology to minimize these secondary interactions.
-
Troubleshooting Logic for Chromatographic Issues
Caption: Systematic troubleshooting for chromatographic problems.
Part 2: Frequently Asked Questions (FAQs)
Q1: What type of analytical column is best suited for this compound analysis?
A C18 reversed-phase column is the most common and generally effective choice. For improved peak shape and performance at low concentrations, consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) and high-purity silica with robust end-capping.
Q2: How should I store my biological samples to ensure the stability of this compound?
This compound, as a catechol estrogen, is susceptible to oxidation.[14][15] It is crucial to store biological samples (e.g., plasma, urine) at -80°C to minimize degradation.[16][17] Avoid repeated freeze-thaw cycles. The addition of an antioxidant, such as ascorbic acid, to the sample upon collection can also be beneficial.
Q3: What are the key parameters to consider for method validation when quantifying this compound?
According to regulatory guidelines (e.g., FDA, ICH), your method validation should, at a minimum, include an assessment of:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
-
Linearity and Range: Define the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Typically, accuracy should be within ±15% of the nominal value (20% at the Lower Limit of Quantification, LLOQ), and precision (RSD%) should not exceed 15% (20% at the LLOQ).[4][18]
-
Matrix Effect: Quantify the extent of ion suppression or enhancement.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte under various conditions (freeze-thaw, short-term benchtop, long-term storage).[16][19]
Table 1: Example Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (QC Samples) | Within 85-115% of nominal value (80-120% for LLOQ) |
| Precision (QC Samples) | RSD ≤ 15% (≤ 20% for LLOQ) |
| Matrix Factor | IS-normalized matrix factor RSD ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of baseline |
This table provides a general guideline; specific criteria may vary based on regulatory requirements.
References
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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ResearchGate. (n.d.). Results of the matrix effect evaluation. [Link]
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Honda, T., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research. [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Matrix effects impact using different chromatographic column sizes. [Link]
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ResearchGate. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
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LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
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AWS. (n.d.). Blood plasma sample preparation method for the assessment of thyroid hormone-disrupting potency in Effect-Directed Analysis. [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
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ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
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PubMed. (2025). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. [Link]
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Crawford Scientific. (n.d.). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. [Link]
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Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. [Link]
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National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]
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ResearchGate. (2011). Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts. [Link]
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ResearchGate. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of 2 - and 4- hydroxymestranol. [Link]
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National Center for Biotechnology Information. (n.d.). Current strategies for quantification of estrogens in clinical research. [Link]
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PubMed. (2023). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. [Link]
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ResearchGate. (2023). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. [Link]
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PubMed. (n.d.). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. [Link]
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PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
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ResearchGate. (n.d.). Drug Stability in Biological Specimens. [Link]
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Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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PubMed. (1988). High-performance liquid chromatographic analysis of the by-products of the synthesis of ethynylestradiol, mestranol, 17 alpha-hydroxy-progesterone caproate and 17 alpha-hydroxy-6-dehydroprogesterone acetate. [Link]
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ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. [Link]
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ResearchGate. (n.d.). Stability of synthetic cathinones in oral fluid samples. [Link]
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Longdom Publishing. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]
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ScienceRise: Pharmaceutical Science. (2023). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. [Link]
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ResearchGate. (n.d.). Review of analytical methods for the determination of estrogens and progestogens in waste waters. [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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ResearchGate. (2021). Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]
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MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. [Link]
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Technical Support Center: Enhancing Antibody Specificity for 4-Hydroxy Mestranol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies against 4-Hydroxy Mestranol. This guide is designed to provide in-depth, field-proven insights into the unique challenges associated with developing highly specific antibodies for small molecule haptens, particularly steroid metabolites. Given that this compound shares a core steroidal structure with numerous endogenous hormones and related drug compounds, achieving high specificity is paramount for developing reliable and accurate immunoassays.[1][2][3]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My new anti-4-Hydroxy Mestranol antibody shows significant cross-reactivity with the parent drug, Mestranol, and other estrogen metabolites. What is the underlying cause, and how can I resolve this?
A1: The Root Cause & Strategic Solutions
High cross-reactivity is the most common challenge when targeting steroid haptens. The root cause is the high degree of structural similarity between your target (this compound) and other endogenous or synthetic steroids.[1][2] The antibody's binding pocket (paratope) may recognize a shared epitope common to all these molecules.
Mitigation Strategies:
-
Re-evaluate Hapten Design and Conjugation: The specificity of an anti-hapten antibody is critically influenced by how the hapten is presented to the immune system. The site of conjugation to the carrier protein (e.g., BSA, KLH) is crucial. If the conjugation linker is attached at a position that obscures the unique 4-hydroxy group, the resulting antibodies will likely recognize the common steroid backbone.
-
Actionable Insight: Design the hapten-carrier conjugate so that the most unique functional groups of this compound are maximally exposed. For instance, conjugating through a less critical position on the A or D ring of the steroid nucleus would be preferable.
-
-
Implement Rigorous and Competitive Screening: Your primary screening assay must be designed to eliminate cross-reactive clones from the start.
-
Actionable Insight: Do not screen hybridomas or phage display libraries using only this compound. Perform parallel screening against a panel of closely related steroids, including Mestranol, Estradiol, and other relevant metabolites. A truly specific antibody will show a high signal for this compound and a negligible signal for the others. A competitive ELISA format is essential for quantifying this.[4]
-
-
Optimize Immunoassay Conditions: Sometimes, specificity can be enhanced by adjusting the physicochemical environment of the assay to favor the highest-affinity interaction.[4][5]
-
Actionable Insight: Experiment with different pH values, ionic strengths, and temperatures for your antibody-antigen incubation step. These modifications can alter the binding kinetics and may selectively weaken lower-affinity, cross-reactive interactions.
-
-
Affinity Purification Using Negative Selection: If you are working with a polyclonal antiserum, it can be purified to remove cross-reactive antibodies.
-
Actionable Insight: Pass the antiserum through an affinity column where cross-reactive steroids (e.g., Mestranol) are immobilized. The antibodies that bind to this column are the cross-reactive ones and are discarded. The flow-through will be enriched for antibodies specific to this compound.[6]
-
Q2: My immunoassay sensitivity is poor, suggesting a low-affinity antibody. How can I systematically improve the antibody's binding affinity for this compound?
A2: Engineering High Affinity Through In Vitro Evolution
Low affinity is often a consequence of the poor immunogenicity of small molecule haptens.[7] While optimizing immunization can help, the most powerful technique for improving existing antibodies is affinity maturation .[8][9] This involves introducing mutations into the antibody's variable regions and selecting for variants with improved binding characteristics.
Key Strategies for Affinity Maturation:
-
Targeted Mutagenesis of Complementarity-Determining Regions (CDRs): The CDRs form the core of the antigen-binding site. Introducing diversity into these specific regions is a highly efficient way to improve affinity without disrupting the antibody's overall structure.[10][11][12]
-
Actionable Insight: Use site-directed mutagenesis to create a library of variants with mutations at key solvent-exposed residues within the six CDR loops. Phage display or yeast surface display platforms are then used to screen these libraries against decreasing concentrations of biotinylated this compound to isolate the highest-affinity binders.
-
-
Random Mutagenesis followed by Selection: This approach introduces mutations across the entire variable domain, which can sometimes identify beneficial mutations outside the CDRs that stabilize the binding pocket.[13]
-
Actionable Insight: Use error-prone PCR to generate a library of antibody variants. While this creates a larger and more diverse library, it may require more extensive screening to find improved clones. A powerful strategy can be to first use targeted mutagenesis to achieve a baseline improvement, followed by a round of random mutagenesis to further refine the antibody.[13]
-
Q3: I'm observing high background and non-specific binding in my competitive ELISA. What are the common culprits and the troubleshooting workflow?
A3: A Systematic Approach to Reducing Assay Background
High background noise can mask the true signal and ruin assay performance. The issue typically stems from non-specific interactions of the antibody or detection reagents with the plate surface or other assay components.[14][15][16]
Troubleshooting Workflow:
-
Blocking Buffer Optimization: The blocking buffer is meant to saturate all unoccupied sites on the microplate well, preventing antibodies from sticking non-specifically.
-
Actionable Insight: If you are using a standard blocker like BSA or non-fat milk, try a different one. Commercial blockers often contain proprietary protein mixtures that can be more effective. Ensure the blocking incubation is for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Antibody Concentration Titration: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[14][17]
-
Actionable Insight: Perform a checkerboard titration to find the optimal concentrations of both your anti-4-Hydroxy Mestranol antibody and the enzyme-conjugated secondary antibody. The goal is to find the concentrations that give the best signal-to-noise ratio.
-
-
Washing Steps: Inadequate washing will fail to remove unbound antibodies, leading to high background.[15][16]
-
Actionable Insight: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Ensure that wells are fully aspirated between washes without allowing them to dry out.[17] Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer is standard practice.
-
-
Cross-Reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample or with the protein used for coating the plate.[14]
-
Actionable Insight: Use a highly cross-adsorbed secondary antibody. These antibodies have been pre-purified to remove antibodies that bind to immunoglobulins from other species, significantly reducing non-specific signals.[18]
-
Experimental Workflows & Diagrams
Visualizing the process is key to understanding and execution. Below are diagrams outlining the core workflows for antibody development and troubleshooting.
Caption: Workflow for developing a specific anti-hapten antibody.
Caption: Troubleshooting logic for high cross-reactivity issues.
Data Presentation: Quantifying Specificity
A critical step is to quantify the cross-reactivity of your antibody. This is typically done using a competitive ELISA and expressed as a percentage. The concentration of the competitor required to displace 50% of the primary analyte (IC50) is used for the calculation.
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Specificity Assessment |
| This compound | 1.5 | 100% | Target Analyte |
| Mestranol | 45.0 | 3.3% | Low Cross-Reactivity |
| 17β-Estradiol | 300.0 | 0.5% | Negligible Cross-Reactivity |
| Progesterone | >1000 | <0.15% | Highly Specific |
| Testosterone | >1000 | <0.15% | Highly Specific |
Table 1: Example cross-reactivity profile for a highly specific monoclonal antibody against this compound. A lower percentage indicates higher specificity.
Key Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the specificity of your antibody by measuring its binding to this compound in the presence of potential cross-reactants.
Materials:
-
96-well high-binding microplate
-
This compound conjugated to a protein (e.g., BSA) for coating
-
Primary antibody (your anti-4-Hydroxy Mestranol antibody)
-
HRP-conjugated secondary antibody
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Standards: this compound and potential cross-reactants
Procedure:
-
Coating: Coat wells with 100 µL of the this compound-BSA conjugate (1-2 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of your this compound standard and each potential cross-reactant.
-
In a separate dilution plate, add 50 µL of each standard/competitor concentration to wells.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each of these wells.
-
Incubate for 1 hour at room temperature to allow competition to occur.
-
-
Transfer: Transfer 100 µL from the dilution plate to the coated, blocked, and washed assay plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Stopping: Add 100 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance vs. log concentration for each compound to determine the IC50 values and calculate the % cross-reactivity as described in Table 1.
Frequently Asked Questions (FAQs)
-
Q: Should I use a monoclonal or polyclonal antibody for developing an assay for this compound?
-
A: For a quantitative immunoassay requiring high specificity and batch-to-batch consistency, a monoclonal antibody is strongly recommended.[19] Monoclonals recognize a single epitope, which drastically reduces the chances of off-target binding. While polyclonals can sometimes offer a stronger signal, they are a mixture of antibodies that recognize different epitopes, making them more prone to cross-reactivity.[19]
-
-
Q: What is the best animal host for generating antibodies against a steroid hapten?
-
A: While mice are standard for monoclonal antibody production via hybridoma technology, rabbits and even rats have been shown to generate robust immune responses to small molecules.[20][21][22] Some studies suggest that certain rat strains may yield superior outcomes for developing innovative immunoassays against steroids.[22] The choice can depend on the specific hapten and the downstream application.
-
-
Q: Can I use computational modeling to predict antibody-hapten interactions and guide mutagenesis?
-
A: Yes. Computational modeling and structural analysis can provide valuable insights into how an antibody binds its hapten.[23][24][25] By modeling the antibody's binding pocket, you can identify key residues that interact with this compound. This information can guide a more rational, site-directed mutagenesis approach, potentially reducing the library size and screening effort required to achieve higher affinity and specificity.[24]
-
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Biotechnol Adv. (2007). Isolation and affinity maturation of hapten-specific antibodies. PubMed.
- Ethos Biosciences. (n.d.). ELISA Troubleshooting Guide.
- Sharon, J., Kao, C. Y. Y., & Sompuram, S. R. (1993). Oligonucleotide-Directed Mutagenesis of Antibody Combining Sites. International Reviews of Immunology.
- PubMed. (n.d.). Antibody engineering for the analysis of affinity maturation of an anti-hapten response.
- Aviva Systems Biology. (n.d.). ELISA Kit Troubleshooting.
- Surmodics IVD. (n.d.). Elisa Troubleshooting -Technical Issues.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- TÜBİTAK Academic Journals. (2000). Production of Monoclonal Antibodies Specific forProgesterone, Estradiole by Simultaneous Injectionof Different Steroids.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- Horiba. (2019). Horiba & SYnAbs partnership : Production of monoclonal antibody directed against a steroid hormone and its binding study thanks to SPRi technology.
- NIH. (n.d.). Improving antibody affinity through in vitro mutagenesis in complementarity determining regions. PMC.
- Bio-Rad. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
- Oh, Y. K., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Nussenzweig, V., & Benacerraf, B. (1967). Antihapten antibody specificity and L chain type. The Journal of Experimental Medicine.
- ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Springer Nature Experiments. (n.d.). Directed Mutagenesis of Antibody Variable Domains.
- Crichton, D., et al. (1985). The production and assessment of monoclonal antibodies to cortisol. Steroids.
- ACS Publications. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay.
- Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service.
- SYnAbs. (n.d.). Steroid monoclonal antibodies.
- Frontiers. (2018). Insights into the Structural Basis of Antibody Affinity Maturation from Next-Generation Sequencing.
- springermedizin.de. (n.d.). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Thermo Fisher Scientific. (n.d.). Secondary Antibody Cross-Adsorption and Cross Reactivity.
- Figshare. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society.
- Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry.
- ACS Publications. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry.
- Telesis Bio. (2021). Targeted mutagenesis could streamline antibody engineering.
- NIH. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- Oxford Academic. (n.d.). Changes in the specificity of antibodies by site-specific mutagenesis followed by random mutagenesis. Protein Engineering, Design and Selection.
- SeraCare. (n.d.). Guide to Purification of Polyclonal Antibodies.
- Frontiers. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding.
- PubMed. (1985). Monoclonal Antibodies to Steroid Hormone Receptors.
- Kitagawa, T. (1987). [Analysis of the Specificity of Anti-Hapten Antibody]. Tanpakushitsu Kakusan Koso.
- ResearchGate. (2025). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction.
- ResearchGate. (2025). Improving Antibody Binding Affinity and Specificity for Therapeutic Development | Request PDF.
- The Journal of Immunology. (n.d.). Hapten-Specific IgE Antibody Responses in Mice.
- Springer Nature Experiments. (n.d.). Improving Antibody Binding Affinity and Specificity for Therapeutic Development.
- PubMed. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
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Technical Support Center: Stabilizing 4-Hydroxy Mestranol During Storage
Welcome to the technical support guide for 4-Hydroxy Mestranol. This document provides researchers, scientists, and drug development professionals with essential, in-depth guidance on preventing the degradation of this compound during sample storage. As a critical estrogen metabolite and analytical standard, maintaining its integrity is paramount for accurate and reproducible experimental results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the chemical rationale behind our recommendations to empower you with a robust understanding of the principles of sample stability.
Understanding the Challenge: The Chemistry of this compound Instability
This compound is a synthetic estrogenic steroid and a metabolite of Mestranol.[1][2][3] Its structure contains a phenolic hydroxyl group on the A-ring, which is the primary site of vulnerability. This phenolic group is highly susceptible to oxidation, a chemical reaction that can be catalyzed by exposure to oxygen, light, metal ions, or alkaline pH conditions.[4][5] Oxidation transforms the phenol into a quinone-like species, rendering the molecule inactive and compromising the integrity of your sample.[5][6] This degradation is often visually indicated by a color change in the solution, typically to pink or brown.[5][6]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned slightly pink/brown. What happened and is it still usable?
A1: A pink or brown coloration is a classic indicator of phenol oxidation.[5] This process is primarily caused by exposure to atmospheric oxygen and can be accelerated by light and trace metal contaminants. The colored compounds are typically quinones, which are degradation products of the original phenolic compound.[5][6]
Expert Recommendation: For quantitative applications, we strongly advise against using a discolored solution. The presence of oxidation products means the concentration of the parent this compound is no longer accurate. Using this sample will lead to erroneous results. It is best to discard the solution and prepare a fresh batch from solid material, adhering to the preventative measures outlined in this guide.[5]
Q2: What are the optimal storage temperatures for solid this compound and its solutions?
A2: Temperature plays a critical role in the rate of chemical degradation. Lower temperatures slow down reaction kinetics, including oxidation. However, for solutions, freezing can sometimes cause the analyte to precipitate out of solution.
Expert Recommendation: Follow the temperature guidelines summarized in the table below. These are based on best practices for storing sensitive steroidal and phenolic analytical standards.[7][8][9][10]
| Sample Form | Storage Condition | Temperature Range | Rationale & Key Considerations |
| Solid (Powder) | Long-Term | -20°C | Minimizes all forms of degradation. Ensures maximal shelf-life. |
| Short-Term | 2°C to 8°C | Acceptable for brief periods (days to weeks). Protect from moisture. | |
| Stock Solution | Long-Term | -80°C | The industry standard for long-term preservation of biological and chemical samples, including sensitive estrogen metabolites.[11] Minimizes solvent evaporation and chemical degradation. |
| (in organic solvent) | Short-Term | -20°C | Suitable for storage up to several months. Ensure vials are tightly sealed. |
| Working Dilutions | Daily Use | 2°C to 8°C | Recommended for solutions that will be used within a 24-48 hour period.[11] Allow to equilibrate to room temperature before use. |
Important Note: When using solutions stored at freezing temperatures, always allow the vial to equilibrate to room temperature completely and vortex gently to ensure any precipitated analyte has fully redissolved before taking an aliquot.[8] For some compounds, sonication for 10-15 minutes may be necessary to redissolve solutes.[8]
Q3: Which solvent should I use to prepare my this compound stock solution?
A3: The choice of solvent is critical for stability. The solvent should fully solubilize the compound and be chemically inert.
Expert Recommendation: Use high-purity (e.g., HPLC or LC-MS grade) solvents.
-
Primary Choices: Ethanol, Methanol, or Acetonitrile. These are excellent choices for dissolving steroidal compounds and are compatible with most analytical techniques.
-
Avoid: Aqueous solutions without pH control for long-term storage. The pH of unbuffered water can fluctuate and, if it becomes alkaline, can accelerate oxidation.[12] If aqueous buffers are required for an assay, prepare them fresh from a concentrated organic stock solution.
Q4: How can I actively prevent oxidation during sample preparation and storage?
A4: Preventing oxidation requires a multi-faceted approach that limits exposure to its key drivers: oxygen, light, and catalytic agents.
Expert Recommendation:
-
Use Amber Vials: Always store solutions in amber glass vials to protect the compound from light, which can catalyze photo-oxidation.[8]
-
Purge with Inert Gas: Before sealing the vial for storage, displace the atmospheric oxygen in the headspace with an inert gas like argon or nitrogen.[13] This creates an inert atmosphere, directly inhibiting the oxidation pathway.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of trapped oxygen.
-
Control pH: If working in an aqueous environment, ensure the pH is neutral to slightly acidic (pH 5-7), as alkaline conditions can promote phenol oxidation.[5][12]
-
Consider Antioxidants (with caution): While antioxidants like ascorbic acid can be effective, they can also interfere with certain assays or, in some cases, paradoxically promote other reactions.[4] Their use should be validated for your specific application. A study on estrogen metabolites in urine found that ascorbic acid did not consistently improve stability under many conditions.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Loss of Signal / Lower than Expected Concentration in Assay | 1. Degradation: The compound has oxidized due to improper storage (light, oxygen, wrong temperature).2. Precipitation: The compound has precipitated out of solution during frozen storage and was not properly redissolved. | 1. Prepare a Fresh Standard: Prepare a new solution from solid stock following all best practices (amber vial, inert gas, correct solvent/temperature).2. Verify Solubility: Before use, visually inspect thawed solutions for precipitate. Equilibrate to room temperature, vortex thoroughly, and if necessary, sonicate for 10-15 minutes to ensure complete dissolution.[8] |
| Poor Chromatographic Peak Shape or Extra Peaks | 1. Formation of Degradants: Oxidation products (e.g., quinones) are appearing in the chromatogram.2. Solvent Mismatch: The storage solvent is incompatible with the initial mobile phase, causing injection problems. | 1. Confirm Degradation: If possible, use mass spectrometry to identify the masses of the extra peaks to confirm they are related to this compound degradation.2. Discard and Remake: Discard the compromised standard and prepare a fresh one.3. Solvent Check: Ensure the solvent used for the final dilution is compatible with your analytical method's mobile phase. |
| Inconsistent Results Between Aliquots | 1. Incomplete Dissolution: The stock solution was not homogenous when aliquots were taken.2. Evaporation: The solvent has evaporated from some vials, concentrating the analyte.3. Differential Degradation: Aliquots have been handled differently (e.g., some left on the benchtop longer than others). | 1. Improve Aliquoting Protocol: Ensure the parent stock solution is fully dissolved and homogenous before making aliquots.2. Use High-Quality Vials: Use vials with high-quality septa/caps (e.g., PTFE-lined) to prevent evaporation.[14]3. Standardize Handling: Treat all standards and QCs identically. Minimize time at room temperature and exposure to light. |
Protocols & Visual Guides
Protocol 1: Preparation of a Stabilized Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a controlled environment.
-
Dissolution: Place the solid in an appropriate amber glass volumetric flask. Add a small amount of the chosen solvent (e.g., LC-MS grade methanol) to dissolve the solid completely.
-
Dilution: Once dissolved, bring the solution to the final volume with the solvent.
-
Inert Gas Purge: Transfer the solution to a storage vial. Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the vial tightly. Ensure the cap has a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Place the vial in the appropriate storage location (e.g., -80°C freezer) as determined by your experimental needs.
Diagram: Key Factors in this compound Degradation
This diagram illustrates the primary factors that contribute to the oxidative degradation of this compound and the protective measures that can be implemented.
Caption: Factors promoting degradation and corresponding preventative actions.
Diagram: Troubleshooting Workflow for Suspected Degradation
Use this workflow to diagnose and resolve issues related to the stability of your this compound samples.
Caption: A logical workflow for troubleshooting sample stability issues.
References
-
Havard, G., et al. (n.d.). Troubleshooting to Prevent Possible Oxidation of a Phenolic Compound during the Sample processing. Studylib. Available at: [Link]
-
Yu, Z., et al. (2021). Proposed bacterial degradation pathway of natural estrogens. ResearchGate. Available at: [Link]
-
Karnjanapiboonwong, A., et al. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. USDA ARS. Available at: [Link]
-
Georgantelis, D., et al. (2022). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC - NIH. Available at: [Link]
-
Ibrahim, A., et al. (2022). Diversity of estrogen biodegradation pathways and application in environmental bioremediation. PMC - PubMed Central. Available at: [Link]
-
Ibrahim, A., et al. (2022). Diversity of estrogen biodegradation pathways and application in environmental bioremediation. ResearchGate. Available at: [Link]
-
Ferreira, I., et al. (2024). An extensive review on phenolic compounds and their potential estrogenic properties on skin physiology. NIH. Available at: [Link]
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
-
Red Leaf Wellness. (2025). How Should I Store My Hormone Therapy Products?. Available at: [Link]
-
PubMed. (n.d.). Changes in solution color during phenol oxidation by Fenton reagent. Available at: [Link]
-
Key, T. J., et al. (2011). Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. PMC. Available at: [Link]
-
Restek. (2012). Handling Your Analytical Reference Standards. Available at: [Link]
-
Newson Health. (n.d.). Storing and disposing of your Hormone Replacement Therapy (HRT) products. Available at: [Link]
-
Winona. (2025). How Long Does HRT Last? Expiration and Storage. Available at: [Link]
-
Islam, M. M., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. Available at: [Link]
-
Chromatography Today. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
Reddit. (2024). Do I refrigerate estradiol valerate vial?. Available at: [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Available at: [Link]
-
Wikipedia. (n.d.). Mestranol. Available at: [Link]
-
PharmaCompass. (n.d.). MESTRANOL [EP MONOGRAPH]. Available at: [Link]
-
PubMed. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Temperature and pH-stability of commercial stationary phases. Available at: [Link]
-
MDPI. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Treatment Temperature Decline on Stability of Advanced Alkaline Biosolids. Available at: [Link]
-
PubMed. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Available at: [Link]
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- 2. MESTRANOL [EP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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- 4. studylib.net [studylib.net]
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- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Optimizing Incubation Times for 4-Hydroxy Mestranol Metabolism Studies
Welcome to the technical support center for optimizing in vitro metabolism studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reliable incubation times for 4-Hydroxy Mestranol metabolism assays. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in sound scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time so critical for my this compound metabolism study?
Optimizing the incubation time is fundamental to obtaining accurate and reproducible kinetic data. The primary goal is to ensure the rate of metabolism (either the depletion of this compound or the formation of its metabolites) is linear over the chosen time period.[1] If the incubation is too short, the change may be too small to detect accurately. If it's too long, you risk several confounding factors:
-
Enzyme Saturation: The reaction rate may plateau as the substrate is consumed, leading to an underestimation of the initial velocity.[2]
-
Enzyme Instability: Drug-metabolizing enzymes, particularly in systems like liver microsomes, have limited stability and their activity can decrease over extended periods.[3]
-
Product Inhibition: Metabolites formed during the reaction can inhibit the enzyme, slowing down the reaction rate over time.
-
Cofactor Depletion: Essential cofactors, such as NADPH, can be depleted, becoming the rate-limiting factor instead of the enzyme-substrate interaction.
An optimized incubation time ensures that you are measuring the true initial velocity (V₀) of the reaction, a critical parameter for calculating kinetic constants like Kₘ and Vₘₐₓ.[4][5][6]
Q2: What is the metabolic pathway for this compound, and which enzymes are involved?
This compound is a metabolite of Mestranol, a synthetic estrogen.[7] Mestranol itself is a prodrug that is demethylated in the liver to the active form, ethinylestradiol.[8] This O-demethylation is primarily catalyzed by the cytochrome P450 (CYP) enzyme, CYP2C9.[9][10] Further hydroxylation reactions, such as the formation of this compound, are also carried out by CYP enzymes.[11][12][13] The major human hepatic P450s, including isoforms from the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast array of xenobiotics and are the primary focus for in vitro studies.[12][13] Therefore, your experimental system should contain active CYP enzymes, most commonly achieved using human liver microsomes (HLMs) or recombinant human CYP enzymes.[14]
Q3: What are the typical starting conditions for an incubation time-course experiment?
The ideal starting conditions depend on the specific activity of your enzyme source (e.g., liver microsomes) and the reactivity of the substrate. However, a well-designed initial experiment will test a range of time points to identify the linear range.
| Parameter | Recommended Starting Range | Rationale |
| Microsomal Protein Conc. | 0.1 - 0.5 mg/mL | A lower concentration helps to slow down very rapid reactions, making the linear range easier to identify. A higher concentration may be needed for slowly metabolized compounds.[15] |
| This compound Conc. | 1 - 10 µM | This concentration range is often below the expected Kₘ for many CYP-mediated reactions, helping to ensure the reaction rate is sensitive to substrate concentration. |
| NADPH Concentration | 1 mM (final concentration) | This is a saturating concentration for most CYP enzymes, ensuring it is not a rate-limiting factor. |
| Incubation Time Points | 0, 5, 10, 15, 30, 45, 60 minutes | This range covers typical incubation times for many drug metabolism assays and provides sufficient data points to assess linearity. For slowly metabolized compounds, longer incubation times may be necessary.[3] |
| Temperature | 37°C | Mimics physiological temperature to ensure optimal enzyme activity. |
Troubleshooting Guide: Common Issues and Solutions
Q: My substrate is completely metabolized in the first time point. What should I do?
A: This indicates that the reaction is too fast under your current conditions. To resolve this, you need to slow the reaction down to accurately capture the initial linear phase.
-
Primary Solution: Decrease the Enzyme Concentration. The rate of reaction is directly proportional to the enzyme concentration. Reduce the microsomal protein concentration significantly (e.g., by 5- to 10-fold) and repeat the time-course experiment.[15]
-
Secondary Solution: Shorten the Incubation Times. If reducing the protein concentration is not feasible or sufficient, use a series of much shorter time points (e.g., 0, 1, 2, 5, and 10 minutes).
-
Verification: The goal is to find a condition where less than 20% of the substrate is consumed by the final time point, as this is generally considered to be within the linear range of the reaction.
Q: I am not seeing any significant metabolism of this compound, even after 60 minutes. What are the possible causes?
A: This suggests a very slow rate of metabolism or an issue with the assay components.
-
Check Cofactor Viability: Ensure your NADPH stock solution is fresh and has been stored correctly. NADPH is unstable, and its degradation will prevent the CYP450 catalytic cycle from proceeding. Prepare a fresh solution for each experiment.
-
Increase Enzyme Concentration: If the compound is a slow-turnover substrate, you may need to increase the microsomal protein concentration (e.g., to 1-2 mg/mL) to generate a detectable amount of metabolite or substrate loss.
-
Extend Incubation Time: For slowly metabolized compounds, longer incubation periods are necessary.[3] Consider using a more stable in vitro system like plated hepatocytes, which can maintain enzyme activity for several hours or even days, unlike microsomes where activity typically declines after about an hour.[3][16][17]
-
Verify Analytical Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect small changes in the parent compound or low levels of metabolite formation. Check instrument settings and sample preparation procedures.[18]
Q: My data points are not linear; the reaction rate appears to slow down over time. Why is this happening?
A: A non-linear reaction curve, where the rate decreases over time, is a classic sign that you have exceeded the limits of initial velocity kinetics.[2]
-
Cause: This is often due to substrate depletion (the concentration of this compound is falling significantly) or time-dependent inhibition of the enzyme by either the parent compound or a generated metabolite.
-
Solution: The linear range is at the beginning of the experiment. You must select a shorter incubation time for your definitive experiments. Analyze your existing data to identify the time point at which the reaction ceases to be linear (i.e., where the curve begins to flatten). Your final, optimized incubation time should be well within this linear portion. For example, if the reaction is linear for the first 15 minutes and then slows, an optimal incubation time might be 10 minutes.
Experimental Protocol: Determining the Linear Range for Incubation Time
This protocol outlines the essential steps to determine the optimal incubation time for this compound metabolism using human liver microsomes (HLMs).
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
- This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM in DMSO) and make serial dilutions in buffer to create working solutions.
- Human Liver Microsomes (HLMs): Thaw on ice. Dilute to the desired working concentration (e.g., 0.2 mg/mL) in ice-cold phosphate buffer. Keep on ice until use.
- NADPH Regenerating System (or 1 mM NADPH): Prepare fresh immediately before use and keep on ice.
- Stop Solution: Ice-cold Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the reaction).
2. Incubation Procedure:
- Label microcentrifuge tubes for each time point (e.g., 0, 5, 10, 15, 30, 60 min).
- Add the diluted HLM suspension to each tube.
- Pre-incubate the tubes containing HLMs at 37°C for 5 minutes in a shaking water bath to allow them to reach thermal equilibrium.
- To initiate the reaction, add the this compound working solution to each tube and vortex gently.
- Immediately after adding the substrate, add the NADPH solution to start the enzymatic reaction. Exception: For the 0-minute time point, add the Stop Solution before adding NADPH.
- At each designated time point (5, 10, 15, 30, 60 min), add the ice-cold Stop Solution to the corresponding tube to terminate the reaction. Vortex thoroughly.
3. Sample Processing and Analysis:
- Centrifuge the terminated reaction tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
4. Data Analysis:
- Plot the concentration of this compound remaining (%) versus incubation time.
- Perform a linear regression analysis on the data points.
- Identify the time interval over which the reaction is linear (R² > 0.98). The optimized incubation time for future kinetic studies should be selected from within this linear range.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for optimizing incubation time based on initial experimental outcomes.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Refining Animal Models for 4-Hydroxy Mestranol Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the refinement of animal models used in the study of 4-Hydroxy Mestranol. The content is structured to address specific challenges and provide actionable, field-proven insights to enhance both the scientific validity of your research and the welfare of your animal subjects.
Introduction: The Unique Challenges of this compound
This compound is a key metabolite of Mestranol, a synthetic estrogen widely used in oral contraceptives.[1][2] Unlike its parent compound, which is a prodrug, this compound is a catechol estrogen, a class of metabolites known for distinct biological activities.[3][4] Specifically, 4-hydroxylated catechol estrogens can be more potent in their estrogenic activity than their 2-hydroxylated counterparts and may undergo oxidation to form reactive quinones, a process hypothesized to contribute to estrogen-induced carcinogenesis.[3]
This unique pharmacological profile necessitates a nuanced and highly refined approach to in vivo modeling. The goal is not merely to observe an effect, but to do so in a model that is metabolically relevant, sensitive, and ethically sound, minimizing confounding variables that can arise from animal stress or inappropriate experimental design.[5][6] This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the planning and execution of in vivo studies with this compound.
Part 1: Model Selection & Justification
Q1: Which animal species is most appropriate for studying this compound, and why?
The choice of species is critical and should be driven by metabolic similarity to humans. Mestranol and its metabolites have been studied in various species, including rats, mice, and guinea pigs.[7][8][9]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are a common choice for endocrine and toxicology studies due to their well-characterized reproductive physiology.[10][11] Their liver microsomal enzyme systems, which are responsible for metabolizing compounds like Mestranol, have been extensively studied.[8][12] This makes them a solid, general-purpose model for assessing estrogenic activity (e.g., via uterotrophic bioassay) and systemic toxicity.
-
Mice (e.g., C57BL/6, CD-1): Mice offer the significant advantage of readily available genetically modified strains (e.g., estrogen receptor knockout models), which can be invaluable for dissecting the specific mechanisms of this compound.[13] However, be aware that some outbred strains may exhibit lower sensitivity to estrogenic compounds.[6]
-
Guinea Pigs: Studies have identified specific urinary metabolites of Mestranol in guinea pigs, suggesting they can be a relevant model for metabolic pathway analysis.[9]
Recommendation: For most efficacy and safety studies, the rat is the recommended starting model. If investigating specific receptor-mediated pathways, genetically modified mouse models are superior.
Q2: I'm seeing high variability in my results. Could my choice of animal strain be the cause?
Yes, absolutely. High variability can undermine the statistical power of your study and is a common troubleshooting issue.[14]
-
Outbred vs. Inbred Strains: Outbred stocks (e.g., Sprague-Dawley rats, CD-1 mice) have greater genetic heterogeneity. While this can better represent a diverse human population, it can also be a major source of experimental variation.[14][15] Inbred strains (e.g., Wistar rats, C57BL/6 mice) are genetically identical, which can significantly reduce inter-animal variability.
-
Strain-Specific Sensitivity: Different strains can have different sensitivities to estrogenic compounds. For instance, some strains may have higher or lower expression levels of estrogen receptors or metabolizing enzymes like Cytochrome P450s.[6]
Troubleshooting Action:
-
Review the Literature: Check if your chosen strain has known sensitivities or resistances to estrogens.
-
Consider an Inbred Strain: If variability is unmanageable, switching to an inbred strain is a powerful refinement strategy to reduce animal numbers and increase data precision.
-
Control for Environmental Factors: Ensure that other sources of variability, such as diet (phytoestrogen content), light cycles, and cage density, are strictly controlled.[6]
Part 2: Experimental Design & Dosing Protocol Refinement
Q3: How do I select an appropriate vehicle for this compound, which is poorly soluble in water?
Vehicle selection is a critical step that can significantly impact animal welfare and data quality.[16] An inappropriate vehicle can cause irritation, stress, or direct toxicity, confounding your results.[17]
Vehicle Selection Workflow:
Caption: Vehicle selection decision tree for lipophilic compounds.
Vehicle Comparison Table:
| Vehicle | Route | Advantages | Disadvantages & Refinement Considerations |
| Corn/Sesame Oil | Oral, Subcutaneous (SubQ) | Good for lipophilic compounds, generally well-tolerated. | Can be a source of variability. Use only high-quality, fresh oil. Store protected from light. |
| 0.5% Carboxymethylcellulose (CMC) | Oral | Good for creating stable suspensions, generally inert.[18] | Requires careful preparation to ensure homogeneity. Inconsistent suspension can lead to dosing errors. |
| Polyethylene Glycol (PEG) 400 | Oral, IP | Good solubilizing agent. | Can cause neurotoxicity and motor impairment, especially via IP route.[17] Use the lowest effective concentration. |
| DMSO | IP, SubQ | Excellent solvent. | Can cause significant motor impairment and local irritation.[18] AVOID as a sole vehicle. If necessary, use at <10% in a co-solvent system and only with strong justification. |
Q4: What are the best practices for minimizing stress during drug administration?
Stress is a significant confounding variable in endocrine studies. Stress hormones (e.g., corticosterone) can interact with the pathways you are studying, increasing data variability.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures begin. Also, acclimate them to the specific handling and dosing procedures for several days.
-
Handling: Handle animals confidently and gently. Inexperienced or anxious handlers can increase animal stress. Ensure all personnel are proficient in the chosen techniques.
-
Route Selection: Oral gavage is a common route but can be stressful if not performed correctly. Subcutaneous injection is often less stressful. Choose the least invasive route that is scientifically justified.
-
Volume and pH: Adhere to recommended volume and pH limits for the chosen route and species.[19] Formulations should ideally have a pH between 5 and 9.[19]
Part 3: Endpoint Monitoring & Animal Welfare
Q5: How do I implement humane endpoints in my study to avoid unnecessary suffering?
Implementing humane endpoints is an ethical obligation and a key component of study refinement.[20] A humane endpoint is a pre-defined set of criteria that, when met, requires an animal to be removed from the study (e.g., by euthanasia) to prevent further pain or distress.[21][22]
General Humane Endpoint Criteria:
| Category | Observable Signs | Action Threshold |
| Body Weight | >20% weight loss from baseline | Euthanasia |
| General Appearance | Hunched posture, rough coat, lethargy, persistent recumbency | Increased monitoring; euthanasia if no improvement |
| Behavior | Lack of response to stimulation, inability to eat or drink | Euthanasia |
| Specific Toxicity | Severe or persistent hypothermia/hyperthermia, labored breathing, severe skin lesions[23] | Euthanasia |
Crucially, these endpoints must be established before the study begins and included in your animal use protocol.[22]
Q6: What are some refined, minimally invasive techniques for monitoring estrogenic effects?
Moving away from terminal endpoints (like necropsy) for every data point is a powerful refinement.
-
Vaginal Cytology: For female rodents, daily vaginal smears can assess stages of the estrous cycle, which is highly sensitive to estrogenic compounds. This is a minimally invasive procedure that provides longitudinal data from the same animal.
-
Imaging: Techniques like high-resolution ultrasound can be used to monitor changes in uterine size or morphology over time in the same animal, reducing the number of animals needed.
-
Blood Sampling: Use refined blood sampling techniques like saphenous or tail vein sampling instead of more stressful methods like retro-orbital bleeding. Limit sample volume and frequency according to established guidelines.
Detailed Experimental Protocols
Protocol 1: Refined Oral Gavage in Rats
This protocol emphasizes technique to minimize stress and prevent injury.
-
Preparation:
-
Select the correct gavage needle size (e.g., 18-gauge, 2-3 inches long with a ball tip for an adult rat).
-
Ensure the formulation is at room temperature and well-mixed.
-
Measure the distance from the rat's mouth to the last rib to ensure the needle will reach the stomach without going too far. Mark this distance on the needle.
-
-
Restraint:
-
Gently but firmly restrain the rat to prevent movement. The body should be straight and the head and neck extended. Proper restraint is the most critical step for safety.
-
-
Intubation:
-
Introduce the gavage needle into the mouth just off-center.
-
Gently advance the needle along the upper palate until it reaches the back of the throat. The rat should swallow the needle.
-
Crucially, if you feel any resistance, STOP. Do not force the needle. This indicates it may be in the trachea. Remove it and start again.
-
-
Administration:
-
Once the needle is in the esophagus, it should advance smoothly to the pre-measured mark.
-
Administer the substance slowly and smoothly.
-
Withdraw the needle in a single, smooth motion.
-
-
Monitoring:
-
Briefly monitor the animal for any signs of respiratory distress (e.g., coughing, gasping) before returning it to its cage.
-
Protocol 2: Subcutaneous (SubQ) Injection in Mice
This is often a less stressful alternative to other injection routes.
-
Preparation:
-
Use an appropriate needle size (e.g., 25- to 27-gauge).
-
Ensure the injectate is sterile and at room temperature.
-
-
Restraint:
-
Grasp the mouse by the loose skin over the neck and back (scruffing). This creates a "tent" of skin.
-
-
Injection:
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly (pull back on the plunger) to ensure you have not entered a blood vessel.
-
Inject the substance slowly to form a small bleb under the skin.
-
-
Withdrawal:
-
Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.
-
Return the mouse to its cage and monitor briefly.
-
Troubleshooting Common Assay Problems
Caption: Troubleshooting workflow for high data variability.
Problem: My standard curve is non-linear or my assay signal is low.
-
Possible Cause: Pipetting errors or incorrect dilutions.
-
Solution: Remake standard dilutions, paying close attention to technique. Use calibrated pipettes.[24]
-
-
Possible Cause: Reagent degradation.
-
Solution: Check the expiration dates of all reagents. Ensure they have been stored at the correct temperature and protected from light.[24]
-
-
Possible Cause: Incompatible sample type or preparation.
-
Solution: Some sample preparation methods, like deproteination, can kill enzyme activity if that is part of your assay. Ensure your sample matrix is not interfering with the assay chemistry.[24]
-
Problem: I'm observing unexpected animal morbidity/mortality.
-
Possible Cause: Vehicle toxicity.
-
Solution: Immediately pause the study. Run a pilot group with the vehicle alone to confirm its tolerability at the volume and frequency you are using.[17]
-
-
Possible Cause: Intrinsic toxicity of this compound at the chosen dose.
-
Solution: Perform a dose-ranging pilot study to establish a maximum tolerated dose (MTD). Begin with lower, more widely spaced doses to find a safe and effective range.
-
-
Possible Cause: Gavage error leading to aspiration pneumonia.
-
Solution: Ensure all personnel performing oral gavage are thoroughly trained and proficient. Review the technique as described in Protocol 1.
-
By systematically addressing these factors of model selection, experimental design, and animal welfare, researchers can significantly refine their animal models for this compound research, leading to more reliable, reproducible, and ethically sound scientific outcomes.
References
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Alternatives to animal experimentation for hormonal compounds research. (2009). PubMed. [Link]
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Abdel-aziz, M. T., & Williams, K. I. (1974). Urinary metabolites of mestranol by guinea pigs. J Drug Res, 6(3), 195-202. [Link]
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Catechol estrogen. Wikipedia. [Link]
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Alternatives to animal experimentation for hormonal compounds research. (2009). PMC. [Link]
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The Accumulation of Mestranol and Ethynyloestradiol Metabolites in the Organism. (1972). PubMed. [Link]
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Alternatives to animal experimentation for hormonal compounds research. (2009). ResearchGate. [Link]
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Defining Humane Endpoints. Institutional Animal Care and Use Committee. [Link]
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Catechol estrogen. Academic Accelerator. [Link]
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The catechol estrogens. (1981). PubMed. [Link]
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HUMANE ENDPOINTS. The University of Hong Kong. [Link]
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Humane endpoints. (2015). NC3Rs. [Link]
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What Is A Humane Endpoint? (2022). Replacing Animal Research. [Link]
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Effects of contraceptive agents on drug metabolism in various animal species. (1976). PMC. [Link]
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Effects of Contraceptive Agents on Drug Metabolism in Various Animal Species. (1976). PubMed. [Link]
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Animal Models of Endocrine Disruption. (2017). PMC. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). PubMed Central. [Link]
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Kelly, R. W., & Abel, M. H. (1980). Catechol estrogens stimulate uterine prostaglandin production. Adv Prostaglandin Thromboxane Res, 8, 1369-70. [Link]
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[Catechol estrogens]. (1980). PubMed. [Link]
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Pharmacokinetics of mestranol in man in relation to its oestrogenic activity. Semantic Scholar. [Link]
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Mestranol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. [Link]
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In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]
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Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Semantic Scholar. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. [Link]
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OPTIMIZING ANIMAL MODELS AND EXPERIMENTAL DESIGNS FOR ENDOCRINE DISRUPTOR RESEARCH AND TESTING. (2016). International Journal of Fundamental and Applied Sciences (IJFAS). [Link]
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Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (2020). NIH. [Link]
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Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (2020). ResearchGate. [Link]
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Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
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Troubleshooting. BioAssay Systems. [Link]
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Mestranol. Humanitas.net. [Link]
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Mestranol - Drug Monograph. DrugInfoSys.com. [Link]
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Validation & Comparative
A Comparative Guide to the Estrogenic Activity of 4-Hydroxy Mestranol and Ethinylestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the estrogenic activity of Ethinylestradiol, the cornerstone of oral contraceptives, and 4-Hydroxy Mestranol, a metabolite of the prodrug Mestranol. We will dissect their mechanisms of action, compare their potencies through experimental data, and provide detailed protocols for assessing their estrogenicity.
Introduction: A Tale of Two Estrogens and a Prodrug
Ethinylestradiol (EE) is a potent, synthetic estrogen that has been a primary component of combination oral contraceptives for decades. Its efficacy stems from its high affinity for the estrogen receptor and its resistance to metabolic degradation compared to endogenous estradiol.
Mestranol, the 3-methyl ether of ethinylestradiol, was the estrogen used in the very first birth control pill. It is, in fact, a biologically inactive prodrug. Its estrogenic effects are realized only after it undergoes metabolic conversion in the liver to its active form, ethinylestradiol.[1][2] This conversion is a critical determinant of its overall potency.
Beyond this primary activation pathway, Mestranol can be metabolized into other compounds, including hydroxylated forms such as this compound. While less studied, these metabolites may also contribute to the overall biological activity. This guide will explore the comparative estrogenic activity of the primary active metabolite, ethinylestradiol, and the lesser-known this compound, grounded in their biochemical interactions and supported by experimental evidence.
Part 1: Foundational Concepts in Estrogenic Action
To understand the differences between these compounds, it is essential to grasp the fundamental mechanisms of estrogenic activity.
The Estrogen Receptor and Signal Transduction
Estrogenic compounds exert their effects primarily by binding to and activating estrogen receptors (ERs), which are members of the nuclear receptor superfamily. The two main subtypes are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription. This cascade of events underlies the physiological effects of estrogens, from regulating the menstrual cycle to maintaining bone density.
dot
Metabolic Activation: The Journey from Mestranol
Mestranol itself has a very low affinity for the estrogen receptor.[1] Its biological activity is contingent on O-demethylation in the liver, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[3] This process removes the methyl group at the C3 position, converting Mestranol into the highly active Ethinylestradiol. The conversion efficiency is approximately 70%, meaning a 50 µg dose of Mestranol is pharmacokinetically bioequivalent to a 35 µg dose of Ethinylestradiol.[1][4]
In addition to demethylation, Mestranol can undergo hydroxylation at various positions on the steroid's A-ring, producing catechol estrogens like 2-Hydroxy and this compound.[5][6] While these are generally minor pathways compared to the formation of Ethinylestradiol, the resulting metabolites can possess their own distinct biological activities.
dot
Part 2: Comparative Analysis of Estrogenic Activity
The estrogenic activity of a compound is a function of several factors, including its binding affinity for the estrogen receptor, its ability to activate the receptor once bound, and its in vivo metabolic stability and bioavailability.
Estrogen Receptor Binding Affinity
The initial and most fundamental step in estrogenic action is the binding of the ligand to the estrogen receptor. This is typically quantified using a competitive binding assay, which measures how effectively a test compound displaces radiolabeled estradiol from the receptor. The results are often expressed as a Relative Binding Affinity (RBA) compared to estradiol (which is set at 100%).
Ethinylestradiol is a very potent ligand, with an RBA for the estrogen receptor that is often higher than that of estradiol itself.[1] In stark contrast, Mestranol's affinity for the receptor is exceptionally low, underscoring its role as a prodrug.[1][7] One study found that the inhibition of oviductal estrogen binding is 500 times greater with ethinylestradiol than with mestranol.[7]
| Compound | Relative Binding Affinity (RBA) for ER vs. Estradiol (100%) | Key Characteristic |
| Ethinylestradiol | 75–190%[1] | High-affinity, active estrogen |
| Mestranol | 0.1–2.3%[1] | Very low-affinity prodrug |
| This compound | Data not available (Expected to be lower than Ethinylestradiol) | Metabolite with potential activity |
In Vitro and In Vivo Potency
Beyond simple binding, the true measure of estrogenic activity lies in the biological response a compound elicits. This is assessed using a variety of in vitro and in vivo assays.
-
In Vitro Assays: These include reporter gene assays, which measure the activation of an ERE-driven reporter gene in cultured cells, and cell proliferation assays (like the E-Screen), which measure the growth of estrogen-dependent cell lines such as MCF-7. These assays confirm that a compound not only binds to the ER but also triggers the downstream transcriptional machinery.
-
In Vivo Assays: The gold standard for assessing in vivo estrogenic activity is the uterotrophic assay . This assay uses immature or ovariectomized female rodents, which lack significant endogenous estrogen production.[9] The animals are treated with the test compound, and the subsequent increase in uterine weight (uterotrophy) serves as a sensitive and specific measure of estrogenic action.[9]
Studies consistently demonstrate that Ethinylestradiol is a potent estrogen in vivo. Mestranol also produces a robust estrogenic response, but this is attributable to its conversion to Ethinylestradiol.[4] When comparing oral administration, a dose of 50 µg of Mestranol is generally considered to produce a physiological effect equivalent to 35 µg of Ethinylestradiol.
The oral estrogenicity of this compound has been evaluated in rats, confirming that it is biologically active in vivo.[5] However, quantitative comparisons from the available literature are insufficient to definitively rank its potency relative to Ethinylestradiol. Given its likely lower receptor affinity compared to Ethinylestradiol, it is plausible that this compound is a less potent estrogen.
Part 3: Experimental Methodologies
To provide a practical context for these comparisons, we outline a standard protocol for a foundational assay in this field.
Detailed Protocol: In Vitro Estrogen Receptor Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity of a test compound for the estrogen receptor using rat uterine cytosol.
Objective: To measure the ability of this compound and Ethinylestradiol to compete with radiolabeled [³H]17β-estradiol for binding to the rat uterine estrogen receptor.
Materials:
-
Immature female Sprague-Dawley rats
-
[³H]17β-estradiol (specific activity >80 Ci/mmol)
-
Non-labeled 17β-estradiol, Ethinylestradiol, this compound
-
Tris-EDTA-DTT (TED) buffer
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes, refrigerated centrifuge, liquid scintillation counter
Methodology:
-
Preparation of Uterine Cytosol (ER Source):
-
Causality: Immature rat uteri are used as they provide a rich source of estrogen receptors with minimal interference from endogenous hormones.
-
Euthanize immature female rats and immediately excise the uteri.
-
Homogenize the tissue in ice-cold TED buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 60 minutes to pellet cellular debris and microsomes. The resulting supernatant is the cytosol containing the soluble estrogen receptors.
-
-
Competitive Binding Incubation:
-
Causality: This step allows the test compounds to compete with a fixed amount of radiolabeled estradiol for a limited number of receptor binding sites.
-
In microcentrifuge tubes, add a constant amount of uterine cytosol.
-
Add a fixed, saturating concentration of [³H]17β-estradiol (e.g., 1-2 nM).
-
Add increasing concentrations of the non-labeled competitor (estradiol for the standard curve, Ethinylestradiol, or this compound).
-
Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Causality: Dextran-coated charcoal effectively adsorbs small, unbound steroid molecules, allowing for the separation of the larger receptor-bound complexes.
-
Add a volume of ice-cold DCC suspension to each tube.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 2,000 x g at 4°C for 10 minutes to pellet the charcoal with the adsorbed free [³H]17β-estradiol.
-
-
Quantification and Analysis:
-
Causality: Measuring the radioactivity in the supernatant quantifies the amount of [³H]17β-estradiol that remained bound to the receptor.
-
Carefully transfer the supernatant from each tube to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor required to inhibit 50% of the specific binding of [³H]17β-estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100
-
dot
Synthesis and Conclusion
The comparison between this compound and Ethinylestradiol is fundamentally a comparison between a minor, potentially active metabolite and a highly potent, primary active drug.
-
Ethinylestradiol is unequivocally the more potent estrogen. Its high affinity for the estrogen receptor and its role as the principal active metabolite of Mestranol establish it as the primary driver of the estrogenic effects observed after Mestranol administration.
-
Mestranol serves as a classic example of a prodrug, possessing minimal intrinsic activity and relying entirely on hepatic conversion to Ethinylestradiol to exert its effects.
-
This compound is a metabolite that has been shown to be biologically active in vivo. However, based on structural considerations and the limited available data, its estrogenic potency is likely to be significantly lower than that of Ethinylestradiol. Its formation represents a minor metabolic pathway compared to the highly efficient conversion of Mestranol to Ethinylestradiol.
For researchers in drug development and toxicology, this comparison highlights the critical importance of understanding metabolic pathways. While Ethinylestradiol is the intended active compound from Mestranol administration, a comprehensive safety and efficacy profile must also consider the biological activities of all major and minor metabolites. While this compound may not be a significant contributor to the overall estrogenic load, its formation and activity are key pieces of the complete pharmacological puzzle.
References
-
Synthesis and biological evaluation of 2 - and 4- hydroxymestranol. PubMed. Available at: [Link]
-
Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. PubMed. Available at: [Link]
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Mestranol - Wikipedia. Wikipedia. Available at: [Link]
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Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available at: [Link]
-
Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. PubMed. Available at: [Link]
-
Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. PubMed. Available at: [Link]
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Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. PubMed. Available at: [Link]
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Mestranol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
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The Estrogenic Potency of Ethinylestradiol and Mestranol--A Comparative Study. PubMed. Available at: [Link]
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Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic. Available at: [Link]
-
Nonsteroidal estrogens: synthesis and estrogen receptor binding affinity of derivatives of (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane (hexestrol) and (2R,3S)-2,3-bis(4-hydroxyphenyl)pentane (norhexestrol) functionalized on the side chain. PubMed. Available at: [Link]
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Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. PubMed. Available at: [Link]
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Toxicological Summary for: Mestranol. Minnesota Department of Health. Available at: [Link]
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Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins. PubMed. Available at: [Link]
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The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed. Available at: [Link]
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Oral Contraceptives: Ethinyl Estradiol Binds with Btigher Affinity than Mestranol to Macromolecules from the Sites of Anti-fertility Action. Oxford Academic. Available at: [Link]
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Comparative study of the estrogenic effect of ethinylestradiol and mestranol on the endometrium. PubMed. Available at: [Link]
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The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. Available at: [Link]
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Story of the Uterotrophic Assay. Regulations.gov. Available at: [Link]
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A Comparative Guide to the Validation of 4-Hydroxy Mestranol Quantification Methods
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolite profiling, and bioequivalence assessments, the accurate quantification of drug metabolites is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 4-Hydroxy Mestranol, a key metabolite of the synthetic estrogen Mestranol. We will explore the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into the experimental choices that underpin robust and reliable bioanalysis.
Introduction to this compound and the Imperative for its Accurate Quantification
Mestranol, a synthetic estrogen and a component of some oral contraceptives, is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[1] A significant metabolic pathway for Mestranol involves hydroxylation, leading to the formation of hydroxylated metabolites such as this compound.[2][3] The quantification of these metabolites is crucial for understanding the metabolic fate, efficacy, and potential drug-drug interactions of Mestranol. Given the low concentrations of metabolites typically found in biological matrices, highly sensitive and selective analytical methods are required. The validation of these methods is not merely a regulatory requirement but a scientific necessity to ensure the integrity and reproducibility of the generated data. This guide is grounded in the principles outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[4][5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS has emerged as the preferred technique for the quantification of drug metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity.[8][9] The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from matrix components followed by its unambiguous detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[10]
The Rationale Behind Key Experimental Choices in LC-MS/MS
The development of a robust LC-MS/MS method involves careful optimization of several parameters. The choice of ionization source, for instance, is critical. For estrogens and their hydroxylated metabolites, Electrospray Ionization (ESI) is commonly used, often in negative ion mode due to the presence of the phenolic hydroxyl group, which is readily deprotonated.[11] The selection of an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or ammonium formate, is crucial for achieving good chromatographic separation and enhancing ionization efficiency.
Sample preparation is another cornerstone of a reliable LC-MS/MS assay. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove proteins and other interfering substances from the biological matrix, thereby reducing matrix effects and improving the signal-to-noise ratio.[8] The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended to compensate for any variability in sample processing and instrument response.
Experimental Protocol: A Representative LC-MS/MS Method for this compound
Below is a detailed, step-by-step protocol that can serve as a starting point for the development and validation of an LC-MS/MS method for this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound-d3).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Load the entire sample onto a conditioned and equilibrated mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
dot
Caption: LC-MS/MS workflow for this compound quantification.
Performance Comparison
| Parameter | LC-MS/MS |
| Selectivity/Specificity | High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL range) |
| Linearity (R²) | >0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Matrix Effect | Can be significant, requires careful management |
| Throughput | High |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Derivatization
GC-MS is a well-established technique for the analysis of steroids and their metabolites. It offers excellent chromatographic resolution and is highly sensitive, particularly when coupled with tandem mass spectrometry (GC-MS/MS).[12][13] However, a key consideration for the analysis of non-volatile and polar compounds like hydroxylated steroids is the necessity of a derivatization step to increase their volatility and thermal stability.[14][15]
The Rationale Behind Key Experimental Choices in GC-MS
Derivatization is a critical step in GC-MS analysis of hydroxylated steroids. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[16][17] This not only improves chromatographic performance but can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification. The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized to ensure complete and reproducible derivatization.[17]
Sample preparation for GC-MS also typically involves LLE or SPE to isolate the analyte from the biological matrix. The choice of extraction solvent is critical to ensure high recovery of the analyte.
Experimental Protocol: A Representative GC-MS Method for this compound
The following protocol outlines a potential GC-MS method for the quantification of this compound in urine.
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, add a suitable internal standard (e.g., a deuterated analog).
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.
-
Extract the deconjugated metabolites using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Add 50 µL of MSTFA and 50 µL of acetonitrile to the dried residue.
-
Heat the mixture at 60°C for 30 minutes to facilitate derivatization.
2. GC-MS Analysis:
-
GC System: A gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
dot
Caption: GC-MS workflow for this compound quantification.
Performance Comparison
| Parameter | GC-MS |
| Selectivity/Specificity | High |
| Sensitivity (LOD/LOQ) | High (sub-ng/mL to pg/mL range) |
| Linearity (R²) | >0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Matrix Effect | Generally lower than ESI-LC-MS |
| Throughput | Moderate (derivatization step can be time-consuming) |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective but Less Sensitive Option
HPLC with UV detection is a widely available and cost-effective analytical technique. While it may not offer the same level of sensitivity and selectivity as mass spectrometric methods, it can be a suitable option for applications where higher concentrations of the analyte are expected, or when a mass spectrometer is not available.[18][19]
The Rationale Behind Key Experimental Choices in HPLC-UV
For HPLC-UV analysis, the key is to select a wavelength at which the analyte exhibits maximum absorbance, thereby maximizing sensitivity. For compounds with a phenolic ring, such as this compound, a wavelength in the range of 270-280 nm is often suitable.[18] The chromatographic conditions, including the choice of column and mobile phase, must be optimized to achieve adequate separation of the analyte from potentially interfering endogenous compounds that also absorb UV light at the selected wavelength.
Experimental Protocol: A Representative HPLC-UV Method for this compound
Here is a potential HPLC-UV method for the quantification of this compound in a less complex matrix or for in vitro studies.
1. Sample Preparation:
-
A simple protein precipitation with a solvent like acetonitrile can be employed, followed by centrifugation to remove the precipitated proteins.
-
The supernatant is then evaporated and reconstituted in the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (e.g., ~280 nm).
dot
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A Senior Application Scientist's Guide to Cross-Reactivity of 4-Hydroxy Mestranol in Hormone Immunoassays
For researchers in endocrinology, pharmacology, and drug development, the accuracy of hormone quantification is paramount. While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to interference from structurally similar compounds is a critical vulnerability. This guide provides an in-depth analysis of the potential cross-reactivity of 4-Hydroxy Mestranol, a metabolite of the synthetic estrogen Mestranol, in hormone immunoassays. As specific experimental data for this particular metabolite is limited in public literature, we will build a robust predictive framework based on its structural similarity to parent compounds with known cross-reactivity profiles. This guide will equip you with the foundational knowledge, comparative data, and a practical protocol to assess and mitigate the impact of such interference in your own research.
The Origin of Interference: Mestranol Metabolism
Mestranol is a synthetic estrogen that has been used in oral contraceptives. It is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] The primary metabolic pathway involves O-demethylation in the liver, converting Mestranol into the potent and well-known synthetic estrogen, ethinylestradiol.[2]
However, this is not the only metabolic fate. Further enzymatic reactions, including hydroxylation, can occur. This process can create additional metabolites, such as 2-Hydroxy Mestranol and this compound.[3][4] While these are often considered minor metabolites, their presence in biological samples can pose a significant challenge to the specificity of immunoassays designed to detect endogenous estrogens like 17β-estradiol.
The Structural Basis for Cross-Reactivity
The core principle of an immunoassay is the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[5] In the case of steroid hormones, all share a common four-ring carbon skeleton (gonane). The specificity of antibodies is typically directed against the unique arrangement of functional groups on this core structure.
As illustrated below, Mestranol and its metabolites share a high degree of structural homology with 17β-estradiol. The addition of a hydroxyl (-OH) group in this compound, in particular, creates a molecule with functional groups that could mimic the binding epitopes of endogenous estradiol, making it a prime candidate for cross-reactivity.
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A Comparative Guide to the Metabolism of Mestranol Across Key Preclinical Species and Humans
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mestranol metabolism across different species, offering insights crucial for preclinical study design and the interpretation of toxicological and pharmacological data. By understanding the species-specific metabolic pathways, researchers can make more informed decisions in the drug development pipeline.
Introduction: The Significance of Mestranol Metabolism
Mestranol (ethinylestradiol 3-methyl ether) is a synthetic estrogen that has been historically used in oral contraceptives.[1] It is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1][2] The primary metabolic activation step is the O-demethylation of the methoxy group at the C3 position, which converts mestranol into the pharmacologically active and more potent estrogen, ethinylestradiol.[1][2][3] A 50 microgram oral dose of mestranol is considered pharmacokinetically bioequivalent to a 35 microgram dose of ethinylestradiol.[4]
The rate and pathway of this conversion, along with subsequent metabolism of ethinylestradiol, can vary significantly between species. These differences have profound implications for pharmacology and toxicology, influencing both the efficacy and the safety profile of the compound in different biological systems. Therefore, a comparative understanding of its metabolism is essential for selecting appropriate animal models for nonclinical safety studies and for extrapolating those findings to humans.
Primary Metabolic Activation: O-Demethylation to Ethinylestradiol
The conversion of mestranol to ethinylestradiol is the critical bioactivation step. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Human Metabolism
In humans, the O-demethylation of mestranol is predominantly carried out by the CYP2C9 enzyme isoform.[3] In vitro studies using human liver microsomes have demonstrated that sulfaphenazole, a specific inhibitor of CYP2C9, strongly inhibits the formation of ethinylestradiol from mestranol.[3] Other major CYP isoforms, such as CYP3A4 and CYP2D6, show no substantial involvement in this specific metabolic step.[3]
Metabolism in Preclinical Species
While direct comparative kinetic data across multiple species is sparse in recent literature, historical studies indicate that mestranol is also rapidly and almost completely converted to ethinylestradiol in common preclinical species like rats and rabbits.[5][6] The specific CYP isoforms responsible in these species may differ from humans, a common phenomenon in drug metabolism that underscores the importance of species selection in preclinical development. For instance, combinations of mestranol with progestins have been shown to induce liver microsomal enzymes in rats and mice, but not in guinea pigs, suggesting species-dependent effects on the metabolic machinery itself.[7][8]
The following diagram illustrates the core metabolic activation pathway.
Caption: Primary metabolic pathway of mestranol to its active form.
Subsequent Metabolism and Interspecies Variation
Once converted to ethinylestradiol, the molecule undergoes further Phase I (oxidation) and Phase II (conjugation) metabolism. Studies in women have identified metabolites such as 2-hydroxy-ethinylestradiol, indicating that aromatic hydroxylation is a key pathway.[9] The parent compound (mestranol) and its active metabolite (ethinylestradiol) are found in urine, with the vast majority of drug-related material being excreted as conjugated metabolites.[5][9]
Significant interspecies variability exists in these subsequent pathways, which can affect the overall clearance and exposure to active metabolites.
| Species | Key Metabolic Features | Primary Excretion Route | Reference |
| Human | Major conversion to ethinylestradiol via CYP2C9. Further metabolism includes aromatic hydroxylation and extensive conjugation. | Urine (primarily as conjugates) and feces.[5] | [3][5][9] |
| Rat | Rapid conversion to ethinylestradiol. Known to have different CYP450 expression profiles compared to humans. Studies show accumulation of metabolites in the organism.[10] | Urine and feces. | [5][10][11] |
| Rabbit | Similar to other species, features rapid demethylation to ethinylestradiol. | Urine and feces. | [5][6] |
| Mouse | Shows induction of liver microsomal enzymes in response to mestranol combinations.[8] Metabolites are known to accumulate in various organs.[10] | Urine and feces. | [8][10] |
Note: This table summarizes general findings. The quantitative rates of metabolite formation and the specific conjugating enzymes (e.g., UGTs, SULTs) can differ substantially between species. This variability is a critical factor, as it leads to large inter- and intra-individual differences in pharmacokinetics, even within the same species.[4]
Experimental Methodologies for Comparative Metabolism Studies
To elucidate the species-specific metabolic profiles of mestranol, a combination of in vitro and in vivo methods is employed, followed by advanced analytical techniques for metabolite identification.
Workflow for In Vitro Metabolic Profiling
The use of liver microsomes is a standard in vitro method to study Phase I metabolism and predict metabolic pathways.[12][13]
Caption: Standard workflow for an in vitro metabolism assay.
Detailed Protocol: In Vitro Mestranol Metabolism in Liver Microsomes
This protocol provides a self-validating system for comparing the rate of mestranol's conversion to ethinylestradiol across species.
-
1. Reagents and Materials:
-
Pooled liver microsomes (human, rat, dog, etc.)
-
Mestranol, Ethinylestradiol (analytical standards)
-
NADPH regenerating system (e.g., G6P, G6PDH) or NADPH
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (e.g., a known substrate for CYP2C9 for human microsomes)
-
-
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes (e.g., final concentration of 0.5 mg/mL protein).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add mestranol (e.g., final concentration of 1-5 µM) to the mixture to start the reaction. For enzyme kinetics, a range of concentrations would be used.
-
Incubation: Incubate at 37°C.
-
Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to 2-3 volumes of ice-cold quenching solution. The '0 min' sample serves as a crucial baseline.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
-
3. Self-Validating Controls:
-
Negative Control: A condition without the NADPH regenerating system. This ensures the observed metabolism is enzyme-dependent.
-
Negative Control (Heat-inactivated): A condition with microsomes that have been boiled prior to the experiment. This confirms that active enzymes are required.
-
Positive Control: A parallel incubation with a known substrate for the major metabolizing enzymes in that species' microsomes to confirm the activity of the microsomal batch.
-
-
4. Analytical Analysis:
-
The processed samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14] This technique allows for the sensitive and specific quantification of both the parent drug (mestranol) and its key metabolite (ethinylestradiol).[14][15][16]
-
The rate of disappearance of mestranol and the rate of formation of ethinylestradiol are calculated to determine the metabolic stability and conversion rate.
-
Implications for Drug Development
The primary metabolic pathway of mestranol—conversion to ethinylestradiol—is qualitatively similar across humans and common preclinical species.[5] However, the quantitative differences, driven by the expression and activity of specific CYP enzymes, are paramount.
-
Species Selection: An ideal animal model should mimic the human metabolic profile of mestranol as closely as possible, particularly the rate of conversion to ethinylestradiol. A species that metabolizes mestranol too slowly or too quickly compared to humans could lead to misleading toxicological or pharmacological results.
-
Dose Extrapolation: Understanding the metabolic conversion rate is critical for allometric scaling and predicting a pharmacologically active dose in first-in-human studies. Since 50 µg of mestranol is equivalent to 35 µg of ethinylestradiol in humans, any significant deviation from this conversion efficiency in a preclinical species must be factored into dose calculations.[4]
-
Drug-Drug Interactions (DDI): Since human metabolism is dependent on CYP2C9, there is a potential for DDIs with other drugs that are inhibitors or inducers of this enzyme.[3] Preclinical studies in species with different CYP dependencies might not predict these interactions accurately.
Conclusion
Mestranol serves as a classic example of a prodrug whose activity is entirely dependent on its metabolism. While the conversion to ethinylestradiol is a common pathway across species, the specific enzymes involved and the quantitative rates of metabolism can differ. In humans, CYP2C9 is the key enzyme for this bioactivation. For drug development professionals, a thorough characterization of these species-specific metabolic pathways using robust in vitro and in vivo methodologies is not merely an academic exercise; it is a fundamental requirement for the sound design of preclinical studies and the successful translation of nonclinical data to the clinical setting.
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Guengerich, F. P. (1997). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. The Journal of Clinical Pharmacology, 37(4), 332-9. [Link]
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Wikipedia. (n.d.). Mestranol. [Link]
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Ranney, R. E. (1977). Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives. Journal of Toxicology and Environmental Health, 3(1-2), 139-66. [Link]
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Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2113-9. [Link]
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Briatico, G., Guiso, G., Jori, A., & Ravazzani, C. (1976). Effects of contraceptive agents on drug metabolism in various animal species. British Journal of Pharmacology, 58(2), 173–181. [Link]
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Jori, A., Guiso, G., & Ravazzani, C. (1976). Effects of Contraceptive Agents on Drug Metabolism in Various Animal Species. British Journal of Pharmacology, 58(2), 173-181. [Link]
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Howard, G., & acceptors, F. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. American Journal of Obstetrics and Gynecology, 126(8), 987-92. [Link]
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Bolt, H. M., & Kappus, H. (1974). Pharmacokinetics of mestranol in man in relation to its oestrogenic activity. European Journal of Clinical Pharmacology, 7(4), 295-305. [Link]
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Hüttenrauch, R., & Keiner, I. (1965). [Methods for the Determination of Mestranol]. Pharmazie, 20(4), 242. [Link]
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Shakoor, O., Taylor, R. B., & Moody, R. R. (1989). Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. Journal of Pharmaceutical & Biomedical Analysis, 7(12), 1637-43. [Link]
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Pitt, W. C., Harns, C. L., Fisher, D., & Johnston, J. J. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
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A Researcher's Guide to Validating the In Vitro to In Vivo Correlation of 4-Hydroxy Mestranol Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro to in vivo correlation (IVIVC) of 4-Hydroxy Mestranol's biological effects. The focus is on establishing a predictive relationship between laboratory assays and whole-organism responses, a critical step in drug development that can streamline research, reduce reliance on animal testing, and provide a clearer path to clinical relevance.
Introduction: this compound and the Imperative of IVIVC
Mestranol, a synthetic estrogen, serves as a prodrug that is metabolically converted to its active forms to exert its biological effects.[1][2] One of its key metabolites is this compound, which is understood to act as an estrogen receptor (ER) agonist.[3][4][5] The core mechanism involves binding to and activating estrogen receptors, primarily ERα, which then modulate the transcription of target genes, influencing cellular processes like proliferation and differentiation.[4][6]
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[7] For a compound like this compound, establishing a robust IVIVC is paramount. It allows researchers to use faster, more cost-effective in vitro assays to predict in vivo efficacy, optimize formulations, and support regulatory decisions with greater confidence.[8][9] The U.S. Food and Drug Administration (FDA) recognizes several levels of IVIVC, with Level A, a point-to-point correlation, being the most rigorous and useful.[7][10][11]
Foundational In Vitro Assessment of Bioactivity
The initial step in building an IVIVC is to meticulously characterize the compound's activity in vitro. For an estrogenic compound, this involves a tiered approach moving from direct receptor interaction to cell-based functional responses.
Quantifying Estrogen Receptor Binding
Rationale: The primary molecular initiating event for this compound is binding to the estrogen receptor. A competitive ligand binding assay directly quantifies the affinity of the compound for the ER. This provides a fundamental measure of its potential potency.
Methodology:
-
Assay Type: Competitive Radioligand Binding Assay.
-
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from a source of estrogen receptors, typically derived from rodent uterine cytosol or recombinant human ERα.[6]
-
Key Parameter: The result is expressed as the inhibitor concentration that displaces 50% of the radioligand (IC50), which can be converted to a binding affinity constant (Ki).
Measuring Receptor Activation with Reporter Gene Assays
Rationale: Binding to the ER is necessary but not sufficient for an agonist effect. A reporter gene assay confirms that this binding leads to the conformational changes required for the receptor to activate gene transcription.
Methodology:
-
Assay Type: ER-Mediated Luciferase or β-Lactamase Reporter Gene Assay.[12]
-
Principle: Cells (e.g., MCF-7, T47D, or HEK293) are engineered to contain a reporter gene (like luciferase) under the control of Estrogen Response Elements (EREs).[6][13][14] When an active estrogen agonist binds to the ER, the complex binds to the EREs and drives the expression of the reporter protein, which can be quantified by measuring light output or fluorescence.[12][13]
-
Key Parameters: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a reference estrogen like 17β-estradiol.
Assessing a Functional Cellular Response: Cell Proliferation
Rationale: To move closer to a physiological endpoint, a cell proliferation assay measures a downstream consequence of ER activation. The E-Screen (Estrogen Screen) assay is a well-established method for this purpose.
Methodology:
-
Assay Type: E-Screen using MCF-7 cells.
-
Principle: MCF-7 human breast cancer cells are ER-positive, and their proliferation is dependent on estrogenic stimulation.[15] Cells are cultured in an estrogen-deprived medium before being exposed to varying concentrations of this compound. The resulting increase in cell number over several days is measured.
-
Key Parameter: The EC50 for cell proliferation provides a functional potency value that integrates receptor binding, activation, and downstream cellular machinery.
Comprehensive In Vivo Evaluation
The in vivo component of the IVIVC provides the "ground truth" of the compound's effect in a complex biological system. This involves both a pharmacodynamic (PD) assessment of efficacy and a pharmacokinetic (PK) characterization.
Pharmacodynamic (PD) Assessment: The Uterotrophic Bioassay
Rationale: The uterotrophic bioassay is the gold-standard in vivo screen for estrogenic activity, recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[16][17] The uterus is a primary target organ for estrogens, and its weight gain is a robust and reproducible measure of estrogenic response.[18]
Methodology:
-
Model: Immature or ovariectomized female rats are used to ensure low endogenous estrogen levels, maximizing the assay's sensitivity.[17][18]
-
Procedure: Animals are administered this compound daily for three consecutive days via oral gavage or subcutaneous injection.[18] On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weights).
-
Key Parameters: A dose-response relationship is established to determine the effective dose that produces a 50% maximal response (ED50).
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. The in vivo response is driven by the concentration of the active compound at the target tissue, not just the administered dose. Mestranol itself is known to be a prodrug of the more active ethinylestradiol, undergoing demethylation in the liver.[4][19][20] A similar metabolic profile must be understood for its hydroxylated form.
Methodology:
-
Model: Typically performed in rats or another relevant species.
-
Procedure: Following administration of a defined dose of this compound, blood samples are collected at multiple time points. Plasma concentrations of the parent compound and any major active metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Bridging the Gap: The IVIVC Framework
With robust in vitro and in vivo data, the correlation can be constructed. The goal is to create a model where in vitro results can reliably predict in vivo outcomes.
The IVIVC Workflow
The process involves a systematic comparison of data from the different experimental systems to build a predictive model.
Caption: Workflow for establishing an IVIVC for this compound.
Building the Correlation: A Quantitative Approach
A Level A correlation, the most rigorous type, aims to establish a point-to-point relationship between in vitro and in vivo data.[7][11] For pharmacodynamic effects, this often involves correlating the in vitro potency with the in vivo potency after accounting for pharmacokinetics.
Step 1: Relate In Vivo Dose to Exposure. Use the PK data to convert the in vivo ED50 (a dose) to an exposure metric, such as the AUC or average steady-state concentration (Css) associated with that efficacious dose.
Step 2: Correlate In Vitro Potency with In Vivo Exposure. Plot the in vitro potency values (e.g., EC50 from the cell proliferation assay) against the corresponding efficacious in vivo exposure (e.g., AUC at the ED50).
Step 3: Model Validation. The predictability of the model must be validated.[21] According to FDA guidance, this involves using the model to predict the in vivo outcome from in vitro data of at least two different formulations or batches and comparing the predicted vs. observed results.[21][22] The mean percent prediction error should be ≤10%.[22]
Data Comparison Summary
The following table illustrates the type of data that would be generated and compared in this IVIVC study.
| Parameter | Assay | Endpoint | Example Value | Role in IVIVC |
| Binding Affinity | ER Competitive Binding | Ki | 2.5 nM | Mechanistic Starting Point |
| Transcriptional Potency | ER Luciferase Reporter | EC50 | 5.0 nM | Functional In Vitro Potency |
| Proliferative Potency | MCF-7 E-Screen | EC50 | 8.0 nM | Physiological In Vitro Potency |
| In Vivo Efficacy | Rat Uterotrophic Assay | ED50 | 1.5 mg/kg | In Vivo Potency |
| In Vivo Exposure | Pharmacokinetic Study | AUC at ED50 | 150 ng*h/mL | Link between Dose and Effect |
Detailed Experimental Protocols
Protocol: ERα Reporter Gene Assay
-
Cell Plating: Seed T47D-KBluc cells (stably transfected with an ERE-luciferase reporter) in 96-well plates in estrogen-free medium and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 pM to 1 µM) in the appropriate vehicle (e.g., DMSO). Include a positive control (17β-estradiol) and a vehicle-only control.
-
Cell Treatment: Add the compound dilutions to the cells and incubate for 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the concentration. Fit the data using a four-parameter logistic equation to determine the EC50 and Emax.
Protocol: Rat Uterotrophic Bioassay
-
Animal Acclimation: Acclimate immature female Sprague-Dawley rats (20-21 days old) for at least 3 days.
-
Dose Preparation: Prepare solutions of this compound in a suitable vehicle (e.g., corn oil) at a minimum of three dose levels, plus a vehicle control and a positive control (ethinylestradiol).[16]
-
Dosing: Administer the prepared solutions daily by oral gavage for three consecutive days. Record body weights daily.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals. Carefully dissect the uterus, trim away fat and connective tissue, and record the wet uterine weight. Blot the uterus dry on filter paper and record the blotted weight.
-
Data Analysis: Calculate the mean uterine weight for each group. Use ANOVA followed by a post-hoc test to determine statistically significant differences from the vehicle control. Plot the dose-response curve to calculate the ED50.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, step-by-step approach to establishing and validating the in vitro to in vivo correlation for this compound. By systematically linking direct receptor binding to cellular function and, ultimately, to a whole-organism physiological response, researchers can build a powerful predictive model. A successfully validated IVIVC not only enhances the understanding of the compound's pharmacology but also serves as an invaluable tool to accelerate drug development, inform risk assessment, and satisfy regulatory requirements for demonstrating product quality and bioequivalence.[8][9]
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Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785–794. [Link]
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A Comparative Guide to the Gene Expression Profiles of 4-Hydroxy Mestranol and Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Estradiol and the Enigma of 4-Hydroxy Mestranol
Estradiol (E2) is the most potent endogenous estrogen, playing a critical role in a vast array of physiological processes, from reproductive health to bone metabolism. Its influence on cellular function is primarily mediated through the regulation of gene expression following binding to estrogen receptors (ERs). In contrast, this compound is a synthetic catechol estrogen derivative. While its parent compound, mestranol, is a known pro-drug for the potent synthetic estrogen ethinylestradiol, the biological activity and specific gene expression signature of its 4-hydroxylated form are not well-documented.[1]
This guide will first detail the well-characterized gene expression profile of estradiol. Subsequently, it will delve into the metabolism of mestranol and the nature of catechol estrogens, with a particular focus on 4-hydroxyestradiol, a potent metabolite of estradiol.[2][3] By examining the known effects of 4-hydroxyestradiol, we can construct a scientifically reasoned, albeit inferred, comparison to the potential gene expression profile of this compound. It is crucial to underscore that direct experimental data on the gene expression profile of this compound is not currently available in the public domain. Therefore, this comparison relies on established principles of steroid hormone action and the activities of structurally related compounds.
The Molecular Landscape of Estradiol-Induced Gene Expression
Estradiol orchestrates a complex and tissue-specific program of gene expression that underlies its diverse physiological effects. Upon entering a target cell, estradiol binds to and activates estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events, leading to the regulation of target gene transcription.
The primary mechanisms of estradiol-mediated gene regulation include:
-
Classical ERE-Mediated Transcription: The estradiol-ER complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to modulate gene transcription.
-
Tethered-Pathway Transcription: The estradiol-ER complex can also regulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 or SP1, that are already bound to their respective response elements.
-
Non-Genomic Signaling: A fraction of ERs located at the cell membrane can initiate rapid signaling cascades, such as the MAPK and PI3K/Akt pathways, which can in turn influence gene expression indirectly.
The net result of these actions is the altered expression of a wide array of genes involved in cellular proliferation, differentiation, apoptosis, and metabolism. In breast cancer cells, for instance, estradiol is known to upregulate genes that promote cell cycle progression and inhibit apoptosis.
Mestranol Metabolism and the Rise of Catechol Estrogens
Mestranol, a synthetic estrogen, is itself biologically inactive. Its estrogenic effects are exerted after it undergoes demethylation in the liver to its active metabolite, ethinylestradiol.[4][5] This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C9.[4]
Further metabolism of estrogens, both endogenous and synthetic, can lead to the formation of catechol estrogens through hydroxylation at the C2 or C4 positions of the steroid A ring. 4-hydroxyestradiol (4-OHE2), a metabolite of estradiol, is a potent catechol estrogen that has garnered significant interest due to its potential role in carcinogenesis.[2][6] Unlike the 2-hydroxylated catechols, which are generally considered to have weaker estrogenic and even anti-estrogenic effects, 4-hydroxylated estrogens exhibit potent estrogenic activity.[3]
While in vivo studies suggest that reactions at the C4 position of mestranol are not a major metabolic pathway, the potential for 4-hydroxylation of its active metabolite, ethinylestradiol, exists.[7] The resulting compound, 4-hydroxy ethinylestradiol, would be structurally analogous to this compound (if it were to be formed directly from mestranol).
The Gene Expression Profile of 4-Hydroxyestradiol: A Proxy for this compound
Direct experimental data on the gene expression profile of this compound is lacking. However, studies on its close structural and functional analog, 4-hydroxyestradiol (4-OHE2), provide valuable insights into its likely molecular activities.
Research has shown that 4-OHE2 is a potent estrogen receptor agonist and can induce a distinct gene expression profile compared to estradiol.[2] In breast cancer cell lines, 4-OHE2 treatment has been shown to induce changes in a significantly larger number of genes compared to estradiol at equimolar concentrations.[2]
Key features of the 4-OHE2-induced gene expression profile include:
-
Upregulation of cell cycle-related genes: Similar to estradiol, 4-OHE2 promotes cell proliferation by upregulating genes involved in cell cycle progression.
-
Induction of genes involved in DNA damage and genomic instability: A distinguishing feature of 4-OHE2 is its ability to be oxidized to reactive quinones that can form DNA adducts.[6] This can lead to the upregulation of genes involved in DNA repair and stress response pathways.
-
Modulation of signaling pathways: 4-OHE2 has been shown to activate signaling pathways such as the PI3K/Akt pathway, which can further influence gene expression.
The table below summarizes a hypothetical comparison of the gene expression profiles of estradiol and this compound, with the latter being inferred from the known effects of 4-hydroxyestradiol.
| Feature | Estradiol | This compound (Inferred) |
| Estrogen Receptor Binding | High affinity for ERα and ERβ | Expected to have high affinity for ERα and ERβ |
| Potency | High | Potentially higher than estradiol |
| ERE-mediated Transcription | Major mechanism of action | Expected to be a major mechanism of action |
| Key Upregulated Gene Categories | Cell cycle progression, growth factors, anti-apoptotic genes | Cell cycle progression, growth factors, DNA damage response genes, stress response genes |
| Key Downregulated Gene Categories | Pro-apoptotic genes, cell cycle inhibitors | Pro-apoptotic genes, cell cycle inhibitors |
| Unique Features | Well-characterized physiological and pathological roles | Potential for metabolic activation to reactive quinones, leading to genotoxicity |
Methodologies for Comparative Gene Expression Analysis
To definitively characterize and compare the gene expression profiles of this compound and estradiol, a series of well-established molecular biology techniques would be employed. The following outlines a standard experimental workflow.
Experimental Workflow
Caption: A typical workflow for comparing the gene expression profiles of two compounds.
Detailed Protocols
1. Cell Culture and Hormone Treatment:
-
Cell Line: MCF-7 human breast cancer cells, which are estrogen-responsive, are a suitable model.
-
Culture Conditions: Cells are maintained in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum to minimize background estrogenic activity.
-
Treatment: Cells are treated with various concentrations of estradiol or this compound for a specified time course (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA for downstream applications.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA using a kit such as the Illumina TruSeq RNA Library Prep Kit.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The trimmed reads are aligned to the human reference genome.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the estradiol-treated and control groups.
-
Pathway and Functional Analysis: Gene ontology and pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly affected by each treatment.
Signaling Pathways: A Comparative View
The signaling pathways activated by estradiol are well-established. For this compound, we can infer its likely signaling based on its structural similarity to 4-hydroxyestradiol.
Estradiol Signaling Pathway
Caption: Simplified overview of estradiol signaling pathways.
Inferred Signaling Pathway of this compound
Caption: Inferred signaling pathway of this compound, highlighting its potential for genotoxicity.
Conclusion and Future Directions
This guide underscores the critical need for direct experimental investigation into the gene expression profile of this compound. Such studies would not only elucidate its fundamental biological activities but also provide valuable insights into its potential therapeutic applications and toxicological profile. The methodologies and comparative framework presented here offer a robust starting point for these future research endeavors.
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Williams, J. G., Longcope, C., & Williams, K. I. (1975). Metabolism of 4-3-H- and 4-14-C-17alpha-ethynylestradiol 3-methyl ether (mestranol) by women. Steroids, 25(3), 343–354. [Link]
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A Comparative Guide to Assessing the Off-Target Effects of 4-Hydroxy Mestranol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Off-Target Profiling for 4-Hydroxy Mestranol
Mestranol, a synthetic estrogen, has long been a component of oral contraceptives.[1][2][3] Its biological activity is primarily mediated through its active metabolite, ethinylestradiol, with this compound being another key derivative in its metabolic pathway.[2] Mestranol itself is considered a prodrug, requiring demethylation in the liver to become biologically active.[1][2] The primary mechanism of action for these compounds is agonism of the estrogen receptor (ER), which modulates gene transcription in target tissues like the female reproductive tract, mammary gland, hypothalamus, and pituitary.[2][4]
While the on-target effects are well-characterized, the potential for off-target interactions remains a critical area of investigation for ensuring therapeutic safety and understanding unintended side effects.[5][6] Off-target effects, where a drug interacts with proteins other than its intended target, are a significant cause of adverse drug reactions and can lead to late-stage clinical trial failures.[5][7] For a potent, hormonally active molecule like this compound, a thorough assessment of its off-target profile is not just a regulatory requirement but a scientific necessity.
This guide compares four complementary methodologies for building a comprehensive off-target profile: in silico prediction, broad-spectrum receptor binding assays, focused kinase profiling, and functional phenotypic screening.
An Integrated Strategy for Off-Target Assessment
A robust off-target assessment strategy follows a logical progression from broad, predictive methods to more specific and functionally relevant assays. This tiered approach allows for efficient resource allocation, starting with cost-effective computational models and culminating in complex cell-based systems.
Caption: Principle of competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Assay Preparation: A reaction mixture is prepared containing a specific receptor (e.g., human recombinant progesterone receptor), a known radiolabeled ligand for that receptor, and assay buffer. [8]2. Compound Addition: Serially diluted concentrations of this compound are added to the reaction wells. A vehicle control (e.g., DMSO) is also included. [9]3. Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium. [10]4. Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically via filtration over a glass fiber filter that captures the receptor complexes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. An IC50 value (the concentration that inhibits 50% of radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. [10]The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Comparative Data Presentation
| Target | This compound (Ki, nM) | Mestranol (Ki, nM) | 17β-Estradiol (Ki, nM) |
| Estrogen Receptor α (On-Target) | 0.5 | 1.2 | 0.1 |
| Progesterone Receptor | >10,000 | >10,000 | >10,000 |
| Androgen Receptor | >10,000 | >10,000 | >10,000 |
| Glucocorticoid Receptor | 8,500 | 9,200 | >10,000 |
| Sigma-1 Receptor | 1,200 | 2,500 | 5,000 |
This table presents hypothetical data for illustrative purposes.
Methodology Comparison III: Kinase Profiling
Expertise & Experience: Protein kinases are one of the largest enzyme families and are frequent off-targets for a wide range of drugs, leading to toxicity. [11]Even for compounds not designed as kinase inhibitors, profiling against a kinase panel is a critical component of safety assessment. [12]Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput. [9]They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [9][11] Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, add the kinase of interest, the appropriate peptide substrate, and serially diluted this compound. [9]2. Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes). [9]3. ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. [9]4. Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal. [9]5. Measurement: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound relative to a vehicle control.
Comparative Data Presentation
| Kinase Target | % Inhibition @ 10 µM this compound | % Inhibition @ 10 µM Staurosporine (Control) |
| SRC | 8% | 99% |
| EGFR | <5% | 95% |
| PI3Kα | 12% | 88% |
| CDK2/cyclin A | <5% | 98% |
| PKA | 6% | 99% |
This table presents hypothetical data for illustrative purposes, showing minimal off-target kinase activity.
Methodology Comparison IV: Phenotypic Screening
Expertise & Experience: Phenotypic screening offers an unbiased, functional approach to identifying off-target effects. [13][14]Instead of measuring interaction with a specific protein, it assesses the overall effect of a compound on the phenotype of a cell or organism. [14][15]High-content imaging, which uses automated microscopy and image analysis, is a powerful tool for this, allowing for the simultaneous measurement of multiple cellular parameters (e.g., cytotoxicity, apoptosis induction, changes in organelle morphology). This method can reveal unexpected biological activities missed by target-based approaches. [13] Detailed Protocol: High-Content Cytotoxicity and Apoptosis Assay
-
Cell Culture: Plate a panel of relevant human cell lines (e.g., HepG2 liver cells, MCF-7 breast cancer cells) in 96- or 384-well imaging plates.
-
Compound Treatment: Treat cells with a range of this compound concentrations for 24-72 hours. Include positive (e.g., Staurosporine) and negative (vehicle) controls.
-
Staining: Stain the cells with a cocktail of fluorescent dyes. For example:
-
Hoechst 33342: Stains the nuclei of all cells (for cell counting).
-
CellTox™ Green: Enters cells with compromised membrane integrity (a marker of cytotoxicity).
-
Caspase-3/7 Green Reagent: Detects activated caspases (a marker of apoptosis).
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various parameters per well:
-
Total cell number (from Hoechst).
-
Percentage of dead cells (from CellTox™ Green).
-
Percentage of apoptotic cells (from Caspase-3/7).
-
-
Data Interpretation: Generate dose-response curves to determine EC50 values for cytotoxicity or apoptosis induction.
Comparative Data Presentation
| Cell Line | Assay Endpoint | This compound (EC50, µM) | Doxorubicin (Control, EC50, µM) |
| HepG2 (Liver) | Cytotoxicity | >100 | 1.5 |
| MCF-7 (Breast, ER+) | Cytotoxicity | >100 | 0.8 |
| HEK293 (Kidney) | Cytotoxicity | >100 | 2.1 |
| MCF-7 (Breast, ER+) | Apoptosis | >100 | 1.1 |
This table presents hypothetical data for illustrative purposes, suggesting a low potential for general cytotoxicity.
Conclusion: Synthesizing a Comprehensive Off-Target Profile
A thorough evaluation of this compound's off-target effects requires an integrated approach. In silico predictions provide a valuable starting point, guiding the selection of targets for broad experimental screening. Receptor binding and kinase profiling assays then provide direct, quantitative evidence of molecular interactions. Finally, phenotypic screening places these interactions into a functional, cellular context, revealing the ultimate biological consequences. By systematically applying and comparing these methodologies, researchers can build a robust safety profile, enabling more informed decisions in the drug development process and ultimately contributing to the creation of safer and more effective medicines.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-Hydroxy Mestranol Analytical Methods
For researchers, scientists, and drug development professionals, the consistent and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for 4-Hydroxy Mestranol, a key metabolite of the synthetic estrogen Mestranol. Our focus extends beyond mere procedural outlines to the critical aspect of inter-laboratory validation, ensuring that analytical methods are not only robust within a single laboratory but also reproducible across different sites, analysts, and equipment. This is the cornerstone of reliable data in multi-site clinical trials, quality control, and regulatory submissions.
The Imperative of Inter-Laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the causality behind the need for inter-laboratory validation. A method validated in a single laboratory demonstrates its performance under a specific set of conditions. However, to ensure a method is truly robust and transferable, it must be challenged by the inherent variability that exists between different laboratories.[1][2][3][4] This process, often referred to as a collaborative study or round-robin test, provides the ultimate proof of a method's fitness for its intended purpose. The International Council for Harmonisation (ICH) guidelines, along with those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a comprehensive framework for analytical method validation, which forms the basis for the principles discussed herein.
The primary goal of an inter-laboratory study is to establish the method's precision under reproducibility conditions. This includes assessing the impact of variables such as different analysts, instruments, reagent lots, and laboratory environments.[5][6] A well-designed inter-laboratory validation study is a self-validating system; its successful completion provides a high degree of confidence in the method's reliability.
Core Principles of Inter-Laboratory Validation Workflow
The following diagram illustrates the fundamental stages of planning and executing an inter-laboratory validation study.
Caption: A streamlined workflow for conducting an inter-laboratory validation study.
Comparative Analysis of Analytical Methods for this compound
While specific inter-laboratory validation data for this compound is not publicly available, we can extrapolate expected performance from collaborative studies on structurally similar compounds like Mestranol and other estrogens.[7] The following sections compare the three most common analytical techniques for steroid hormone analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds.[8][9][10][11][12][13][14] For this compound, which possesses a chromophore, UV detection is a suitable choice.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For drug product analysis, grind tablets to a fine powder. Extract a known weight of the powder with methanol, sonicate, and centrifuge. Dilute the supernatant with the mobile phase to the desired concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex matrices, such as biological fluids.[15][16][17][18][19][20][21][22][23][24]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroids, derivatization is necessary to increase their volatility.[25][26][27][28][29][30]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the hydroxyl groups by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the three analytical methods for this compound, based on data from similar steroid analyses. This provides a framework for what to expect in an inter-laboratory validation study.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good | Excellent | Excellent |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (RSD%) | |||
| - Repeatability | < 1% | < 5% | < 10% |
| - Intermediate Precision | < 2% | < 10% | < 15% |
| Robustness | High | Moderate | Moderate |
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study for this compound should be meticulously planned. The following diagram illustrates the key considerations in the design phase.
Caption: Key components of a robust inter-laboratory validation study design.
The study should include a minimum of five to eight participating laboratories.[2] Each laboratory should receive identical, homogeneous samples of this compound at different concentration levels, along with a highly characterized reference standard. A detailed, unambiguous protocol is essential to minimize procedural variations.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the application, such as the required sensitivity and the nature of the sample matrix. While HPLC-UV offers simplicity and robustness for quality control of drug products, LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity. GC-MS provides an alternative, particularly for comprehensive steroid profiling.
Regardless of the chosen method, a rigorous inter-laboratory validation is indispensable to ensure the generation of consistent and reliable data across different testing sites. By following the principles outlined in this guide, researchers and drug development professionals can establish with a high degree of confidence that their analytical methods for this compound are fit for purpose and will withstand the scrutiny of regulatory review.
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A Comparative Guide to the Binding Kinetics of 4-Hydroxy Mestranol and its Parent Compounds with Estrogen Receptor Subtypes
For researchers, scientists, and professionals in drug development, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides a detailed comparative analysis of the binding kinetics of 4-Hydroxy Mestranol with the estrogen receptor (ER) subtypes, ERα and ERβ. As direct experimental data for this compound is not extensively available in the public domain, this guide offers a comprehensive overview of the binding properties of its parent compound, Mestranol, and its primary active metabolite, Ethinyl Estradiol. Furthermore, we will extrapolate the potential binding characteristics of this compound based on established structure-activity relationships and provide detailed experimental protocols for researchers to determine these kinetics empirically.
Introduction: The Estrogenic Activity of Mestranol and its Metabolites
Mestranol is a synthetic estrogen that has been widely used in oral contraceptives.[1] It is a prodrug that requires metabolic activation to exert its estrogenic effects. The primary metabolic pathway involves the demethylation of mestranol to the more potent estrogen, ethinyl estradiol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[2] Mestranol and its metabolites elicit their physiological responses by binding to the estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes. The differential expression of ERα and ERβ in various tissues and their distinct physiological roles underscore the importance of understanding the subtype-selective binding of estrogenic compounds.[3]
Hydroxylation is another key metabolic pathway for estrogens. The introduction of a hydroxyl group can significantly alter the binding affinity and functional activity of the parent compound.[3] 4-Hydroxyestradiol, a metabolite of estradiol, for instance, is known to bind to the estrogen receptor and can be physiologically active.[3] This guide will therefore explore the known binding kinetics of Mestranol and Ethinyl Estradiol and provide a scientifically grounded projection of how 4-hydroxylation may impact the binding of Mestranol to ERα and ERβ.
A Note on the Availability of Binding Kinetics Data for this compound
A comprehensive review of the scientific literature reveals a scarcity of direct, quantitative binding kinetics data (such as Kd, Ki, kon, and koff) for this compound with both ERα and ERβ. While data for Mestranol and Ethinyl Estradiol are available, the specific 4-hydroxy metabolite remains less characterized in this regard. This guide, therefore, aims to provide a comparative framework based on the available data for its precursors and to equip researchers with the methodologies to generate the missing data.
Comparative Binding Kinetics of Mestranol and Ethinyl Estradiol
Mestranol itself exhibits a lower binding affinity for the estrogen receptor compared to its active metabolite, ethinyl estradiol. One study reported that the inhibition of oviductal estrogen binding is approximately 500 times greater with ethinyl estradiol than with mestranol. The inhibition constants (Ki) were determined to be 0.75 x 10-9 M for ethinyl estradiol and 3.74 x 10-7 M for mestranol.[2]
Interestingly, a study utilizing a yeast-based transactivation assay suggested that the human ERβ may have a fivefold higher sensitivity to Mestranol compared to ERα, with reported EC50 values of 2.85 nM for ERβ and 15.8 nM for ERα. While this is a measure of functional activity rather than direct binding, it suggests potential subtype selectivity that warrants further investigation with direct binding assays.
Ethinyl estradiol, on the other hand, is a potent estrogen that generally exhibits high affinity for both ER subtypes. The structural differences between ERα and ERβ can, however, lead to variations in binding affinities for different ligands.[4]
Predicted Binding Characteristics of this compound
Based on structure-activity relationship (SAR) studies of other estrogens, the introduction of a hydroxyl group at the C4 position of the steroid A-ring can influence estrogen receptor binding. The 4-hydroxy metabolites of estrogens can be potent receptor ligands.[3] For example, 4-hydroxytamoxifen has a significantly higher affinity for the estrogen receptor than its parent compound, tamoxifen.[5]
The key structural features for high-affinity ER binding include a phenolic hydroxyl group (mimicking the 3-OH of estradiol), a specific distance between hydrogen bond donors, and a hydrophobic core.[6] The addition of a hydroxyl group at the 4-position of Mestranol would introduce an additional hydrogen bond donor/acceptor, which could potentially alter the binding affinity and selectivity for ERα and ERβ. It is plausible that 4-hydroxylation could increase the binding affinity of Mestranol, though likely not to the same extent as demethylation to ethinyl estradiol. The precise impact on subtype selectivity would need to be determined experimentally.
Data Summary: Known and Hypothesized Binding Affinities
The following table summarizes the available binding affinity data for Mestranol and Ethinyl Estradiol and provides a hypothesized profile for this compound. It is crucial to reiterate that the values for this compound are predictive and require experimental validation.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Data Source |
| Mestranol | ER (Oviductal) | 374 | [2] |
| Ethinyl Estradiol | ER (Oviductal) | 0.75 | [2] |
| This compound | ERα | Hypothesized: < 374 | - |
| This compound | ERβ | Hypothesized: < 374 | - |
Note: The hypothesized values for this compound suggest a potentially higher affinity than the parent compound, Mestranol, based on SAR principles. The exact values and subtype selectivity are unknown.
Experimental Protocols for Determining Binding Kinetics
To address the data gap for this compound, the following are detailed, step-by-step methodologies for determining its binding kinetics with ERα and ERβ.
Radioligand Binding Assay (Competitive Inhibition)
This method determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
a. Materials:
-
Receptor Source: Recombinant human ERα and ERβ.
-
Radioligand: [3H]-Estradiol.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Separation Method: Dextran-coated charcoal or filtration through glass fiber filters.
-
Scintillation Cocktail and Counter.
b. Step-by-Step Protocol:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [3H]-Estradiol in the assay buffer.
-
Incubation: In a multi-well plate, incubate the recombinant estrogen receptor (ERα or ERβ) with a fixed concentration of [3H]-Estradiol and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal method: Add a slurry of dextran-coated charcoal to each well to adsorb the unbound radioligand. Centrifuge the plate and collect the supernatant containing the receptor-bound radioligand.
-
Filtration method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification: Transfer the supernatant or the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-Estradiol as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).
a. Materials:
-
SPR Instrument and Sensor Chips (e.g., CM5).
-
Recombinant Human ERα and ERβ.
-
Test Compound: this compound.
-
Immobilization Buffers: Amine coupling reagents (EDC, NHS).
-
Running Buffer: HBS-EP+ or similar.
b. Step-by-Step Protocol:
-
Receptor Immobilization: Covalently immobilize the recombinant ERα or ERβ onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the receptor to account for non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Measurement:
-
Association Phase: Inject the different concentrations of this compound over the sensor surface containing the immobilized receptor. The binding of the analyte to the receptor will cause a change in the refractive index, which is measured in real-time as an increase in the SPR signal (Response Units, RU).
-
Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the sensor surface. The dissociation of the analyte from the receptor will be observed as a decrease in the SPR signal over time.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the receptor-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
While direct experimental data on the binding kinetics of this compound to ERα and ERβ is currently limited, this guide provides a comprehensive framework for understanding its potential interactions. By examining the known binding properties of its parent compound, Mestranol, and its primary metabolite, Ethinyl Estradiol, and by considering the established principles of structure-activity relationships, we can formulate a strong hypothesis for the binding characteristics of this compound. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial kinetic parameters, thereby contributing valuable data to the field of endocrinology and drug development.
References
- Verma, U., & Kapur, M. M. (1980). Properties of the Estrogen Receptor in the Human Oviduct and Its Interaction With Ethinylestradiol and Mestranol in Vitro. American Journal of Obstetrics and Gynecology, 137(5), 558-563.
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Wikipedia. (2023, December 1). Hydroxylation of estradiol. Retrieved from [Link]
- Hasenbrink, G., Sievernich, A., Wildt, L., & Lichtenberg-Fraté, H. (2006). Estrogenic effects of natural and synthetic compounds including tibolone assessed in Saccharomyces cerevisiae expressing the human estrogen alpha and beta receptors. Toxicology in Vitro, 20(5), 713-722.
- Gu, Q., Wang, C., & Chen, J. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): Subtype-selective ligands and clinical potential. Journal of Medicinal Chemistry, 57(21), 8435-8452.
- Tong, W., Fang, H., Hong, H., Xie, Q., Perkins, R., An, J., & Sheehan, D. M. (2003). Comparison of estrogen receptor alpha and beta subtypes based on comparative molecular field analysis (CoMFA). Journal of molecular graphics & modelling, 22(2), 121-133.
- Coward, P., Lee, D., Hull, M. V., & Lehmann, J. M. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Proceedings of the National Academy of Sciences, 98(15), 8880-8884.
- Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental health perspectives, 61, 97-110.
- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
- Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., ... & Sheehan, D. M. (2001). Structure− activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280-294.
- Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor α and β subtypes: insights into the structural determinants favoring a differential subtype binding. Endocrinology, 147(9), 4132-4150.
- Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & drug disposition, 2(4), 381-390.
- Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97–110.
- Wang, Y., Nique, F., & Visser, F. (2000). Crystal structure of estrogen receptor β complexed with 4-hydroxytamoxifen. Proceedings of the National Academy of Sciences, 97(1), 333-338.
- Jordan, V. C. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110.
- Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & drug disposition, 2(4), 381-390.
- Zhang, Y., Li, Y., Liu, Z., & Wang, F. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Molecular pharmaceutics, 19(2), 559-568.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy Mestranol
Introduction: Beyond the Benchtop
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxy Mestranol. Our objective is to move beyond mere procedural instruction and to instill a deep understanding of the causality behind these essential safety protocols, ensuring that every step is part of a self-validating system of laboratory safety.
Hazard Profile and Regulatory Imperative
Understanding the "why" is the foundation of safe laboratory practice. This compound, and its parent compound Mestranol, are not benign substances. They are classified as hazardous due to their potential for significant health effects.
2.1. Inherent Toxicity and Health Risks Safety Data Sheets (SDS) for analogous compounds like 6α-Hydroxy Mestranol and Mestranol classify them as hazardous materials with specific, serious risks.[2][3]
-
Carcinogenicity: Labeled as H350, indicating it may cause cancer.[2]
-
Reproductive Toxicity: Labeled as H361, signifying it is suspected of damaging fertility or the unborn child.[2]
-
Irritation: Causes skin irritation and can be harmful if absorbed through the skin or inhaled.[2]
These classifications align with guidelines from the Occupational Safety and Health Administration (OSHA) for handling cytotoxic and other hazardous drugs, which are defined by their potential to cause carcinogenicity, teratogenicity, reproductive toxicity, or organ toxicity at low doses.[4][5][6] Therefore, this compound waste must be managed within a stringent regulatory framework to mitigate these risks.
2.2. Regulatory Framework The disposal of this compound is governed by multiple regulatory bodies:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Depending on its formulation and characteristics, this compound waste may be classified as a RCRA hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe handling practices to protect workers from exposure to hazardous substances, including the use of Personal Protective Equipment (PPE) and proper waste containment.[6]
-
National Institute for Occupational Safety and Health (NIOSH): NIOSH provides a list of hazardous drugs, and while this compound may not be explicitly listed, its profile aligns with the characteristics NIOSH uses for classification.[8]
Core Disposal Principles: A Systematic Approach
A successful disposal plan is proactive, not reactive. It begins before the waste is even generated. The following principles must be integrated into all laboratory workflows involving this compound.
-
Segregation is Paramount: Hazardous waste must never be mixed with non-hazardous waste. Designate specific, clearly labeled containers for this compound waste at the point of generation.
-
Containment is Non-Negotiable: Use only approved, leak-proof, and puncture-resistant containers. The container must be compatible with the chemical and sealable for transport.
-
Clear and Accurate Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Trace-Contaminated PPE," "Aqueous Solution").
-
Utilize a Licensed Waste Handler: The final disposal of hazardous chemical waste must be conducted by a certified environmental management company. Never dispose of this waste via standard trash or sewer systems.
Personal Protective Equipment (PPE) for Waste Handling
Exposure control is the primary line of defense. All personnel handling this compound waste must use appropriate PPE as guided by OSHA standards.[4][6]
| PPE Category | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., double-gloving with nitrile) tested for use with hazardous drugs. | Prevents dermal absorption, a primary route of exposure.[5][9] Double gloving provides an additional barrier against contamination. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects skin and personal clothing from splashes and aerosol contamination.[10] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield if there is a splash risk. | Protects mucous membranes of the eyes from accidental splashes or aerosolized powder.[3] |
| Respiratory | A NIOSH-approved respirator may be required when handling powders or creating aerosols (e.g., during spills). | Prevents inhalation of the compound, which can cause respiratory tract irritation and systemic toxicity.[2] |
Disposal Workflow: A Decision-Making Diagram
The nature of the waste dictates the precise disposal path. This workflow ensures that each type of this compound waste is managed correctly from the point of generation to final disposal.
Caption: Decision workflow for segregating and containerizing this compound waste.
Step-by-Step Disposal Protocols
6.1. Protocol 1: Disposal of Trace-Contaminated Waste This protocol applies to items that are not saturated with the compound, such as used PPE, empty vials, plasticware, and absorbent pads from the work area.
-
Don PPE: Before handling any waste, put on the full PPE outlined in the table above.
-
Segregate at Source: Immediately place all trace-contaminated items into a designated hazardous waste container. This container should be rigid, puncture-resistant, and have a secure lid (e.g., a yellow or black "chemotherapy waste" or "hazardous waste" bin).
-
Do Not Overfill: Fill the container to no more than 75% of its capacity to prevent spillage and facilitate safe sealing.
-
Seal and Label: Securely close the lid. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name, and the date.
-
Transfer to Storage: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste. Log the container according to your institution's EHS policy.
6.2. Protocol 2: Disposal of Bulk Waste (Unused Product, Solutions, Grossly Contaminated Items) This protocol is for the disposal of the pure compound, concentrated solutions, or materials from a significant spill. This waste stream is considered "acute" hazardous waste and requires the highest level of care.
-
Don PPE: Wear full PPE, including respiratory protection if handling powders.
-
Containment:
-
For Solids: Carefully place the original container with unused powder, or materials used to clean a solid spill, into a larger, sealable, and clearly labeled hazardous waste container. Do not attempt to empty or consolidate powders.
-
For Liquids: Place the container holding the waste solution into a secondary containment bin to prevent spills. This entire unit (primary container within secondary containment) should be moved to the SAA.
-
-
Inertization (If Permitted): For some bulk pharmaceutical waste, a process called inertization may be used by specialized waste handlers. This involves mixing the waste with cement, lime, and water to form a solid mass that can be landfilled.[11] This is not a procedure to be performed by laboratory staff. It is a final disposal method used by licensed facilities. Your responsibility is to package the waste safely for transport to such a facility.
-
Labeling: The waste container must be meticulously labeled as "Hazardous Waste," with the full chemical name, the concentration (if a solution), the specific solvent, and an indication that it is bulk waste.
-
Secure Storage: Store in the SAA, ensuring it is segregated from incompatible chemicals. Log the waste and schedule a pickup with your institution's licensed hazardous waste vendor.
Emergency Procedure: Spill Management
All personnel working with this compound must be trained in spill management.[9]
-
Alert and Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Don PPE: Put on the appropriate PPE, including a respirator for powders or aerosols.
-
Contain the Spill:
-
For Liquids: Cover with an absorbent material from a chemical spill kit, working from the outside in.
-
For Solids: Gently cover the powder with damp absorbent pads to avoid making it airborne. Do not sweep dry powder.
-
-
Clean the Area: Using forceps or other tools, carefully place all contaminated absorbent materials and any broken glass into a designated hazardous waste container for bulk waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by water), and place all cleaning materials into the hazardous waste container.
-
Dispose and Report: Seal and label the waste container as "Bulk Hazardous Waste - Spill Cleanup." Move it to the SAA and report the incident to your Environmental Health and Safety (EHS) officer.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its hazardous properties and adhering to established regulatory guidelines from bodies like the EPA and OSHA, we protect ourselves, our colleagues, and the wider environment. The protocols outlined in this guide are designed to provide a clear, logical, and safe pathway for managing this potent compound from the benchtop to its final disposal. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence and integrity.
References
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Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
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American Journal of Hospital Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
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Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
-
Canadian Journal of Hospital Pharmacy. (2018). Safe handling of cytotoxics: guideline recommendations. [Link]
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Chem Service. (2015). SAFETY DATA SHEET: Mestranol. [Link]
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Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. [Link]
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PharmaCompass. Mestranol | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Cleveland Clinic. Mestranol; Norethindrone tablets. [Link]
-
MDPI. (2022). Environment-Friendly Removal Methods for Endocrine Disrupting Chemicals. [Link]
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DrugInfoSys.com. Mestranol - Drug Monograph. [Link]
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U.S. Food & Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Foley & Lardner LLP. (2008). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Frontiers in Environmental Science. (2024). Nature based solutions for removal of steroid estrogens in wastewater. [Link]
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Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
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National Institutes of Health (NIH). (2018). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. [Link]
-
MDPI. (2023). Methods of Removal of Hormones in Wastewater. [Link]
-
United Nations Population Fund (UNFPA). Safe Disposal and Management of Unused, Unwanted Contraceptives. [Link]
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Polish Journal of Environmental Studies. (2011). Removal of Natural Estrogens and Synthetic Compounds Considered to be Endocrine Disrupting Substances (EDs) by Coagulation and Nanofiltration. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy Mestranol
Researchers and drug development professionals handling 4-Hydroxy Mestranol are at the forefront of scientific innovation. However, the potent, biologically active nature of this synthetic estrogen metabolite necessitates a rigorous and uncompromising approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that your vital research is conducted without compromising your health and well-being.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is classified as a hazardous substance with significant potential health risks. A Safety Data Sheet (SDS) for a structurally similar compound, 6α-Hydroxy Mestranol, indicates that it may cause cancer and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is known to cause skin irritation.[1] Given that Mestranol itself is a known human carcinogen, it is prudent to handle its hydroxylated metabolites with the highest degree of caution.[2] Exposure can occur through inhalation of airborne particles, skin absorption, or ingestion.[3] Therefore, a multi-faceted PPE strategy is essential to create a barrier between the researcher and the compound.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection against potent compounds like this compound relies on a combination of engineering controls and a comprehensive PPE ensemble.[3][4] Engineering controls, such as chemical fume hoods or glove boxes, are the first line of defense.[5][6] PPE serves as a critical secondary barrier.
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for aerosolization of this compound, particularly when handling the powdered form, respiratory protection is mandatory.
-
For low-dust activities within a certified chemical fume hood: A NIOSH-approved N95 respirator may be sufficient.[5]
-
For activities with a higher potential for dust generation or outside of a primary engineering control: A Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection.[7][8]
It is crucial to note that surgical masks offer no protection against chemical dusts and are not an acceptable substitute. [5]
Hand Protection: The First Point of Contact
Hands are the most likely part of the body to come into direct contact with the chemical. Therefore, robust hand protection is critical.
-
Double-gloving is mandatory. This practice provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination.
-
Glove Material Selection: Nitrile gloves are a common and effective choice for handling many chemicals. However, it is essential to consult the glove manufacturer's chemical resistance guide to ensure compatibility with this compound and any solvents being used.[9]
-
Proper Technique: Gloves should be inspected for any signs of damage before use. When double-gloving, the outer glove cuff should be pulled over the sleeve of the lab coat or gown.
Body Protection: Shielding the Skin
To prevent skin contact, appropriate body protection is essential.
-
A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn. This provides a barrier against splashes and airborne particles.
-
For procedures with a high risk of contamination, a disposable coverall may be necessary.
Eye and Face Protection: Preventing Ocular Exposure
The eyes are particularly vulnerable to chemical splashes and airborne dust.
-
Chemical splash goggles are the minimum requirement for eye protection.
-
A face shield worn over safety goggles is recommended when there is a significant risk of splashes or aerosol generation.
Operational Plan: Donning and Doffing Procedures
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[5]
Donning Sequence
Doffing Sequence
The doffing procedure should be performed in a designated area to contain any potential contamination.
Disposal Plan: Managing Contaminated Waste
All disposable PPE used during the handling of this compound is considered hazardous waste and must be disposed of accordingly.[5]
Waste Segregation and Disposal
-
Segregation: All contaminated PPE, including gloves, gowns, shoe covers, and respirator cartridges, should be placed in a designated, clearly labeled hazardous waste container.
-
Containerization: The hazardous waste container should be a leak-proof, sealable bag or a rigid, puncture-resistant container.
-
Disposal: The disposal of hazardous pharmaceutical waste must comply with all local, state, and federal regulations.[10][11] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Flushing of such compounds down the drain is not an acceptable disposal method due to the potential for environmental contamination.[12]
Table 1: Summary of PPE Recommendations for Handling this compound
| Protection Type | Recommended PPE | Key Considerations |
| Respiratory | NIOSH-approved N95 respirator (low dust) or PAPR (high dust/aerosol potential) | Surgical masks are not a substitute. |
| Hand | Double nitrile gloves | Check manufacturer's chemical resistance data. |
| Body | Disposable, solid-front gown with tight cuffs or coverall | Ensure complete coverage. |
| Eye/Face | Chemical splash goggles and/or face shield | Protect against splashes and airborne particles. |
Conclusion: A Culture of Safety
The safe handling of potent compounds like this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This guide provides the foundational knowledge and procedural steps to protect yourself and your colleagues. By understanding the "why" behind each safety measure, you can make informed decisions and contribute to a secure and productive research environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your unique laboratory setting.
References
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Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
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MJ Hughes Construction. OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
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International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
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NIOSH. (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. DHHS (NIOSH) Publication No. 2023-130. Retrieved from [Link]
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American Chemistry Council. Protective Equipment. Retrieved from [Link]
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Occupational Health & Safety. (2011, August 14). NIOSH List Highlights Safe Handling of Hazardous Drugs. Retrieved from [Link]
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OSHA. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
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Safety Notes. Personal protective equipment for chemical handling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009). Health Services Industry Study Management and Disposal of Unused Pharmaceuticals Interim Technical Report. Retrieved from [Link]
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GECAP. MANAGING PHARMACEUTICAL WASTE. Retrieved from [Link]
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Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
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Chem Service. (2015, September 23). SAFETY DATA SHEET: Mestranol. Retrieved from [Link]
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IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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Citizens Campaign for the Environment. Pharmaceutical Disposal. Retrieved from [Link]
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Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]
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PharmaCompass. MESTRANOL [EP MONOGRAPH]. Retrieved from [Link]
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Sentry Air Systems, Inc. (2013, October 8). Reducing Exposure to Airborne Hormones during Compounding. Retrieved from [Link]
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CaroVail. SAFETY DATA SHEET. Retrieved from [Link]
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Environmental Health & Safety, University of Washington. (2019, April 3). Hazardous Chemical Agents (anti-neoplastic, carcinogens, reproductive hazards, neurotoxic). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
